molecular formula C14H17BN2O2 B1429379 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS No. 1375108-46-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No.: B1429379
CAS No.: 1375108-46-5
M. Wt: 256.11 g/mol
InChI Key: RJXJTNJULNSBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline ( 1375108-46-5) is a high-value boronic ester pinacol ester derivative with the molecular formula C14H17BN2O2 and a molecular weight of 256.11 g/mol . Its calculated density is 1.14±0.1 g/cm³ at 20°C . This compound is a critical synthetic building block, primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl systems central to medicinal chemistry . The quinazoline scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities . Researchers utilize this boronic ester to efficiently synthesize novel quinazoline derivatives for investigation as potent therapeutic agents. Its applications include development of compounds as ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors and other targeted therapies. The presence of the pinacol boronate group at the 7-position allows for precise, palladium-catalyzed coupling with various aryl halides, enabling rapid exploration of structure-activity relationships (SAR) . This compound is offered for Research Use Only and is a vital reagent for chemists working in pharmaceutical R&D, agrochemical science, and material science. It is intended for use by qualified laboratory professionals. Handle with appropriate care in a well-controlled laboratory environment, as this and similar compounds can be air-sensitive .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXJTNJULNSBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739783
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375108-46-5
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a heterocyclic boronic acid pinacol ester of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, synthesis, and critical applications, with a focus on the causal relationships that underpin its utility and the protocols that ensure reliable results.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine portion of ATP, making it a powerful scaffold for designing enzyme inhibitors, particularly targeting protein tyrosine kinases.[3][4] The development of targeted cancer therapies, such as inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), has heavily relied on the functionalization of the quinazoline core.[3][5]

Structure-activity relationship (SAR) studies have consistently shown that substitution at the C-7 position of the quinazoline ring is a critical determinant of biological activity and selectivity.[3][6] This makes 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline an exceptionally valuable building block. The boronic ester moiety serves as a versatile handle for introducing a wide array of substituents at this key position via robust and high-yielding palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

The precise identity and properties of a reagent are fundamental to reproducible science. This section details the key identifiers and physical characteristics of the title compound.

PropertyDataSource
CAS Number 1375108-46-5[7]
Molecular Formula C₁₄H₁₇BN₂O₂[7]
Molecular Weight 256.11 g/mol [7]
Physical State Typically a solid (White to off-white powder)General
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)[7]
Stability Sensitive to moisture and heat; the boronate ester can hydrolyze.[8]
Solubility Generally soluble in organic solvents like Dioxane, THF, DMF, DMSO.General
Purity Commercially available with purity typically >95%.[7]

Trustworthiness Insight: The pinacol ester form of the boronic acid offers significantly enhanced stability compared to the free boronic acid.[2] The bulky tetramethyl groups sterically hinder hydrolysis, making it more robust for storage and handling, and often allowing for easier purification by chromatography. However, prolonged exposure to atmospheric moisture will lead to degradation, emphasizing the need for proper storage under inert gas.[8]

Synthesis via Miyaura Borylation: A Self-Validating Protocol

The most common and efficient method for preparing aryl boronic esters is the Miyaura borylation reaction.[2][9] This palladium-catalyzed process couples a haloarene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is highly functional group tolerant, making it ideal for complex heterocyclic systems.[10]

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline starts from 7-bromoquinazoline. The choice of a bromide as the starting material represents a balance between reactivity and stability; iodides are more reactive but more expensive, while chlorides often require more specialized catalytic systems.

Miyaura Borylation: Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a mild base like potassium acetate (KOAc) is crucial; it is strong enough to facilitate the catalytic cycle but not so strong as to promote a premature Suzuki coupling of the product with the starting halide.[2][10]

Miyaura_Borylation pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->pd_complex start 7-Bromoquinazoline (Ar-X) start->pd_complex Oxidative Addition b2pin2 B₂pin₂ pd_boryl Ar-Pd(II)-Bpin(L)₂ (Transmetalation) b2pin2->pd_boryl Transmetalation product 7-(Pinacolboranyl)quinazoline (Ar-Bpin) pd_acetate Ar-Pd(II)-OAc(L)₂ pd_complex->pd_acetate pd_acetate->pd_boryl kbr KX pd_acetate->kbr pd_boryl->pd0 pd_boryl->product Reductive Elimination base KOAc base->pd_acetate Anion Exchange

Catalytic cycle for the Miyaura borylation of 7-bromoquinazoline.
Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Miyaura borylation methods for heterocyclic halides.[2][9]

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc, anhydrous, 3.0 eq).

    • Causality: Using a slight excess of B₂pin₂ ensures complete consumption of the starting halide. Anhydrous KOAc is critical as water can hydrolyze the product and interfere with the catalyst.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%) to the flask.

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl halides. The dppf ligand provides the right balance of electron donation and steric bulk to promote the catalytic cycle efficiently.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMSO via cannula. The reaction concentration is typically 0.1-0.5 M.

    • Causality: Polar aprotic solvents like dioxane or DMSO are required to dissolve the reagents, particularly the potassium acetate salt. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. c. Wash the filtrate with water and brine to remove residual base and DMSO. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the title compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond at the C-7 position, attaching diverse aryl or heteroaryl moieties. This reaction is a cornerstone of modern pharmaceutical synthesis.[11]

Suzuki-Miyaura Coupling: Catalytic Cycle

The Suzuki coupling mechanism is similar to the borylation but involves the coupling of the organoboron species with an organohalide. A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[12]

Suzuki_Coupling pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ (Oxidative Addition) pd0->pd_complex ar_x Aryl/Heteroaryl Halide (R-X) ar_x->pd_complex Oxidative Addition quinazoline_bpin 7-(Pinacolboranyl)quinazoline (Ar'-Bpin) borate_complex Borate Complex [Ar'-B(OH)(pin)]⁻ quinazoline_bpin->borate_complex product 7-Arylquinazoline (Ar'-R) pd_trans Ar'-Pd(II)-R(L)₂ (Transmetalation) pd_complex->pd_trans borate_complex->pd_trans Transmetalation pd_trans->pd0 pd_trans->product Reductive Elimination base Base (e.g., Na₂CO₃) + H₂O base->borate_complex Activation

General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Experimental Protocol: C-C Bond Formation

This protocol outlines a general procedure for coupling the title compound with a generic aryl bromide.

  • Reagent Preparation: In a microwave vial or Schlenk flask under argon, combine 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium carbonate (K₂CO₃).

    • Causality: A slight excess of the boronic ester is often used to ensure the complete consumption of the potentially more valuable aryl halide coupling partner. The inorganic base is essential for the formation of the active borate species.

  • Catalyst Addition: Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand or a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).[13][14]

    • Expertise Insight: While many catalysts work, systems like Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ are often highly effective for coupling heteroaryl boronic esters, minimizing side reactions like protodeboronation.

  • Solvent Addition: Add a degassed solvent mixture, typically a polar organic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/EtOH/H₂O in a 4:1 to 2:1 ratio).

    • Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the borate complex, which accelerates the transmetalation step.

  • Reaction Conditions: Heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 16 hours.[12][13] Monitor for the disappearance of the limiting reagent.

    • Expertise Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of decomposition byproducts.[13]

  • Workup and Purification: a. After cooling, dilute the reaction mixture with ethyl acetate or dichloromethane. b. Wash with water to remove the base and inorganic salts, followed by a brine wash. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. d. Purify the residue via flash column chromatography or preparative HPLC to obtain the pure 7-arylquinazoline product.

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is not widely available, data from analogous compounds and the parent quinazoline structure provide a strong basis for safe handling.

  • Hazard Profile (Inferred): Based on similar aryl boronic esters, the compound should be treated as a potential irritant.[8] The likely GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] The quinazoline core itself is classified as a hazardous substance.[15]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. The compound is moisture-sensitive; handle under an inert atmosphere (argon or nitrogen) whenever possible to prevent degradation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery. Its robust pinacol ester handle, positioned at the biologically critical C-7 of the quinazoline scaffold, allows for the systematic and efficient exploration of chemical space through reliable palladium-catalyzed cross-coupling chemistry. The protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this building block effectively and safely, accelerating the development of novel therapeutics.

References

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents Med Chem, 9(3), 246-75. [Link]

  • Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Akula, C., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 20, 119-124. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

  • Miyaura borylation. (n.d.). Wikipedia. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2018). ChemistrySelect. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • ChemInform Abstract: Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. (2010). ResearchGate. [Link]

  • Gandham, S. K., et al. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with bis boronic ester 7. ResearchGate. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Semantic Scholar. [Link]

  • Chemical Properties of Quinazoline (CAS 253-82-7). (n.d.). Cheméo. [Link]

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[3][5]dioxino[2,3-b]pyridine. (n.d.). Molbase. [Link]

  • Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. (2018). ResearchGate. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). Molecules, 15(3), 1667–1677. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2018). ResearchGate. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). PubMed. [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. [Link]

  • Synthesis path of designed quinazoline (7a–7h). (2024). ResearchGate. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. (n.d.). PubChem. [Link]

Sources

physicochemical properties of 7-(boropinacol)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] A critical component in the synthesis and exploration of novel quinazoline-based therapeutics is the strategic functionalization of the quinazoline core. Boronic acid pinacol esters, such as 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, serve as exceptionally versatile and indispensable building blocks in this endeavor.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the causality behind its synthesis, characterization, and application. We will delve into its structural attributes, spectroscopic signature, stability considerations, and the analytical methodologies crucial for its accurate assessment, providing a robust framework for its effective utilization in drug discovery pipelines.

Molecular Structure and Physicochemical Profile

7-(Boropinacol)quinazoline is an aromatic heterocyclic compound where a quinazoline ring system is substituted at the 7-position with a boronic acid pinacol ester group. This "Bpin" group serves as a stable, yet reactive, precursor to the corresponding boronic acid, making it an ideal reagent for palladium-catalyzed cross-coupling reactions.[6][7]

Core Properties

The fundamental physicochemical properties are summarized below. These values are critical for designing reaction conditions, purification strategies, and analytical methods.

PropertyValue / DescriptionRationale & Significance
IUPAC Name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolineUnambiguous chemical identifier.
Molecular Formula C₁₄H₁₇BN₂O₂Determines the elemental composition and exact molar mass.
Molecular Weight 256.11 g/mol Essential for stoichiometric calculations in synthesis.
Appearance Expected to be a crystalline solid (e.g., light yellow or off-white).[8]The physical state at standard conditions informs handling and storage.
Melting Point Data not available. Related compounds like 7-chloroquinoline-4-boronic acid pinacol ester melt in the 81-87 °C range.[9]A key indicator of purity. A sharp melting point suggests high purity.
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and Chloroform; limited solubility in water.[4][10]Crucial for selecting appropriate solvents for reactions, purification (crystallization, chromatography), and analysis (e.g., NMR). Boronic esters are typically more soluble in organic media than their parent boronic acids.[10][11]
pKa The pKa of the parent quinazoline is 3.51.[8]The basicity of the quinazoline nitrogens can influence reaction mechanisms and purification strategies (e.g., acid-base extraction).

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing aryl boronic esters is the Miyaura borylation reaction. This involves a palladium-catalyzed coupling between a halo-aromatic compound and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Synthetic Workflow: Miyaura Borylation

The synthesis of 7-(boropinacol)quinazoline would logically proceed from a 7-haloquinazoline precursor (e.g., 7-bromo- or 7-iodoquinazoline). The choice of halide is critical; iodides are generally more reactive than bromides, which may allow for milder reaction conditions, but bromides are often more cost-effective and readily available.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification R1 7-Bromoquinazoline P1 Combine Reactants in Inert Atmosphere R1->P1 R2 Bis(pinacolato)diboron (B₂pin₂) R2->P1 R3 Pd Catalyst (e.g., Pd(dppf)Cl₂) R3->P1 R4 Base (e.g., KOAc) R4->P1 R5 Solvent (e.g., Dioxane) R5->P1 P2 Heat Reaction Mixture (e.g., 80-100 °C) P1->P2 P3 Monitor by TLC/LC-MS P2->P3 W1 Aqueous Work-up P3->W1 W2 Extraction with Organic Solvent W1->W2 W3 Drying & Concentration W2->W3 W4 Purification (Column Chromatography) W3->W4 Product 7-(Boropinacol)quinazoline W4->Product G cluster_hplc RP-HPLC Column Bpin 7-(Boropinacol)quinazoline (Stable, Less Polar) H2O + 2 H₂O hydrolysis On-Column Hydrolysis (Silanol-Catalyzed) Bpin->hydrolysis Analyte BA 7-Quinazolineboronic Acid (Unstable, More Polar) Pinacol + Pinacol hydrolysis->BA Degradant hydrolysis->Pinacol Byproduct G cluster_reactants Suzuki Coupling R1 7-(Boropinacol)quinazoline Process Pd Catalyst Base R1->Process R2 Aryl/Heteroaryl Halide (R-X) R2->Process Product 7-Aryl-quinazoline (Novel Compound) Process->Product Library Diverse Chemical Library for SAR Studies Product->Library

Sources

commercial availability of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Synthesis, Reactivity, and Application in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a heterocyclic organic compound that serves as a pivotal building block in contemporary drug discovery and organic synthesis. It elegantly combines the biologically significant quinazoline core with the synthetically versatile pinacol boronate ester functionality. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to interact with a wide array of biological targets.[1][2][3] The boronic acid pinacol ester at the 7-position acts as a stable, handleable precursor to a boronic acid, enabling chemists to forge new carbon-carbon bonds with exceptional precision, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, core reactivity, and strategic applications of this high-value chemical intermediate.

Synthesis and Mechanism: The Miyaura Borylation

The most direct and widely employed method for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is the palladium-catalyzed Miyaura borylation reaction.[7][8][9] This reaction facilitates the cross-coupling of a halo-quinazoline, typically 7-bromoquinazoline, with a diboron reagent.

Key Components of the Miyaura Borylation:

  • Aryl Halide: 7-Bromoquinazoline is the preferred starting material due to its commercial availability and optimal reactivity.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacol boronate moiety.[7][8]

  • Catalyst: A palladium(0) complex is essential. This is often generated in situ from a palladium(II) precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[5][10]

  • Base: A mild, non-nucleophilic base like potassium acetate (KOAc) is critical. Its role is to activate the diboron reagent without promoting a premature, undesired Suzuki-Miyaura coupling between the newly formed product and the starting halide.[7][10]

  • Solvent: Anhydrous, aprotic polar solvents such as dioxane or tetrahydrofuran (THF) are typically used to ensure all components remain in solution and to prevent hydrolysis of the boronate ester.[5]

The reaction proceeds through a well-established catalytic cycle, as illustrated below.

Miyaura_Borylation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 7-Bromoquinazoline (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Bpin Ar-Pd(II)-B(pin) Complex Transmetalation->PdII_Bpin B2pin2 B₂(pin)₂ + KOAc B2pin2->Transmetalation RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 Regenerates Catalyst Product 7-B(pin)-Quinazoline (Ar-Bpin) RedElim->Product

Catalytic Cycle of the Miyaura Borylation Reaction.
Experimental Protocol: Synthesis

The following is a representative, literature-informed protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 7-bromoquinazoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or THF). De-gas the resulting suspension by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized material before its use in subsequent reactions.

PropertyValue
Molecular Formula C₁₅H₁₇BN₂O₂
Molecular Weight 268.12 g/mol
Appearance Typically an off-white to white solid
Purity (Commercial) >95% (as specified by suppliers)[11]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include the aromatic protons on the quinazoline core and a prominent, sharp singlet around δ 1.3-1.4 ppm, integrating to 12 hydrogens, which corresponds to the four equivalent methyl groups of the pinacol ester.[12][13]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the quinazoline ring and the quaternary carbons of the pinacol group. The carbon atom attached to the boron (C-7) may show a broad signal or be difficult to observe due to quadrupolar relaxation.[13]

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 269.1.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of a C-C bond at the 7-position of the quinazoline nucleus, connecting it to a wide variety of aryl or vinyl groups.[6][14]

Suzuki_Coupling Start_Quinoline 7-(Bpin)-Quinazoline Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/H₂O) Start_Quinoline->Conditions Start_Partner Coupling Partner (Aryl/Vinyl-X where X = Br, I, OTf) Start_Partner->Conditions Product 7-Aryl/Vinyl-Quinazoline (Final Product) Conditions->Product Drug_Discovery_Workflow BuildingBlock 7-B(pin)-Quinazoline (Core Scaffold) ParallelSynth Parallel Suzuki Coupling BuildingBlock->ParallelSynth Library Library of Aryl/Vinyl Halides (R-X) Library->ParallelSynth CompoundLibrary Library of Novel 7-Substituted Quinazolines ParallelSynth->CompoundLibrary Screening High-Throughput Biological Screening CompoundLibrary->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Design new R-X LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 7-(quinazolin-7-yl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-(quinazolin-7-yl)boronic acid pinacol ester, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the compound's utility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its synthesis and spectral characteristics is paramount for its effective application. This document outlines a robust synthetic protocol and offers a detailed, predictive analysis of its spectral data based on established principles and analogous structures.

Introduction: The Significance of Quinazoline-based Boronic Esters

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made it a focal point of synthetic and medicinal chemistry.[3][4] The introduction of a boronic acid pinacol ester at the 7-position of the quinazoline ring system creates a valuable synthon for the construction of more complex molecular architectures. This functionalization allows for precise and efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in drug development and the synthesis of advanced organic materials.[5][6][7]

Synthesis and Purification: A Reliable Pathway

The most direct and widely employed method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction.[8] This palladium-catalyzed reaction facilitates the coupling of an aryl halide with bis(pinacolato)diboron. For the synthesis of 7-(quinazolin-7-yl)boronic acid pinacol ester, the logical precursor is 7-bromoquinazoline.

Experimental Protocol: Miyaura Borylation of 7-Bromoquinazoline

Objective: To synthesize 7-(quinazolin-7-yl)boronic acid pinacol ester from 7-bromoquinazoline.

Materials:

  • 7-Bromoquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-(quinazolin-7-yl)boronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

  • Anhydrous Solvent: Boronic esters can be susceptible to hydrolysis. Using an anhydrous solvent minimizes the formation of the corresponding boronic acid as a byproduct.

  • Potassium Acetate: This weak base is crucial for the catalytic cycle of the Miyaura borylation. It is thought to facilitate the transmetalation step without promoting significant side reactions.[8]

  • Pd(dppf)Cl₂: This is a robust and commonly used catalyst for Suzuki-Miyaura and Miyaura borylation reactions due to its high efficiency and functional group tolerance.

G cluster_synthesis Synthesis Workflow A 7-Bromoquinazoline C Miyaura Borylation (Pd(dppf)Cl₂, KOAc, Dioxane) A->C B Bis(pinacolato)diboron B->C D Crude Product C->D E Purification (Column Chromatography) D->E F 7-(quinazolin-7-yl)boronic acid pinacol ester E->F

Caption: Synthetic workflow for 7-(quinazolin-7-yl)boronic acid pinacol ester.

Spectroscopic Characterization: A Predictive Analysis

As no specific experimental data for 7-(quinazolin-7-yl)boronic acid pinacol ester is readily available in the literature, the following sections provide a detailed prediction of its spectral characteristics based on the known data of analogous quinazoline derivatives and aryl boronic acid pinacol esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the quinazoline ring protons and the pinacol ester methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.3s1HH2The proton at the 2-position of the quinazoline ring is typically the most deshielded.
~9.2s1HH4The proton at the 4-position is also significantly deshielded due to the adjacent nitrogen atoms.
~8.2d1HH5This proton is part of the benzene ring and is coupled to H6.
~8.1s1HH8This proton is expected to be a singlet due to its meta relationship with H6 and the lack of adjacent protons.
~7.9dd1HH6This proton will appear as a doublet of doublets due to coupling with H5 and H8.
1.3-1.4s12H-C(CH₃)₂The twelve equivalent methyl protons of the pinacol group will give a sharp singlet.

Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the quinazoline ring carbons and the pinacol ester carbons. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160C4Aromatic carbon adjacent to two nitrogen atoms.
~155C2Aromatic carbon adjacent to two nitrogen atoms.
~150C8aQuaternary carbon at the ring junction.
~135C5Aromatic CH carbon.
~130C6Aromatic CH carbon.
~128C4aQuaternary carbon at the ring junction.
~125C8Aromatic CH carbon.
Not ObservedC7Carbon attached to boron, likely unobserved due to quadrupolar relaxation.
~84-C(CH₃)₂Quaternary carbons of the pinacol group.
~25-C(CH₃)₂Methyl carbons of the pinacol group.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for determining the accurate mass of the molecular ion.

Ion Predicted m/z Description
[M+H]⁺283.1568Molecular ion with a proton adduct.
[M+Na]⁺305.1387Molecular ion with a sodium adduct.

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation of the quinazoline ring is expected. Common fragmentation pathways for quinazolines involve the loss of HCN or N₂.[9][10] The pinacol ester moiety may also fragment.

G cluster_fragmentation Predicted Mass Spec Fragmentation A [M]⁺˙ (m/z 282) B Loss of CH₃ A->B D Loss of C₄H₉O₂B A->D C [M-CH₃]⁺ (m/z 267) B->C E [Quinazoline]⁺˙ (m/z 130) D->E

Caption: Predicted fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinazoline ring, as well as strong bands associated with the B-O and C-O bonds of the pinacol ester.

Predicted Wavenumber (cm⁻¹) Vibration Description
3100-3000C-H stretchAromatic C-H stretching vibrations.
1620-1580C=N stretchStretching vibrations of the imine bonds within the pyrimidine ring.
1580-1450C=C stretchAromatic ring stretching vibrations.[11][12][13]
1370-1350B-O stretchStrong absorption characteristic of the boronic ester B-O bond.
1140-1120C-O stretchStrong absorption from the C-O bonds of the pinacol ester.

Conclusion and Future Outlook

This technical guide provides a foundational framework for the synthesis and characterization of 7-(quinazolin-7-yl)boronic acid pinacol ester. The outlined Miyaura borylation protocol offers a reliable method for its preparation, and the predictive spectral analysis serves as a valuable reference for researchers. As a versatile building block, this compound holds significant promise for the development of novel pharmaceuticals and functional materials. Future work should focus on the experimental validation of the predicted spectral data and the exploration of its utility in various cross-coupling reactions to synthesize a library of novel 7-substituted quinazoline derivatives for biological screening and materials science applications.

References

  • Wu, H. & Hynes, Jr., J. Org. Lett., 2010, 12, 1192.
  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (Available at: [Link])

  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (Available at: [Link])

  • ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. (Available at: [Link])

  • ResearchGate. Synthesis path of designed quinazoline (7a–7h). (Available at: [Link])

  • PMC. Quinazoline derivatives: synthesis and bioactivities. (Available at: [Link])

  • Royal Society of Chemistry. Supporting Information for Wiley-VCH 2007 publication.
  • PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (Available at: [Link])

  • SpectraBase. Quinazoline - Optional[FTIR] - Spectrum. (Available at: [Link])

  • ResearchGate. Synthesis of substituted quinazolin‐4(3H)‐ones(7 a–i). (Available at: [Link])

  • Journal of the American Chemical Society. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. (Available at: [Link])

  • Royal Society of Chemistry. Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle.
  • University of Groningen. Molecular machines Sheng, Jinyu. (Available at: a relevant university repository URL)
  • ResearchGate. FT-IR spectral data of quinazoline-4-ones. (Available at: [Link])

  • PubChem. 7-Bromo-1-phenoxyisoquinoline. (Available at: [Link])

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (Available at: a relevant Springer or chemical journal URL)
  • ResearchGate. MASS spectrum of quinoline (Q) derivative. (Available at: [Link])

  • Royal Society of Chemistry. Supporting Information for a publication.
  • NIST WebBook. 4(1H)-Quinazolinone. (Available at: [Link])

  • Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
  • Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
  • PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (Available at: [Link])

  • Royal Society of Chemistry. Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2.
  • NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (Available at: [Link])

  • ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... (Available at: [Link])

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (Available at: [Link])

  • PMC. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (Available at: [Link])

  • Organic Chemistry Portal. Miyaura Borylation Reaction. (Available at: [Link])

  • Organic & Biomolecular Chemistry (RSC Publishing). Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. (Available at: [Link])

Sources

known biological activities of quinazoline boronic esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Known Biological Activities of Quinazoline Boronic Esters

Abstract

The fusion of two pharmacologically significant scaffolds—the quinazoline ring system and the boronic acid functional group—represents an emerging frontier in medicinal chemistry. Quinazolines are established as "privileged structures," forming the core of numerous approved kinase inhibitors that target aberrant cell signaling in oncology.[1][2][3] Boronic acids and their esters are recognized as potent, reversible covalent inhibitors of enzymes, most notably serine proteases, through a unique interaction with active site nucleophiles.[4][5][6][7][8] This guide synthesizes the foundational principles of each component to explore the known and potential biological activities of hybrid quinazoline boronic ester molecules. We will delve into their design rationale, mechanisms of action, therapeutic targets, and the experimental methodologies required for their evaluation, providing a technical resource for researchers in drug discovery and development.

Introduction: A Tale of Two Scaffolds

The development of targeted therapies has revolutionized medicine, and at the heart of this revolution are specific chemical motifs that exhibit high affinity and selectivity for biological targets.

1.1 The Quinazoline Core: A Cornerstone of Kinase Inhibition

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of protein kinase inhibitors.[2][9] Numerous quinazoline derivatives have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2][3][6] The quinazoline structure acts as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling pathways that drive tumor proliferation and survival.[10][11][12] The versatility of the quinazoline core allows for substitutions at various positions (commonly C4, C6, and C7), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[13]

1.2 The Boronic Acid Warhead: A Reversible Covalent Inhibitor

Boronic acids (R-B(OH)₂) and their esters (e.g., pinacol esters) possess a unique chemical feature: an electron-deficient boron atom. This allows them to form a reversible covalent bond with nucleophilic amino acid residues, such as the hydroxyl groups of serine or threonine, within an enzyme's active site.[4][8][14] This mechanism underpins the action of the FDA-approved proteasome inhibitor, bortezomib, used in the treatment of multiple myeloma.[7] The boronic acid forms a stable tetrahedral complex with the N-terminal threonine of the proteasome's catalytic subunit, effectively blocking its proteolytic activity.[7][15] This ability to engage targets covalently, yet reversibly, offers a compelling balance of high potency and prolonged target engagement without the potential for permanent, off-target modifications associated with irreversible inhibitors.[14]

Biological Activities & Therapeutic Targets

The strategic combination of the quinazoline scaffold with a boronic acid "warhead" aims to create novel inhibitors that leverage the strengths of both moieties. The primary therapeutic area of investigation for these hybrids is oncology, with a focus on inhibiting protein kinases and proteases.

2.1 Protein Kinase Inhibition

The most explored application is the targeting of protein kinases implicated in cancer. While traditional quinazoline inhibitors are reversible ATP competitors, the addition of a boronic acid group introduces the potential for a covalent interaction, which could enhance potency and overcome certain forms of drug resistance.

  • EGFR and VEGFR-2 Inhibition: Research has explored the addition of a boronic acid substituent onto the 4-anilinoquinazoline scaffold, a classic design for EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The design rationale posits that the quinazoline core will anchor the molecule in the ATP-binding pocket, positioning the boronic acid to form a covalent bond with a nearby nucleophilic residue, such as a cysteine or serine. This dual-binding mechanism could lead to significantly increased target residence time.

  • Dual CLK/ROCK Inhibition: Although based on a closely related pyrazolo[4,3-f]quinoline scaffold, recent studies have demonstrated that boronic acid-containing compounds can act as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[16] These kinases are involved in critical cellular processes like RNA splicing and cell migration, respectively, and are attractive anticancer targets. This work provides strong proof-of-concept for using boronic acids to target the kinase domain.[16]

2.2 Protease Inhibition

Given the established role of boronic acids as protease inhibitors, quinazoline-boronic hybrids are logical candidates for targeting proteases involved in cancer progression.

  • Proteasome Inhibition: While peptidyl boronic acids like bortezomib are the standard, non-peptidic scaffolds are being explored to improve properties like oral bioavailability. A quinazoline framework could serve as a novel scaffold to present the boronic acid warhead to the proteasome's active site.[17][18][19]

  • Serine Protease Inhibition (e.g., PSA): Prostate-Specific Antigen (PSA) is a serine protease whose activity is highly localized to prostate cancer sites. Potent and selective boronic acid inhibitors of PSA have been developed.[4] A quinazoline scaffold could be used to enhance the selectivity and cellular uptake of such inhibitors.

Mechanism of Action: A Dual-Binding Hypothesis

The proposed mechanism of action for a quinazoline boronic ester targeting a protein kinase, such as EGFR, involves a two-step process that combines reversible, competitive binding with reversible, covalent bond formation.

  • Initial Reversible Binding: The 4-anilinoquinazoline portion of the molecule first binds non-covalently within the ATP-binding pocket of the kinase. The quinazoline N1 atom typically forms a key hydrogen bond with the "hinge" region of the kinase (e.g., Met793 in EGFR).[12]

  • Covalent Bond Formation: This initial binding event anchors the inhibitor and positions the boronic acid moiety in close proximity to a nucleophilic residue (e.g., Cys797 in EGFR). The boron atom then undergoes a nucleophilic attack from the residue (e.g., the thiol of cysteine or hydroxyl of serine/threonine), forming a reversible tetrahedral covalent adduct.

This dual-binding mechanism is illustrated in the diagram below.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Interaction QB Quinazoline Boronic Ester (QBE) Kinase_ATP Kinase ATP-Binding Site (Empty) QB->Kinase_ATP Binds to hinge region QBE_Bound QBE in ATP Site Cys_Residue Nucleophilic Residue (e.g., Cys797) QBE_Bound->Cys_Residue Proximity leads to nucleophilic attack Covalent_Complex Reversible Covalent Complex Formed Cys_Residue->Covalent_Complex Forms bond

Caption: Dual-binding mechanism of a quinazoline boronic ester kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of quinazoline boronic esters is highly dependent on their specific chemical structure. SAR studies focus on systematically modifying different parts of the molecule to optimize potency and selectivity.

Molecular PositionModificationImpact on ActivityRationale / Example
Quinazoline Core (C6, C7) Addition of small, electron-donating groups (e.g., methoxy)Generally increases kinase inhibitory activity.[13]Enhances binding affinity in the ATP pocket by modulating electronic properties and forming additional contacts.
Anilino Ring (C4 substituent) Substitution with small hydrophobic groups (e.g., chloro, bromo)Often increases potency against EGFR.[10]Occupies a hydrophobic pocket adjacent to the ATP site, increasing overall binding affinity.
Boronic Acid Position Placement on the anilino ringCritical for positioning the "warhead" near the target nucleophile.The specific substitution pattern (ortho, meta, para) dictates the geometry and reach of the boronic acid.
Boronic Ester Group Pinacol ester vs. free boronic acidPinacol esters often used as prodrugs; may improve cell permeability and stability.[18]The ester is hydrolyzed in vivo to release the active free boronic acid.

Experimental Protocols & Methodologies

Evaluating the biological activity of quinazoline boronic esters requires a combination of synthetic chemistry, biochemical assays, and cell-based studies.

5.1 Synthesis: Palladium-Catalyzed Cross-Coupling

A common method for synthesizing these compounds is the Suzuki-Miyaura cross-coupling reaction. This involves coupling a halogenated quinazoline precursor with a boronic acid pinacol ester.

Protocol: Suzuki Coupling for 4-Anilino-quinazoline Boronic Ester Synthesis

  • Reactant Preparation: Dissolve the 4-anilino-6-iodoquinazoline precursor (1.0 eq) and the desired (phenylboronic acid pinacol ester) (1.2 eq) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst & Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (3.0 eq), to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final quinazoline boronic ester.

Sources

Unlocking the Therapeutic Potential of the Quinazoline Scaffold: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with a multitude of biological macromolecules have established it as a "privileged scaffold." This has led to the development of numerous therapeutic agents across a wide range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[3][4] Several quinazoline-based drugs have successfully reached the market, particularly in oncology, validating the scaffold's utility in modern drug discovery.[5][6][7]

This guide provides an in-depth exploration of the most prominent and promising therapeutic targets for quinazoline-based compounds. We will delve into the mechanistic rationale for targeting these proteins, present validated experimental workflows for hit identification and validation, and discuss the future landscape of quinazoline-based drug development. The focus is on providing actionable insights and robust methodologies for researchers actively working in this field.

Part 1: The Dominance of Quinazolines in Oncology - Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[8] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[9][10] The quinazoline scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, primarily by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[3][5]

Epidermal Growth Factor Receptor (EGFR): The Archetypal Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways controlling cell proliferation, survival, and differentiation.[9] Its overactivity, often due to mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[6][9] The 4-anilinoquinazoline core has emerged as the quintessential pharmacophore for EGFR inhibition, leading to multiple generations of approved drugs.[5][11]

  • First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These compounds are reversible inhibitors that compete with ATP in the kinase domain of both wild-type and certain mutant forms of EGFR.[3][5]

  • Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): To overcome acquired resistance, these drugs were designed as irreversible inhibitors. They typically feature a reactive group (like a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][5]

  • Third-Generation Inhibitors: Developed to specifically target resistance mutations, such as the T790M "gatekeeper" mutation, while sparing wild-type EGFR to reduce toxicity.[2]

The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and inhibition by quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[12][13] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase, is the primary mediator of this process.[13] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[3][14][15] Often, these are designed as multi-kinase inhibitors, simultaneously targeting other pathways.[16]

Dual and Multi-Target Kinase Inhibitors

Given the complexity and redundancy of cancer signaling networks, targeting a single kinase can lead to the activation of escape pathways and the development of resistance. This has driven the development of quinazoline derivatives designed to inhibit multiple kinases simultaneously.[16]

  • Dual EGFR/VEGFR Inhibition: This approach concurrently blocks tumor cell proliferation and the blood supply that sustains it.[3][17]

  • Dual c-Met/VEGFR-2 Inhibition: Targeting both angiogenesis (VEGFR-2) and cell migration/invasion (c-Met) has shown significant promise.[14]

Part 2: Expanding the Horizon - Non-Kinase and Emerging Targets

While kinases are the most prominent targets, the therapeutic utility of the quinazoline scaffold extends to other crucial cellular machinery.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are central to DNA repair.[11][18] Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) leads to synthetic lethality, a state where the combination of two deficiencies results in cell death while either one alone does not. Several 2-substituted-quinazolinone derivatives have been identified as effective PARP inhibitors.[18][19]

Tubulin Polymerization

Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division.[20] Disrupting microtubule dynamics is a well-established anticancer strategy. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]

Targets in Central Nervous System (CNS) Disorders

The multifactorial nature of neurodegenerative conditions like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[4] The quinazoline scaffold is being explored for its potential to modulate several key targets in AD pathology, including:[4][21]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for memory and cognition.

  • β-amyloid (Aβ) Aggregation: Preventing the formation of Aβ plaques is a primary therapeutic goal.

  • Tau Protein Hyperphosphorylation: Inhibiting kinases that phosphorylate tau can prevent the formation of neurofibrillary tangles.

Part 3: Experimental Workflows for Target Identification and Validation

A robust and logical experimental cascade is essential for identifying and validating the therapeutic targets of novel quinazoline compounds. This process typically moves from broad, high-throughput biochemical or cellular screens to specific target engagement and functional validation assays.

Experimental_Workflow cluster_discovery Discovery & Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_preclinical Preclinical Development Screen High-Throughput Screen (e.g., Kinase Panel) IC50 IC50 Determination (Enzymatic Assay) Screen->IC50 Identify Hits CellAssay Cell-Based Viability Assay (e.g., NCI-60 Panel) CellAssay->IC50 Confirm Cellular Potency Western Target Phosphorylation Assay (Western Blot) IC50->Western Confirm Target Engagement Downstream Downstream Pathway Analysis Western->Downstream Elucidate MOA Animal In Vivo Animal Models Downstream->Animal Advance Lead Candidate

Caption: A typical workflow for quinazoline drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (Enzymatic)

This protocol describes a generic, non-radioactive, fluorescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.[8]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal, which is inversely proportional to the activity of the kinase.

Materials:

  • Purified recombinant kinase enzyme.

  • Specific peptide substrate for the kinase.

  • Test quinazoline compound (dissolved in DMSO).

  • ATP solution.

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well microplates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific peptide substrate in kinase assay buffer.

  • Initiate Kinase Reaction: Add the ATP solution to the master mix to initiate the reaction, then immediately dispense the complete reaction mix into the wells containing the pre-spotted compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains the enzymes and substrates needed to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Antiproliferative/Cytotoxicity Assay

This protocol outlines a method to assess the effect of a quinazoline compound on the viability and proliferation of cancer cell lines.[22][23]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.[22]

Materials:

  • Cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR).[3]

  • Appropriate cell culture medium and fetal bovine serum (FBS).

  • Test quinazoline compound (dissolved in DMSO).

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with medium and DMSO only (vehicle control).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Incubation for Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Phosphorylation

This protocol is used to confirm that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase and its downstream substrates.[24][25]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of that protein.

Materials:

  • Cell line expressing the target of interest.

  • Test quinazoline compound.

  • Growth factor (e.g., EGF for EGFR-expressing cells).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent HRP substrate (e.g., ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the quinazoline compound for 2 hours.

  • Target Activation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. An unstimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To check for total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin or GAPDH).

Data Presentation: Representative Inhibitory Activities

The following table summarizes the inhibitory activities of selected quinazoline derivatives against key kinase targets, as reported in the literature.

Compound ClassTarget(s)Representative CompoundIC₅₀ ValueReference(s)
4-AnilinoquinazolineEGFR (wt)Compound 16 1.12–15.4 nM[3]
4-AnilinoquinazolineEGFR (L858R/T790M)Compound 16 4.62 µM[3]
4-AnilinoquinazolineVEGFR-2Compound 47 12 nM[3]
Quinazoline-IndazoleVEGFR-2Compound 46 5.4 nM[3]
QuinazolinoneVEGFR-2, FGFR-1, BRAFCompound 16 0.29 µM (VEGFR-2)[2]
2,4-disubstituted quinazolineVEGFR-2Compound 11d 5.49 µM[12][26]
Benzo[g]quinazolineVEGFR-2Compound 15 44.4 nM[27]

Conclusion and Future Perspectives

The quinazoline scaffold is undeniably a cornerstone of modern targeted therapy, particularly in oncology. Its success against validated targets like EGFR and VEGFR continues to inspire the design of next-generation inhibitors that can overcome resistance and improve selectivity. The future of quinazoline-based drug discovery is likely to be shaped by several key trends:

  • Expansion into New Therapeutic Areas: While oncology remains dominant, significant opportunities exist in neurodegenerative diseases, inflammation, and infectious diseases.[3][4]

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop covalent and allosteric modulators can offer improved selectivity and potency, and address challenging resistance mutations.[5]

  • Polypharmacology by Design: Intentionally designing compounds to modulate multiple specific targets (multi-kinase inhibitors or cross-class inhibitors) will be crucial for treating complex, multifactorial diseases.[16]

  • Application of Novel Discovery Platforms: The use of chemical proteomics, affinity-based target identification, and CRISPR-based genetic screens will accelerate the discovery of entirely new targets for quinazoline-based compounds.[28][29][30]

By integrating advanced synthetic chemistry with robust biological validation workflows, the full therapeutic potential of the versatile quinazoline nucleus can continue to be unlocked, providing novel and effective treatments for a host of human diseases.

References

  • Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Available from: [Link]

  • Toma, V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available from: [Link]

  • Singh, J., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Assay and Drug Development Technologies.
  • Haudecoeur, R., et al. (2017). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Javaid, Z., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available from: [Link]

  • Liu, Y-J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Liu, Y-J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

  • Kumar, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

  • Copeland, R. A. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Science. Available from: [Link]

  • Stepanova, E. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available from: [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. BioAssay Systems. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Protein kinase inhibitory activity of quinazolines for cancer therapy. ResearchGate. Available from: [Link]

  • Lomenick, B., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]

  • Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences. Available from: [Link]

  • Vangveravong, S., et al. (2015). Quinazoline-based tricyclic compounds that regulate programmed cell death, induce neuronal differentiation, and are curative in animal models for excitotoxicity and hereditary brain disease. Cell Death Discovery. Available from: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. Available from: [Link]

  • Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

  • O'Neill, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available from: [Link]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences. Available from: [Link]

  • Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, R. S., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available from: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • Al-Obaid, A. M., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. Available from: [Link]

  • Google Patents. (n.d.). EP2433637A1 - Use of quinazoline derivatives for neurodegenerative diseases. Google Patents.
  • Kumar, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Chemistry and Omics. Available from: [Link]

  • Ayyappan, A., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. Available from: [Link]

  • Kumar, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Li, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. International Journal of Molecular Sciences. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available from: [Link]

  • Google Patents. (n.d.). JP2012527434A - Use of quinazoline derivatives for neurodegenerative diseases. Google Patents.
  • Al-Ghorbani, M., et al. (2024). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules. Available from: [Link]

  • Riaz, A., et al. (2022). Target Identification Approaches in Drug Discovery. ResearchGate. Available from: [Link]

Sources

A Guide to Quinazoline Derivatives in Modern Medicinal Chemistry: From Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a quintessential example of such a structure.[1][2][3] First synthesized in 1895, its true potential was unlocked decades later with the discovery that its derivatives are present in over 200 naturally occurring alkaloids and possess a vast spectrum of biological activities.[1][2][4][5]

This guide provides an in-depth exploration of quinazoline derivatives, charting their journey from a chemical curiosity to a cornerstone of targeted cancer therapy. We will dissect their mechanisms of action, elucidate the critical structure-activity relationships that govern their potency, detail established synthetic protocols, and survey the landscape of FDA-approved drugs that validate their clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the quinazoline core in their own therapeutic programs.

Pillar 1: Mechanism of Action - The Kinase Inhibition Paradigm

The predominant therapeutic success of quinazoline derivatives, particularly in oncology, is rooted in their function as protein kinase inhibitors.[4][6] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that regulates nearly all aspects of cell life, including growth, proliferation, differentiation, and apoptosis. In many cancers, these signaling pathways become constitutively active, leading to uncontrolled cell growth.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various solid tumors, including non-small-cell lung cancer (NSCLC) and breast cancer.[7] Quinazoline-based inhibitors were rationally designed to function as ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying its binding pocket within the EGFR kinase domain and thereby preventing the phosphorylation and activation of downstream signaling cascades that promote cell survival and proliferation.[2]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Dimerization & Activation Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds ADP ADP ATP->ADP Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinazoline Quinazoline Inhibitor Quinazoline->ATP Blocks Binding

Caption: EGFR signaling cascade and inhibition by quinazoline derivatives.

Beyond EGFR, various quinazoline derivatives have been developed to target other critical kinases, including HER2 (Human Epidermal Growth Factor Receptor 2), and VEGFR (Vascular Endothelial Growth Factor Receptor), making them versatile tools for multi-targeted cancer therapy.[8][9][10] Other, less common mechanisms of action include the inhibition of dihydrofolate reductase (DHFR) and tubulin polymerization.[6][11]

Pillar 2: Structure-Activity Relationship (SAR) - The Blueprint for Potency

The design of potent and selective quinazoline inhibitors is a testament to the power of iterative medicinal chemistry guided by Structure-Activity Relationship (SAR) studies. The specific placement of functional groups on the quinazoline core dictates target affinity, selectivity, and pharmacokinetic properties.

  • Position 4: This position is paramount for EGFR kinase inhibition. An anilino (amino-phenyl) group is a critical pharmacophore. Substitutions on this aniline ring are crucial; for instance, a 3-chloro or 3-ethynyl group enhances binding affinity, while a 4-fluoroanilino moiety, as seen in Gefitinib, optimizes interactions within the ATP pocket.[12][13]

  • Positions 6 and 7: Substitution with small, electron-donating alkoxy groups (e.g., methoxy, ethoxy) at these positions generally increases potency.[12] These groups often form key hydrogen bonds with the kinase hinge region and can be modified with solubilizing chains to improve drug-like properties.

  • Position 2: While often unsubstituted, modifications at this position can modulate selectivity and potency.[6][14] Introducing different heterocyclic or aryl groups can be explored to target novel kinases or overcome resistance.

  • Position 3: The nitrogen at this position acts as a hydrogen bond acceptor, which is crucial for anchoring the molecule in the kinase active site.

SAR_Diagram cluster_nodes N1 N1: H-bond acceptor Pos2 Position 2: Modulates selectivity N3 N3: H-bond acceptor (Key Anchor) Pos4 Position 4: Anilino group critical for EGFR kinase binding Pos67 Positions 6 & 7: Alkoxy groups enhance potency & solubility Quinazoline_Core

Caption: Key SAR points on the 4-anilinoquinazoline scaffold.

Quantitative SAR Data Summary

The following table summarizes the impact of substitutions on inhibitory activity for representative quinazoline derivatives against EGFR.

Compound ClassSubstitution at C4Substitutions at C6/C7TargetRepresentative IC₅₀
Gefitinib-like 3-Chloro-4-fluoroaniline7-Methoxy, 6-(3-morpholinopropoxy)EGFR~20-80 nM
Erlotinib-like 3-Ethynylaniline6,7-bis(2-methoxyethoxy)EGFR~2 nM
Lapatinib-like 3-Chloro-4-(3-fluorobenzyloxy)aniline6-(5-(1-methyl-ethyl)sulfonyl)-1,2-oxazol-3-yl)aminoEGFR/HER2~10-13 nM

Note: IC₅₀ values are approximate and can vary based on assay conditions.

Pillar 3: Therapeutic Applications & Landmark Drugs

The most profound impact of quinazoline chemistry has been in the field of oncology. Several derivatives have successfully navigated the rigorous drug development pipeline to become FDA-approved therapies, transforming the treatment paradigm for several cancers.[15][16]

Drug Name (Brand)Key Target(s)FDA-Approved Indication(s)Approval Year
Gefitinib (Iressa®)EGFRNon-Small-Cell Lung Cancer (NSCLC)2003[2][15]
Erlotinib (Tarceva®)EGFRNSCLC, Pancreatic Cancer2004[2][15]
Lapatinib (Tykerb®)EGFR, HER2Breast Cancer2007[2]
Vandetanib (Caprelsa®)VEGFR, EGFR, RETMedullary Thyroid Cancer2011
Afatinib (Gilotrif®)EGFR, HER2 (irreversible)NSCLC2013[2]

These approvals underscore the scaffold's clinical relevance. Research continues to expand into other therapeutic areas, with studies reporting promising anti-inflammatory, antibacterial, antiviral, and anticonvulsant activities for various quinazoline derivatives.[1][5]

Pillar 4: Field-Proven Synthetic Methodologies

The translation of a promising chemical scaffold into a viable drug candidate depends on robust and scalable synthetic routes. The choice of synthesis is dictated by factors such as starting material availability, overall yield, step economy, and the avoidance of unstable or hazardous intermediates.[17][18]

Common Synthetic Strategies

Several classical and modern methods are employed for constructing the quinazoline core:

  • Niementowski Synthesis: A condensation reaction between anthranilic acid and an amide, one of the earliest reported methods.[4]

  • From 2-Aminobenzonitriles: A versatile and common starting point, reacting with various reagents to form the pyrimidine ring.[4]

  • Modern Approaches: Recent advances have focused on developing more efficient, one-pot, and commercially viable processes, often avoiding unstable intermediates like 4-chloroquinazolines.[17][18][19]

Experimental Protocol: A Convergent Synthesis of Gefitinib

This protocol describes a modern, commercially viable synthesis of Gefitinib that avoids the use of a traditionally unstable 4-chloroquinazoline intermediate, opting for a more stable 4-methylthioquinazoline precursor. This choice enhances safety and scalability.[18][20]

Gefitinib_Synthesis Start 6,7-Dimethoxy- quinazolin-4(3H)-one Reagent1 P₂S₅, Pyridine Reflux Start->Reagent1 Intermediate1 6,7-Dimethoxy-3,4-dihydro- quinazoline-4-thione Reagent2 NaOH, CH₃I aq. MeOH Intermediate1->Reagent2 Intermediate2 4-(Methylthio)-6,7- dimethoxyquinazoline Reagent3 3-Chloro-4-fluoroaniline IPA, Reflux Intermediate2->Reagent3 Final Gefitinib Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Final

Caption: Workflow for an improved synthesis of Gefitinib.

Step-by-Step Methodology:

  • Thionation of Quinazolinone (Formation of Intermediate 1):

    • To a solution of 6,7-dimethoxy-quinazolin-4(3H)-one in pyridine, add phosphorus pentasulfide (P₂S₅).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and pour it into ice water.

    • Filter the resulting precipitate, wash with water, and dry to yield 6,7-dimethoxy-3,4-dihydroquinazoline-4-thione.

    • Causality: This step converts the carbonyl group into a more reactive thione, which is a better leaving group in the subsequent step.

  • S-Methylation (Formation of Intermediate 2):

    • Suspend the thione from Step 1 in aqueous methanol.

    • Add a solution of sodium hydroxide (NaOH) and stir until a clear solution is obtained.

    • Add methyl iodide (CH₃I) dropwise at room temperature.

    • Stir for 2-3 hours. The product, 4-(methylthio)-6,7-dimethoxyquinazoline, will precipitate.

    • Filter the solid, wash with water, and dry.

    • Causality: The methylthio group is an excellent, stable leaving group for the final nucleophilic aromatic substitution, superior to the unstable chloro intermediate used in older syntheses.[18]

  • Anilino Group Installation (Formation of Gefitinib):

    • Suspend the 4-(methylthio)quinazoline from Step 2 in isopropanol (IPA).

    • Add 3-chloro-4-fluoroaniline.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid, which is the crude Gefitinib product.

    • Recrystallize from a suitable solvent (e.g., methanol) to obtain pure Gefitinib.

    • Causality: The nucleophilic aniline displaces the methylthio group in a SNAr reaction to form the final, crucial C4-N bond, completing the synthesis.

Challenges and Future Directions: Beyond the First Generation

A significant challenge in targeted therapy is the development of acquired resistance. In the case of first-generation EGFR inhibitors like Gefitinib, a common mechanism is the "gatekeeper" T790M mutation in the EGFR kinase domain, which increases ATP affinity and sterically hinders drug binding.[7][21]

This clinical reality has driven the field forward:

  • Second-Generation Inhibitors: Compounds like Afatinib were developed to form an irreversible covalent bond with the kinase, providing more sustained inhibition.[7]

  • Third-Generation Inhibitors: These are specifically designed to be active against the T790M resistance mutation while sparing the wild-type EGFR, leading to a better side-effect profile.

  • Fourth-Generation and Allosteric Inhibitors: The next frontier involves targeting tertiary resistance mutations (e.g., C797S) and exploring allosteric sites—pockets on the enzyme distinct from the ATP-binding site—to achieve inhibition through novel mechanisms.[21]

  • Hybrid Molecules and Dual Inhibitors: Researchers are increasingly designing single molecules that can inhibit multiple targets simultaneously (e.g., EGFR and VEGFR, or kinase and HDAC), a strategy aimed at combating the complex and redundant signaling networks within cancer cells.[22][23]

The quinazoline scaffold, with its proven track record and synthetic tractability, remains at the forefront of these efforts. Its continued exploration, aided by computational design and a deeper understanding of cancer biology, ensures that it will remain a privileged and powerful tool in the medicinal chemist's arsenal for years to come.[24][9]

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis.
  • Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (n.d.). Taylor & Francis Online.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Dove Press.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (n.d.).
  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (n.d.). publish.ac.za.
  • FDA approved quinazoline derivatives as anticancer drugs. (n.d.).
  • A Review on Quinazolines as Anticancer Agents. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Ingenta Connect.
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (n.d.). PubMed.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (n.d.). Taylor & Francis Online.
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (2011). International Journal of Pharmaceutical & Biological Archives.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).
  • Full article: Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (n.d.). Taylor & Francis Online.
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). Semantic Scholar.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (n.d.). Semantic Scholar.
  • The Medicinal Functionality of Quinazolines. (2022).
  • Quinazoline. (n.d.). Wikipedia.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. (2024). PubMed.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.).
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.
  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (n.d.).
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
  • Classical strategies for the synthesis of quinazolines. (n.d.).
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026).
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).

Sources

An In-depth Technical Guide on the Safety and Handling of Quinazoline Boronate Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline boronate pinacol esters are a pivotal class of reagents in modern synthetic and medicinal chemistry, primarily utilized as key building blocks in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] Their stability, versatility, and efficiency in facilitating the synthesis of complex molecular architectures have cemented their role in drug discovery and development.[3][4] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, synthetic considerations, and applications of these valuable compounds. It is designed to equip researchers with the necessary knowledge to work with quinazoline boronate pinacol esters safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Introduction: The Quinazoline Boronate Pinacol Ester Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. When functionalized with a boronate pinacol ester, the resulting molecule becomes a powerful intermediate for creating diverse libraries of novel chemical entities.[3] The pinacol ester group offers greater stability compared to the corresponding boronic acid, reducing the propensity for self-condensation reactions (trimerization to boroxines) and improving handling characteristics.[5]

The primary utility of these compounds lies in their role as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[1] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, allowing for the efficient and stereospecific formation of C-C bonds.[6] For drug development professionals, this translates to an accelerated ability to synthesize and test new drug candidates, making quinazoline boronate pinacol esters indispensable tools in the quest for new therapeutics.[3][4]

Hazard Identification and Safety Protocols

While many boronate esters are considered to have low toxicity, it is imperative to treat all chemical reagents with a thorough and cautious approach.[2][7] The specific hazards associated with quinazoline boronate pinacol esters can vary depending on the other substituents on the quinazoline ring. However, general safety principles for organoboron compounds apply.

Core Safety Considerations

A comprehensive risk assessment should be conducted before any experimental work begins.[6] Safety Data Sheets (SDS) are the primary source of information for specific compounds. For example, the SDS for Quinoxaline-6-boronic acid pinacol ester indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][8]

  • Harmful if Swallowed or Inhaled: Some derivatives are classified as harmful if ingested or inhaled.[8]

  • Reactivity: While generally stable, boronate esters can be sensitive to strong oxidizing agents and moisture.[7]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.[9]Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[9]
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[9] If dusts are generated, a NIOSH-approved respirator may be necessary.[9]Minimizes inhalation of airborne compounds.
Safe Handling and Storage Workflow

Proper handling and storage are critical to maintaining the chemical integrity of quinazoline boronate pinacol esters and ensuring a safe laboratory environment.

G cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Store Store in a cool, dry, well-ventilated area TightlySealed Keep container tightly sealed Store->TightlySealed Ventilation Work in a chemical fume hood TightlySealed->Ventilation Inert Store under an inert atmosphere (e.g., Nitrogen) PPE Wear appropriate PPE Ventilation->PPE AvoidDust Avoid dust formation and inhalation PPE->AvoidDust AvoidContact Avoid contact with skin and eyes AvoidDust->AvoidContact Waste Dispose of waste according to local regulations AvoidContact->Waste

Caption: Workflow for the safe storage, handling, and disposal of quinazoline boronate pinacol esters.

Storage: These compounds should be stored in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[7] Keeping the container tightly closed is essential.[9][10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9] Avoid creating dust when working with solid materials.[7] After handling, wash hands thoroughly.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8][12]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Synthesis and Experimental Protocols

The synthesis of quinazoline boronate pinacol esters typically involves the palladium-catalyzed cross-coupling of a halogenated quinazoline with bis(pinacolato)diboron (B₂pin₂). This method, known as the Miyaura borylation, is a robust and widely used transformation in organic synthesis.[13][14]

Representative Synthetic Pathway: Miyaura Borylation

G Bromoquinazoline Bromoquinazoline Product Quinazoline Boronate Pinacol Ester Bromoquinazoline->Product B2pin2 Bis(pinacolato)diboron B2pin2->Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product Byproduct Byproducts

Caption: General schematic for the Miyaura borylation synthesis of quinazoline boronate pinacol esters.

Detailed Experimental Protocol

The following is a generalized protocol for the synthesis of a quinazoline boronate pinacol ester via Miyaura borylation. Researchers should adapt this procedure based on the specific substrate and scale of the reaction.

Materials:

  • Bromo-substituted quinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate, KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the bromo-substituted quinazoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv) and anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired quinazoline boronate pinacol ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of the boronate ester product back to the boronic acid, which can complicate purification and subsequent reactions.[5]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle, facilitating the transfer of the boronate group to the palladium center.

  • Excess B₂pin₂: A slight excess of the diboron reagent is often used to drive the reaction to completion.

Applications in Drug Discovery

Quinazoline boronate pinacol esters are highly valued in drug discovery for their ability to serve as versatile building blocks.[3] Their primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, including potential drug candidates.[1] For example, they have been used in the preparation of quinoxaline-based PI3Kδ inhibitors.[1] The boron atom in boronic acids and their esters can form reversible covalent bonds with biological targets, a property exploited in the design of enzyme inhibitors.[2][4] Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid, is a successful example of a boron-containing drug used in cancer therapy.[2][4]

Conclusion

Quinazoline boronate pinacol esters are powerful and versatile reagents in the modern synthetic chemist's toolbox. Their stability and reactivity make them ideal for constructing complex molecular frameworks, particularly in the field of drug discovery. A thorough understanding of their potential hazards and strict adherence to safety and handling protocols are paramount for their successful and safe utilization. By following the guidelines outlined in this technical guide, researchers can confidently and responsibly harness the synthetic potential of these valuable compounds. It is essential to always consult the specific Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for every experimental procedure.[6][15]

References

  • Maniyar, A. K., et al. (2022, February). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole. ResearchGate. Retrieved from [Link]

  • ESPI Metals. (n.d.). Safety Data Sheet: Boron. Retrieved from [Link]

  • Henan Tianfu Chemical Co.,Ltd. (2025, October 12). The Significance of Quinoline-3-boronic Acid Pinacol Ester in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 207-211. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reproductive toxicity of boron. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinazoline Scaffolds and the Power of the Suzuki-Miyaura Coupling

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this privileged scaffold is paramount in the drug discovery process, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers exceptional functional group tolerance and generally mild reaction conditions, making it an indispensable strategy in modern organic synthesis.[5]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling utilizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a key building block for the synthesis of novel 7-aryl quinazoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3] The reactivity of the aryl halide is generally in the order of I > OTf > Br >> Cl.[5]

2. Transmetalation: This is often the rate-determining step. The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer.[5]

3. Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.

Reagents and Materials
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Ligand (if not part of the pre-catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Quinazoline Boronic Ester - Aryl Halide - Catalyst - Base Combine Combine Solids in Flask Reagents->Combine Glassware Oven-dry Glassware Glassware->Combine Inert Evacuate & Backfill with Inert Gas (3x) Combine->Inert Solvents Add Degassed Solvents Inert->Solvents Heat Heat to Desired Temp. with Stirring Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 equiv), the aryl bromide (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The use of a biphasic system often enhances the reaction rate.[1]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl quinazoline.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale and ConsiderationsReferences
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) pre-catalysts such as Pd(dppf)Cl₂ and Pd(OAc)₂ are often more air-stable and are reduced in situ. For N-heterocyclic substrates, electron-rich and bulky phosphine ligands are often beneficial.[6][7]
Ligand Buchwald ligands (e.g., XPhos, SPhos), PPh₃, dppfThe choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Bulky, electron-donating ligands can facilitate the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for the activation of the boronic ester. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. The choice of base can also influence the rate of side reactions.[6][8][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂OA mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base. The choice of solvent can also affect the stability of the catalyst and the rate of the reaction.[1][6][10]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and an increase in side reactions such as protodeboronation.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)References
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Screen different palladium catalysts and ligands.- Ensure thorough degassing of solvents and reaction vessel.- Use freshly purchased or purified reagents.[7]
Protodeboronation - Presence of excess water or protic impurities- High reaction temperature- Instability of the boronic ester- Use anhydrous solvents and freshly dried base.- Lower the reaction temperature and screen for more active catalysts.- The pinacol ester of the quinazoline is generally more stable than the corresponding boronic acid.[6][11]
Homocoupling of Boronic Ester - Presence of oxygen- Incomplete reduction of Pd(II) pre-catalyst- Ensure rigorous exclusion of air.- Use a Pd(0) source or ensure conditions for efficient in situ reduction.[3][6][11]
Dehalogenation of Aryl Halide - Presence of a hydride source- Ensure the absence of water and other protic impurities if running under anhydrous conditions.[12]

Conclusion

The Suzuki-Miyaura coupling of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a powerful method for the synthesis of a diverse range of 7-aryl quinazoline derivatives. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful implementation. The provided protocol serves as a robust starting point, and the optimization and troubleshooting guidelines will aid researchers in adapting the conditions for their specific substrates, ultimately accelerating the discovery and development of novel quinazoline-based therapeutics.

References

  • BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Singh, U. P., & Singh, R. P. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC.
  • The effect of various bases on the Suzuki coupling reaction. (n.d.).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2024). PMC.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

reaction conditions for C-C bond formation using 7-(boropinacol)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation Using 7-(Boropinacol)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged pharmacophore found in numerous approved drugs and clinical candidates, making the development of versatile synthetic routes to novel analogues a cornerstone of medicinal chemistry. This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a premier method for carbon-carbon bond formation, utilizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline—commonly known as 7-(boropinacol)quinazoline—as a key building block. We delve into the critical parameters governing reaction success, offer a robust, step-by-step protocol for coupling with aryl halides, and present a table of optimized conditions to guide methods development for a range of substrates.

Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling

Quinazoline derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the quinazoline core is crucial for modulating these activities and optimizing pharmacokinetic profiles. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands out as one of the most powerful and versatile methods for constructing C-C bonds.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][5]

7-(Boropinacol)quinazoline is an air-stable, crystalline solid that serves as a versatile precursor for introducing aryl, heteroaryl, or vinyl substituents at the C7 position of the quinazoline nucleus. This application note focuses on providing researchers with the fundamental principles and practical steps to successfully employ this reagent in their synthetic campaigns.

The Suzuki-Miyaura Reaction: Mechanism and Critical Parameters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 7-(boropinacol)quinazoline) and an organohalide or triflate.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition Product Ar-Ar' (Coupled Product) PdII_Boron Ar-Pd(II)-O-B(OR)₂ L₂ (Transient Complex) PdII_Aryl->PdII_Boron Base-Assisted Ligand Exchange PdII_Coupled Ar-Pd(II)-Ar' L₂ (Transmetalation Product) PdII_Boron->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)₂ (Boronic Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Success in this reaction hinges on the careful selection of several key components:

  • Palladium Catalyst/Pre-catalyst: The reaction is initiated by a Pd(0) species. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to use air-stable Pd(II) pre-catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ which are reduced in situ to the active Pd(0) form.[8][9] For challenging couplings, particularly with heteroaryl substrates, specialized ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) can dramatically improve yields and reaction rates.[8]

  • Base: A base is essential for the transmetalation step. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[4] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base often depends on the solvent and the stability of the substrates. Aqueous solutions of bases are frequently used.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and mixtures of these with water.[10] The presence of water can be beneficial, though anhydrous conditions are sometimes required to prevent side reactions like protodeboronation, especially with sensitive substrates.[11][12]

  • Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 110 °C. Microwave irradiation can also be employed to significantly shorten reaction times.[2][5]

Optimized Conditions and Troubleshooting

The optimal conditions for coupling 7-(boropinacol)quinazoline will vary depending on the specific aryl/heteroaryl halide used. The following table summarizes starting points for optimization based on literature precedents for similar heteroaromatic systems.

Parameter Condition A (Standard) Condition B (For Electron-Poor/Hindered Halides) Condition C (Aqueous) Rationale & Notes
Pd Catalyst (mol%) Pd(dppf)Cl₂ (3-5%)Pd₂(dba)₃ (2%) with SPhos (4-5%)Pd(OAc)₂ (4%) with PPh₃ (8%)Condition B uses a more active catalyst system for challenging substrates.[8]
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (2.5)Na₂CO₃ (2.5)K₃PO₄ is a stronger base, often effective in anhydrous systems. Cs₂CO₃ is also a strong option.
Solvent 1,4-DioxaneTolueneDioxane/H₂O (4:1)Anhydrous conditions (A, B) can prevent protodeboronation of the boronic ester.[10][11] Aqueous systems (C) can be effective and are often used.[13]
Temperature (°C) 90-100 °C100-110 °C85-95 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Time (h) 4-16 h6-24 h2-12 hReaction progress should be monitored by TLC or LC-MS.
Troubleshooting Common Issues:
  • Low Conversion: Increase temperature, switch to a more active catalyst/ligand system (e.g., Condition B), or try a stronger base like Cs₂CO₃.

  • Protodeboronation (Loss of Boronic Ester): Ensure strictly anhydrous conditions if this is observed. Use a less nucleophilic base or consider converting the boronic ester to a more stable trifluoroborate salt.[8]

  • Homocoupling of Boronic Ester: This can occur if the reaction is too slow or if oxygen is present. Ensure the reaction mixture is properly degassed. Lowering the concentration of the boronic ester by slow addition might help.[8]

Detailed Experimental Protocol: Synthesis of 7-Arylquinazoline

This protocol provides a general method for the Suzuki-Miyaura coupling of 7-(boropinacol)quinazoline with a generic aryl bromide (Ar-Br).

Materials and Reagents:
  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 equiv.)

  • Aryl bromide (Ar-Br) (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or similar)

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Solids to Flask (Quinazoline-Bpin, Ar-Br, Pd(dppf)Cl₂, K₂CO₃) start->reagents evac_fill 2. Evacuate & Backfill with Inert Gas (3x) reagents->evac_fill solvent 3. Add Degassed Solvents (Dioxane/H₂O) evac_fill->solvent heat 4. Heat with Stirring (e.g., 90 °C, 12h) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-(boropinacol)quinazoline, the aryl bromide (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent) in a 4:1 to 5:1 ratio of dioxane to water.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 7-arylquinazoline.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized quinazolines. By using 7-(boropinacol)quinazoline as a versatile building block and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of C7-substituted quinazolines. The protocol and optimization guidelines presented here provide a solid foundation for developing robust and high-yielding C-C bond-forming reactions, accelerating the discovery of novel therapeutic agents.

References

  • Boruah, J., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Gusev, D. G., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen. Available at: [Link]

  • Lee, P. H., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

  • Chern, J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, characterization, and cytotoxic evaluation of novel quinazolinone derivatives. ResearchGate. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]

  • Patel, B. Y., et al. (2019). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

  • Fülöp, F., et al. (2007). Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolin-1-ols and Their Conversion to 7-Aryl-9H-6-oxa-5,8-diaza-benzocycloheptenes. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Penna, F., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. Available at: [Link]

  • Jannsen, S., et al. (2013). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research. Available at: [Link]

  • Dąbrowska, E., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. Available at: [Link]

  • Newman, S. G., & Willis, M. C. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Burns, D. J., et al. (2019). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Chemical Science. Available at: [Link]

  • Ciobanu, A., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. Available at: [Link]

  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Liu, W., et al. (2022). H2O2‐Promoted Inter‐ and Intramolecular C−N Bond Formation: Synthesis of Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2021). C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 7-(Boropinacol)quinazoline for the Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its rigid, bicyclic structure serves as an effective anchor, capable of forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the binding of the natural ligand, ATP.[3] This fundamental interaction has led to the successful development of several FDA-approved drugs, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[2][4] The therapeutic success of these agents underscores the value of the quinazoline framework and drives further exploration into novel derivatives to overcome drug resistance and target a broader range of kinases implicated in diseases like cancer.[1][5]

This application note provides a detailed guide on the strategic use of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline , commonly referred to as 7-(boropinacol)quinazoline, as a pivotal building block for synthesizing diverse libraries of novel kinase inhibitors. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds, which is exceptionally well-suited for drug discovery applications.[3][6][7]

The Strategic Advantage of 7-(Boropinacol)quinazoline

The power of 7-(boropinacol)quinazoline lies in its boronate ester functionality. Boronate esters are highly versatile intermediates in organic synthesis for several key reasons:[8][9]

  • Stability: The pinacol ester group provides significant stability compared to the corresponding boronic acid, making the reagent easier to handle, purify, and store with a longer shelf life.

  • Reactivity: It serves as an excellent coupling partner in Suzuki-Miyaura reactions, reacting efficiently with a wide array of aryl and heteroaryl halides or triflates.[10][11]

  • Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling are generally mild, tolerating a wide variety of functional groups on the coupling partner. This is a critical advantage in medicinal chemistry, as it allows for the late-stage introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) without the need for extensive protecting group chemistry.[3][6]

By using 7-(boropinacol)quinazoline, researchers can systematically introduce a vast range of substituents at the 7-position of the quinazoline core, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura Cross-Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy.[10] Its reliability and broad scope have made it one of the most utilized transformations in the pharmaceutical industry.[6][12] Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.

The generally accepted mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: A base activates the boronate ester, forming a more nucleophilic borate species. This species then transfers its organic group (the quinazoline moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product (Ar-Quinazoline). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR R-B(OR)₂ + Base PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R (Product) PdII_ArR->Product ArX Ar-X (Aryl Halide) Boronate R-B(OR)₂ (Quinazoline-Boropinacol) Base Base (e.g., Na₂CO₃, K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow & Protocols

The overall process involves coupling the quinazoline building block with a library of aryl/heteroaryl halides, followed by purification and biological evaluation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials: 1. 7-(Boropinacol)quinazoline 2. Aryl/Heteroaryl Halide (Ar-X) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization library Pure Compound Library (Quinazoline Derivatives) characterization->library kinase_assay In Vitro Kinase Assay (Determine IC₅₀) library->kinase_assay cell_assay Cell-Based Proliferation Assay (Determine GI₅₀/EC₅₀) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis

Caption: General workflow from synthesis to biological evaluation.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or Toluene/H₂O mixture)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 7-(boropinacol)quinazoline, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the anhydrous solvent(s) via syringe. If using a biphasic system like Toluene/H₂O, ensure the aqueous solution of the base is degassed prior to addition.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.[3][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 7-arylquinazoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity.

  • Base Selection: The base plays a crucial role in activating the boronate ester for transmetalation.[11] Inorganic bases like carbonates or phosphates are commonly used. The choice of base can significantly impact reaction rate and yield, and often needs to be screened for optimal results.

  • Catalyst/Ligand Choice: For simple couplings, Pd(PPh₃)₄ may suffice. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more sophisticated catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) used with a precursor like Pd₂(dba)₃ may be necessary to facilitate the oxidative addition and reductive elimination steps.[10][14]

Data Presentation & Analysis

After synthesis, the novel compounds are evaluated for their biological activity. The primary screen is typically an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Suzuki Coupling Reaction Conditions & Yields

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O (2:1)100 / 12h85
23-IodopyridinePd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane90 / 8h91
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)K₃PO₄DME85 / 16h78
42-ChlorobenzothiazolePd₂(dba)₃ (2) + SPhos (4)K₃PO₄1,4-Dioxane/H₂O (5:1)110 / 6h65

Note: Data in this table is illustrative and represents typical outcomes.

Table 2: Hypothetical Kinase Inhibition Profile of Synthesized 7-Arylquinazolines

Compound ID7-Aryl SubstituentEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
QN-01 4-Methoxyphenyl55>10,000>10,000
QN-02 Pyridin-3-yl120850>10,000
QN-03 4-(Trifluoromethyl)phenyl254,5008,900
QN-04 Benzothiazol-2-yl>10,000451,200

Note: Data is hypothetical, for illustrative purposes of SAR analysis. Real data would be obtained from biochemical assays.[5][15]

This data allows for the development of a Structure-Activity Relationship (SAR), guiding the next round of inhibitor design. For instance, the hypothetical data above suggests that electron-withdrawing groups at the 4-position of the phenyl ring (QN-03) may enhance EGFR inhibition, while a benzothiazole moiety (QN-04) could direct selectivity towards VEGFR-2.

Application: Targeting Kinase Signaling Pathways

The synthesized inhibitors are designed to interfere with cellular signaling pathways that are often dysregulated in cancer. For example, the EGFR signaling pathway is a critical driver of cell proliferation and survival.

Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR (Kinase) Ligand->EGFR P P EGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 7-Arylquinazoline Inhibitor Inhibitor->Block

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

As shown, the inhibitor binds to the ATP pocket of the EGFR, preventing its autophosphorylation and blocking the downstream cascade that leads to uncontrolled cell growth.

Conclusion

7-(Boropinacol)quinazoline is a powerful and versatile reagent for the synthesis of novel quinazoline-based kinase inhibitors. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions enable the rapid generation of large, diverse chemical libraries. This strategy allows medicinal chemists to efficiently explore structure-activity relationships, leading to the identification of potent and selective kinase inhibitors with significant therapeutic potential. The protocols and workflows described herein provide a robust framework for researchers in drug discovery to leverage this valuable synthetic tool.

References

  • Al-Suwaidan, I. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Viton, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Viton, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Viton, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

  • Dutta, S., et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • Hsieh, H.-P., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronate Esters: Versatile Building Blocks in Organic Synthesis. Pharmaffiliates. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Rossi, A., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Al-Jibouri, A. A., & Al-Masoudi, N. A. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]

  • Franco, R. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of Xenobiotics. [Link]

  • Sim, J., et al. (2022). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Applied Bio Materials. [Link]

  • Isambert, N., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Lee, D., et al. (2021). Multi-responsive self-healing polymeric materials based on boronic/boronate ester bonds. Journal of Materials Chemistry A. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Isambert, N., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Khidre, R. E., et al. (2017). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with bis boronic ester 7. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Ali, M., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-(Quinazolin-7-yl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Its rigid, bicyclic structure and the presence of nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets, particularly protein kinases. The ability to functionalize the quinazoline core at various positions is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2] This application note provides a detailed protocol for the palladium-catalyzed cross-coupling of 7-(quinazolin-7-yl)boronic acid pinacol ester with various aryl and heteroaryl halides. As a Senior Application Scientist, this guide is designed to be a self-validating system, explaining the "why" behind the "how" to empower researchers to not only replicate the results but also to rationally troubleshoot and adapt the protocol for their specific needs.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and diagnosing potential issues.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2] The reactivity of the halide follows the general trend I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Key Considerations for Coupling Nitrogen-Containing Heterocycles

The presence of nitrogen atoms in the quinazoline ring can present unique challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7][8] Therefore, the choice of ligand, base, and solvent system is critical to ensure efficient coupling.

  • Ligand Selection: Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald group (e.g., XPhos), are often employed to promote the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[9] For some quinazoline systems, Pd(dppf)Cl2 has also been shown to be effective.[10]

  • Base Selection: An appropriate base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used.[11] Water can play a beneficial role in the transmetalation step by facilitating the formation of the active boronate species.[12] However, anhydrous conditions have also been shown to be effective in some cases, particularly with boronic esters, to avoid protodeboronation.[13]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of 7-(Quinazolin-7-yl)boronic Acid Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials and Reagents:

  • 7-(Quinazolin-7-yl)boronic acid pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas manifold

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - Boronic Ester - Aryl Halide - Base B Add Solvent A->B C Degas Mixture (e.g., N2 sparging) B->C D Add Catalyst & Ligand C->D E Heat to Reaction Temp. (e.g., 80-115 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (N₂ or Ar), add 7-(quinazolin-7-yl)boronic acid pinacol ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) and degassed water to achieve the desired solvent ratio (e.g., 4:1 to 10:1 organic solvent to water).[10] The total solvent volume should be sufficient to ensure good stirring.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv) and, if necessary, the phosphine ligand.[10]

  • Reaction: Seal the flask or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-115 °C).[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]

Table 1: Recommended Starting Conditions and Optimization Parameters

ParameterRecommended Starting ConditionOptimization Range/ConsiderationsRationale
Palladium Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with a ligand (e.g., XPhos), Pd(PPh₃)₄Different catalysts exhibit varying reactivity with different substrates.[1]
Catalyst Loading 3-5 mol %1-10 mol %Lower loading is desirable for cost and ease of removal, but higher loading may be needed for challenging couplings.
Ligand (if using Pd₂(dba)₃) XPhosOther Buchwald ligands, P(t-Bu)₃, PCy₃Ligand choice is critical for catalyst stability and activity, especially with N-heterocycles.[9][15]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃, K₃PO₄, Na₂CO₃ (2.0-4.0 equiv)The strength and solubility of the base affect the rate of transmetalation.[16]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O, DMF/H₂O, THF/H₂OSolvent polarity and aprotic/protic nature influence reagent solubility and reaction kinetics.[17]
Temperature 100 °C80-120 °CHigher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient temperature, incorrect base or solvent.Ensure rigorous degassing.[3] Screen different bases, solvents, and increase the temperature.
Protodeboronation Presence of excess water or protic impurities, prolonged reaction time at high temperature.Use anhydrous conditions, minimize reaction time, or consider using a milder base.[13]
Homocoupling of Boronic Ester Presence of Pd(II) species at the start of the reaction, oxygen contamination.Ensure the use of a high-purity Pd(0) precursor or a pre-catalyst, and maintain a strictly inert atmosphere.[3]
Poor Solubility of Reagents Inappropriate solvent choice.Screen alternative solvents like DMF, NMP, or use a co-solvent to improve solubility.[18]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-(quinazolin-7-yl)boronic acid pinacol ester is a robust and versatile method for the synthesis of novel quinazoline derivatives. By understanding the underlying catalytic mechanism and the key parameters influencing the reaction, researchers can effectively apply and adapt this protocol to accelerate their drug discovery and development programs. The information presented in this application note provides a solid foundation for the successful implementation of this important transformation.

References

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(26), 8881–8884. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Singh, R. M. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(7), 933. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Nalivela, C. S., & Giri, R. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1851–1854. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Li, W., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis, 353(10), 1671–1675. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Molecules. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(5), 1374–1377. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

Sources

Application of 7-(Boropinacol)quinazoline in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-(Boropinacol)quinazoline in Modern FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality lead compounds. By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding leads with superior physicochemical properties and ligand efficiency. Within this paradigm, the selection of a well-designed fragment library is paramount. The fragment 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, hereafter referred to as 7-BPQ, represents a sophisticated tool for FBDD campaigns, strategically combining two privileged chemical moieties: the quinazoline scaffold and a boronic acid pinacol ester.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its rigid, bicyclic structure provides a well-defined shape for probing protein binding pockets, while the nitrogen atoms offer key hydrogen bonding opportunities.[4][5] This scaffold is frequently found in kinase inhibitors, where it can interact with the hinge region of the ATP binding site.[6][7]

The boronic acid pinacol ester group provides a unique and powerful handle for fragment screening and optimization. The pinacol ester serves as a stable, masked form of boronic acid.[8] Boronic acids themselves are Lewis acidic and can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or the epsilon-amino group of lysine residues within a protein's active or allosteric site.[9][10] This transient covalent interaction can significantly enhance binding affinity, making it possible to detect very weak fragment hits that might otherwise be missed. This feature is particularly advantageous for targeting enzymes such as serine hydrolases or certain classes of kinases.[11][12]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 7-BPQ in FBDD workflows. We will detail the causality behind experimental choices and provide robust, step-by-step protocols for screening, hit validation, and characterization.

The FBDD Workflow with 7-BPQ: A Conceptual Overview

The journey from fragment screening to a validated hit with 7-BPQ involves a multi-tiered approach. The primary goal is to identify specific binding to a protein target and then confirm this interaction through orthogonal methods, ultimately leading to structural elucidation to guide lead optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Optimization Screening Fragment Library Screening (incl. 7-BPQ) TSA Thermal Shift Assay (DSF) High-Throughput Triage Screening->TSA Identify ΔTm SPR Surface Plasmon Resonance (SPR) Affinity & Kinetics TSA->SPR Confirm Binding NMR NMR Spectroscopy (SAR by NMR) TSA->NMR Confirm & Map Binding Site Xray X-ray Crystallography SPR->Xray NMR->Xray Guide Co-crystallization SBDD Structure-Based Drug Design (Fragment Growing/Linking) Xray->SBDD High-Resolution Complex

Caption: A typical FBDD workflow utilizing 7-BPQ.

Part 1: Primary Screening using Thermal Shift Assay (TSA)

Rationale: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an ideal primary screening method due to its high throughput, low protein consumption, and sensitivity to the weak binding affinities typical of fragments.[13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). This change (ΔTm) is a direct indicator of a binding event.[15][]

Detailed Protocol: High-Throughput TSA Screen

1. Reagent Preparation:

  • Target Protein: Prepare a stock solution of the purified target protein at 1-2 mg/mL in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 2-5 µM. Buffer optimization is critical for protein stability.
  • Fragment Stock: Prepare a 100 mM stock solution of 7-BPQ in 100% DMSO.
  • Assay Plate: Dilute the 7-BPQ stock to 10 mM in assay buffer. In a 384-well PCR plate, perform serial dilutions to achieve final assay concentrations ranging from 10 µM to 500 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2% to avoid protein destabilization.
  • Fluorescent Dye: Use a dye like SYPRO Orange, diluted 1:1000 (from 5000x stock) in the protein solution just before dispensing.

2. Assay Execution:

  • To each well of the 384-well plate containing the diluted 7-BPQ, add 20 µL of the protein-dye mixture.
  • Include appropriate controls:
  • No-ligand control: Protein + Dye + Buffer + DMSO (to establish the baseline Tm).
  • No-protein control: Buffer + Dye + Ligand (to check for ligand fluorescence).
  • Seal the plate securely with an optical seal.
  • Centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.

3. Data Acquisition & Analysis:

  • Use a real-time PCR instrument capable of performing a melt curve analysis.
  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute.
  • Monitor the fluorescence of the dye. As the protein unfolds, hydrophobic regions become exposed, bind the dye, and cause an increase in fluorescence.
  • The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve.
  • Calculate the ΔTm for each concentration of 7-BPQ: ΔTm = Tm (with 7-BPQ) - Tm (no-ligand control) .
  • A concentration-dependent ΔTm of > 2 °C is generally considered a robust hit.
ParameterTypical Value/RangeRationale
Protein Concentration2–10 µMBalances signal intensity with protein consumption.
Fragment Concentration10 µM – 1 mMCovers the expected weak affinity range for fragments.
DMSO Concentration< 2% (v/v)Minimizes solvent-induced protein destabilization.
Temperature Ramp Rate0.5–1.0 °C/minEnsures the system remains at thermal equilibrium during unfolding.
Hit Criterion (ΔTm)> 2.0 °CA significant, reproducible shift indicating a stabilizing interaction.[17]

Part 2: Hit Validation and Characterization

A positive result from the primary screen must be validated by an orthogonal method to eliminate false positives and to quantify the binding interaction.

A. Surface Plasmon Resonance (SPR) for Kinetic Analysis

Rationale: SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) and the equilibrium dissociation constant (K_D).[18][19] This is crucial for confirming a direct interaction and ranking fragment hits by affinity. For covalent binders like boronic acids, SPR can also characterize the two-step process of initial non-covalent binding followed by covalent bond formation.[20]

Detailed Protocol: SPR Kinetic Analysis

1. Chip Preparation:

  • Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry to a density of 5,000-10,000 Response Units (RU).
  • Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[21]

2. Binding Analysis:

  • Prepare a serial dilution of 7-BPQ in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, matched DMSO concentration). Concentrations should bracket the expected K_D, typically from 1 µM to 500 µM.
  • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
  • Record the sensorgrams (RU vs. time).

3. Data Analysis:

  • Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
  • For a simple reversible interaction, fit the sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D (K_D = k_off / k_on).
  • For the reversible covalent binding of 7-BPQ, a "two-state" kinetic model may be more appropriate, which models both the initial non-covalent interaction (K_I) and the rate of covalent bond formation (k_inact).[20]
B. NMR Spectroscopy for Binding Site Confirmation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for validating weak fragment binding and mapping the interaction site on the protein. The "SAR by NMR" approach identifies binders by observing chemical shift perturbations (CSPs) in the protein's spectrum upon addition of the fragment.[22][23]

SAR_by_NMR Protein ¹⁵N-labeled Target Protein Spectrum1 Record ¹H-¹⁵N HSQC Spectrum (Apo Protein) Protein->Spectrum1 Spectrum2 Record ¹H-¹⁵N HSQC Spectrum (Protein + 7-BPQ) Protein->Spectrum2 Fragment 7-BPQ Fragment Fragment->Spectrum2 Analysis Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) Spectrum1->Analysis Spectrum2->Analysis Mapping Map CSPs onto Protein Structure Identify Binding Site Analysis->Mapping

Caption: Workflow for SAR by NMR.

Detailed Protocol: ¹H-¹⁵N HSQC Titration

1. Sample Preparation:

  • Prepare a ~100-200 µM sample of uniformly ¹⁵N-labeled target protein in an appropriate NMR buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 5% D₂O).
  • Prepare a concentrated stock solution (e.g., 50-100 mM) of 7-BPQ in deuterated DMSO (DMSO-d₆).

2. Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone on a high-field NMR spectrometer (≥600 MHz). Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.
  • Add stoichiometric amounts of the 7-BPQ stock solution to the protein sample (e.g., 0.5, 1, 2, 5, 10 equivalents).
  • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

3. Data Analysis:

  • Overlay the spectra from the titration series.
  • Identify peaks that shift or broaden upon addition of 7-BPQ. These residues are affected by the binding event and are likely at or near the binding site.
  • Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
  • By mapping the residues with significant CSPs onto the 3D structure of the protein, the binding site can be visualized.

Part 3: Structural Elucidation via X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase. It provides definitive proof of binding, reveals the precise binding mode and key interactions, and serves as the blueprint for structure-based drug design.[24][25]

Detailed Protocol: Co-crystallization

1. Crystallization Screening:

  • Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens.
  • Optimize initial hits to obtain diffraction-quality crystals.

2. Co-crystallization / Soaking:

  • Co-crystallization: Add 7-BPQ to the protein solution (typically at a 5-10 fold molar excess) prior to setting up crystallization trials. This is often successful for fragments that induce a conformational change.
  • Soaking: If apo-protein crystals are readily available, they can be soaked in a solution of the crystallization mother liquor supplemented with 1-10 mM 7-BPQ for a period ranging from minutes to hours. This method is often faster and consumes less protein.

3. Data Collection and Structure Determination:

  • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
  • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
  • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound 7-BPQ fragment. The boronic acid may be observed in a tetrahedral state covalently bound to a serine or threonine residue.[26]

Conclusion and Forward Look

The strategic incorporation of 7-(boropinacol)quinazoline into a fragment library provides a powerful starting point for drug discovery campaigns, especially against targets containing nucleophilic residues like serine or threonine. Its quinazoline core offers a well-documented and synthetically tractable scaffold, while the boropinacol moiety provides a unique mechanism for enhancing affinity and detecting weak interactions. By following a rigorous, multi-step workflow—from high-throughput TSA screening to orthogonal validation with SPR and NMR, and finally to structural elucidation via X-ray crystallography—researchers can confidently identify and validate high-quality fragment hits. The resulting structural information is invaluable, paving the way for rational, structure-based design efforts to grow 7-BPQ into a potent and selective lead compound.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Thermal Shift Assays. (n.d.). Charles River Laboratories. [Link]

  • Vivoli, M., et al. (2011). Protein thermal shifts to identify low molecular weight fragments. PubMed. [Link]

  • Thermal Shift Assay. (n.d.). Creative Biolabs. [Link]

  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024). EurekAlert!. [Link]

  • Pinto, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (n.d.). ResearchGate. [Link]

  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers. [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2021). Bentham Science. [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024). Bentham Science. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]

  • Stuck on You: Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery. [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed Central. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed. [Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. [Link]

  • Renaud, J., et al. (2007). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • Fragment screening by surface plasmon resonance. (2010). SciSpace. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). PubMed. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Discovering Hig h-Affini ty Ligands for Proteins: SAR by NMR. (n.d.). Fraser Lab. [Link]

  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • Al-Salahi, R., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • LaPlante, S. R., et al. (n.d.). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. PubMed Central. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PubMed Central. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health (NIH). [Link]

  • NMR for SAR: All about the ligand. (2023). Practical Fragments. [Link]

  • Shuker, S. B., et al. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. PubMed. [Link]

  • Casale, E., et al. (2014). Fragment-based hit discovery and structure-based optimization of aminotriazoloquinazolines as novel Hsp90 inhibitors. PubMed. [Link]

  • SAR BY NMR: Fragment-based drug discovery. (2024). YouTube. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed Central. [Link]

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[4][15]dioxino[2,3-b]pyridine. (n.d.). Molport. [Link]

  • Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. (n.d.). National Institutes of Health (NIH). [Link]

  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. (n.d.). PubMed Central. [Link]

  • Boron Crystallography. (2021). 911Metallurgist. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Fluorescent Probe Design

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a well-recognized heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are not only abundant in natural alkaloids with a broad spectrum of bioactivities but have also been extensively developed as therapeutic agents, including anticancer and anti-inflammatory drugs.[1][3] In recent years, the unique photophysical properties of quinazoline derivatives have garnered significant interest, establishing them as a versatile platform for the design of novel fluorescent probes.[1][4]

The inherent rigidity and aromaticity of the quinazoline core provide a stable framework for constructing fluorophores with high quantum yields.[5] Furthermore, the nitrogen atoms within the ring system can influence the electronic properties of the molecule, allowing for the fine-tuning of absorption and emission wavelengths.[6] This adaptability makes quinazoline-based fluorophores suitable for a wide range of applications, from cellular imaging to the detection of specific analytes.[7][8]

A particularly powerful strategy for synthesizing diverse libraries of functionalized quinazolines is through the use of building blocks equipped with reactive handles for cross-coupling reactions. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline stands out as a key intermediate in this regard. The boronate ester group at the 7-position serves as a versatile precursor for the introduction of various aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it an ideal tool for the modular synthesis of complex fluorescent probes.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent probes utilizing 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and application of the resulting fluorescent probes.

The Strategic Advantage of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

The utility of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a synthon for fluorescent probes stems from the unique properties of the boronate ester group. This functional group is a stable, crystalline solid that is relatively unreactive under many standard organic reaction conditions, yet it can be readily activated by a palladium catalyst to participate in cross-coupling reactions.[9]

The core principle behind its application is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, our quinazoline boronate ester) with an organohalide or triflate.[10] This allows for the precise and efficient formation of a new carbon-carbon bond, connecting the quinazoline core to a desired fluorophore or a modulating group.

The choice of the 7-position for functionalization is also strategic. Modifications at this position can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism for modulating fluorescence.[13] By attaching electron-donating or electron-withdrawing groups at this position, researchers can rationally design probes with specific photophysical properties, such as "turn-on" or "turn-off" fluorescence responses to specific analytes.[14][15]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product quinazoline 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline fluorescent_probe 7-Aryl-quinazoline Fluorescent Probe quinazoline->fluorescent_probe Suzuki-Miyaura Coupling aryl_halide Aryl/Heteroaryl Halide (Fluorophore Precursor) aryl_halide->fluorescent_probe pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->fluorescent_probe base Base (e.g., K2CO3, Cs2CO3) base->fluorescent_probe

Figure 1: General scheme for the synthesis of 7-aryl-quinazoline fluorescent probes via Suzuki-Miyaura coupling.

Application Notes: Designing Quinazoline-Based Fluorescent Probes

The versatility of the Suzuki-Miyaura coupling reaction allows for the creation of a wide array of fluorescent probes with tailored properties. The design of these probes typically involves the strategic selection of the coupling partner (the aryl or heteroaryl halide) to achieve the desired sensing mechanism and photophysical output.

"Turn-On" Fluorescent Probes

A common strategy in fluorescent probe design is to create a "turn-on" sensor, where the fluorescence is initially quenched and is restored upon interaction with the target analyte. This can be achieved by coupling the quinazoline boronate ester with a fluorophore that is susceptible to quenching. For example, a probe for reactive oxygen species (ROS) could be designed where the boronate ester itself acts as a ROS-sensitive trigger.[13] Upon oxidation by ROS, the electronic properties of the quinazoline core are altered, leading to a significant increase in fluorescence intensity.

Ratiometric Fluorescent Probes

Ratiometric sensing involves monitoring the change in the ratio of fluorescence intensities at two different wavelengths. This approach offers a more robust and reliable detection method as it is less susceptible to variations in probe concentration, excitation intensity, and environmental factors. By carefully selecting the coupling partner, it is possible to create quinazoline-based probes where the binding of an analyte induces a shift in the emission spectrum, allowing for ratiometric analysis.

Probes for Biological Imaging

Quinazoline derivatives have shown promise in biological imaging due to their potential for cell permeability and low cytotoxicity.[7] By incorporating specific targeting moieties into the fluorescent probe structure, it is possible to direct the probe to particular organelles or cell types. For example, a lipophilic cation could be appended to target mitochondria, or a specific ligand could be incorporated to bind to a cell surface receptor.[8]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. All reagents should be of analytical grade and used as received unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of a 7-(Aryl)-quinazoline Fluorescent Probe via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl bromide.

Materials:

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline for a donor-acceptor type fluorophore)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 eq), the aryl bromide (1.1 eq), and the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 2.0 eq).

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-(aryl)-quinazoline fluorescent probe.

Characterization:

The structure and purity of the synthesized probe should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the successful formation of the new C-C bond.

  • Mass spectrometry (MS): To determine the molecular weight of the product.

  • High-performance liquid chromatography (HPLC): To assess the purity of the final compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl HalideBaseSolvent Ratio (Dioxane:H₂O)Temperature (°C)Time (h)Yield (%)
14-bromo-N,N-dimethylanilineK₂CO₃4:190685
22-bromonaphthaleneCs₂CO₃5:1100878
34-bromobenzonitrileK₂CO₃4:190592
43-bromopyridineCs₂CO₃5:11001075

Table 1: Summary of reaction conditions and yields for the synthesis of various 7-aryl-quinazoline derivatives.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization reactants 1. Combine Reactants (Quinazoline Boronate Ester, Aryl Halide, Base) degas 2. Degas Solvent reactants->degas catalyst 3. Add Pd Catalyst degas->catalyst reaction 4. Heat and Stir catalyst->reaction workup 5. Work-up (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc

Figure 2: A streamlined workflow for the synthesis and characterization of quinazoline-based fluorescent probes.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The success of the synthesis can be readily validated at each stage.

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product. This provides a clear indication of when the reaction is complete and helps to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.

  • Purification: Silica gel column chromatography is a highly effective method for purifying the final product. The purity of the collected fractions can be assessed by TLC before combining them.

  • Structural Verification: The comprehensive characterization of the final product by NMR and mass spectrometry provides unambiguous confirmation of its chemical identity. The purity is further confirmed by HPLC analysis.

By following these self-validating steps, researchers can have a high degree of confidence in the quality and identity of their synthesized fluorescent probes.

Conclusion

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a powerful and versatile building block for the synthesis of a wide range of fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for introducing diverse functionalities at the 7-position of the quinazoline core, enabling the rational design of probes with tailored photophysical properties and sensing capabilities. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the exciting potential of quinazoline-based fluorophores in chemical biology, drug discovery, and materials science.

References

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(54), 32661–32667. Retrieved from [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). ACS Omega, 7(24), 20605–20618. Retrieved from [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). ACS Omega, 7(24), 20605–20618. Retrieved from [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances. Retrieved from [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). Molecules, 28(8), 3589. Retrieved from [Link]

  • Ge, J., et al. (2021). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Organic & Biomolecular Chemistry, 19(31), 6834-6841. Retrieved from [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Beilstein Journal of Organic Chemistry, 16, 1177–1185. Retrieved from [Link]

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[7][16]dioxino[2,3-b]pyridine. (n.d.). Molbase. Retrieved from [Link]

  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes. (2023). Labinsights. Retrieved from [Link]

  • Quinone-Based Fluorophores for Imaging Biological Processes. (2016). Chemical Society Reviews, 45(23), 6725-6743. Retrieved from [Link]

  • Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. (2018). ChemistryOpen, 7(10), 784–791. Retrieved from [Link]

  • Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119842. Retrieved from [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). Molecules, 28(8), 3589. Retrieved from [Link]

  • An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. (2014). Tetrahedron Letters, 55(30), 4126-4129. Retrieved from [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2017). Beilstein Journal of Organic Chemistry, 13, 2186–2193. Retrieved from [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (2023). Molecules, 28(15), 5863. Retrieved from [Link]

  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). Tetrahedron Letters, 54(28), 3695-3698. Retrieved from [https://www.researchgate.net/publication/257173673_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

Sources

The Quinazoline Nucleus: A Privileged Scaffold for Modern Drug Discovery through Boronate Ester Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Core

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its planar structure and versatile synthetic accessibility have made it a "privileged scaffold," forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3] The clinical success of drugs like gefitinib and erlotinib, both potent epidermal growth factor receptor (EGFR) inhibitors for cancer therapy, underscores the profound therapeutic potential of this heterocyclic motif.[4]

The strategic functionalization of the quinazoline core is paramount to modulating its biological activity and developing novel drug candidates with improved efficacy and selectivity.[2] Among the myriad of synthetic strategies, the use of boronate esters as key intermediates has emerged as a powerful and versatile approach. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the quinazoline core via its boronate esters, with a focus on the underlying principles, detailed experimental protocols, and practical applications.

Strategic Synthesis of Quinazoline Boronate Esters: A Gateway to Diversity

The introduction of a boronate ester group onto the quinazoline scaffold is the critical first step, opening the door to a vast array of subsequent functionalization reactions. The choice of borylation method is dictated by the desired regioselectivity and the nature of the starting quinazoline derivative.

C-H Borylation: A Modern Approach to Atom Economy

Direct C-H borylation, often catalyzed by iridium or rhodium complexes, represents an elegant and atom-economical strategy for installing a boronate ester group.[5][6] This method avoids the pre-functionalization of the quinazoline core with a halide, which is often required in traditional cross-coupling approaches. The regioselectivity of C-H borylation is typically governed by a combination of steric and electronic factors, allowing for the targeted functionalization of specific positions on the quinazoline ring.[6]

Palladium-Catalyzed Cross-Coupling: A Robust and Versatile Method

For halo-substituted quinazolines, palladium-catalyzed cross-coupling reactions with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), are a highly reliable method for synthesizing quinazoline boronate esters.[7] This approach offers excellent functional group tolerance and is widely applicable to a variety of substituted quinazolines.

Workflow for Quinazoline Boronate Ester Synthesis and Functionalization

G cluster_0 Synthesis of Quinazoline Boronate Ester cluster_1 Functionalization via Suzuki-Miyaura Coupling Start Quinazoline Derivative (e.g., Halo-quinazoline) Borylation Borylation Reaction (e.g., Pd-catalyzed cross-coupling with B₂pin₂ or Ir-catalyzed C-H borylation) Start->Borylation Boronate_Ester Quinazoline Boronate Ester Borylation->Boronate_Ester Suzuki_Coupling Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base) Boronate_Ester->Suzuki_Coupling Key Intermediate Coupling_Partner Aryl/Heteroaryl Halide or Triflate Coupling_Partner->Suzuki_Coupling Functionalized_Quinazoline Functionalized Quinazoline Derivative Suzuki_Coupling->Functionalized_Quinazoline

Caption: General workflow for the synthesis and functionalization of quinazoline boronate esters.

The Power of Suzuki-Miyaura Cross-Coupling: Diversifying the Quinazoline Scaffold

Once the quinazoline boronate ester is in hand, the Suzuki-Miyaura cross-coupling reaction serves as the workhorse for introducing a wide range of substituents.[8][9] This palladium-catalyzed reaction involves the coupling of the boronate ester with an organic halide or triflate, forming a new carbon-carbon bond.[10] The mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast library of coupling partners make the Suzuki-Miyaura reaction an indispensable tool in modern drug discovery.[11][12]

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation.[10]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of a model quinazoline boronate ester with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromotoluenePd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O1151292
21-chloro-4-nitrobenzenePd(PPh₃)₄ (5)K₃PO₄Dioxane1001685
32-iodopyridinePd(OAc)₂ (2) / SPhos (4)K₂CO₃1,4-Dioxane/H₂O90888
43-bromothiophenePd₂(dba)₃ (1.5) / XPhos (3)CsFTHF802478

Note: Yields are isolated yields and may vary depending on the specific substrates and reaction scale.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

This protocol describes the synthesis of a quinazoline pinacol boronate ester from 4-chloroquinazoline using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-chloroquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloroquinazoline (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with 4-Bromotoluene

This protocol details the functionalization of the synthesized quinazoline boronate ester with an aryl halide.

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • 4-bromotoluene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a sealed tube, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (0.61 mmol), 4-bromotoluene (0.73 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (3.1 mmol).[11]

  • Add a mixture of toluene (6.6 mL) and degassed water (3.4 mL).[11]

  • Seal the tube and heat the reaction mixture in an oil bath at 115 °C overnight.[11]

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(p-tolyl)quinazoline.

Logical Relationship of Suzuki-Miyaura Coupling

G Quinazoline_Boronate Quinazoline Boronate Ester (Nucleophile) Product Functionalized Quinazoline (C-C Bond Formation) Quinazoline_Boronate->Product Aryl_Halide Aryl/Heteroaryl Halide (Electrophile) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Catalyzes Base Base (e.g., Na₂CO₃) Base->Product Activates

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: The Fruits of Functionalization

The ability to rapidly and efficiently generate libraries of functionalized quinazoline derivatives via boronate esters has profound implications for drug discovery.[1][13] This strategy allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.[3]

Functionalized quinazolines have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: By introducing various substituents, researchers can fine-tune the inhibitory activity of quinazolines against key cancer targets like EGFR, VEGFR, and PARP.[4][13]

  • Antimicrobial Agents: The quinazoline scaffold can be decorated with moieties that confer potent antibacterial and antifungal activity.[3]

  • Anti-inflammatory Agents: Functionalized quinazolines have shown promise as inhibitors of inflammatory pathways.[3]

Conclusion: A Versatile Platform for Innovation

The functionalization of the quinazoline core via its boronate ester is a powerful and versatile strategy that has become a mainstay in modern medicinal chemistry. The combination of efficient borylation methods and the robustness of the Suzuki-Miyaura cross-coupling reaction provides a streamlined path to a vast chemical space of novel quinazoline derivatives. This approach not only accelerates the drug discovery process but also empowers researchers to design and synthesize next-generation therapeutics with improved clinical outcomes.

References

  • Gandham, S. K., Jha, A., & Kudale, A. A. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinazoline: A Deep Dive into its Synthesis and Multifaceted Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of quinazoline drugs. Retrieved from [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage C–H Functionalization of Azines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • CNKI. (2021). Study On The Synthesis Of Quinazoline Derivatives Based On Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of quinazolinones by transition metal catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). C-H functionalization of quinazolinones by transition metal catalysis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Potential of 7-Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the synthesis, in vitro screening, and preliminary mechanistic evaluation of 7-substituted quinazoline derivatives as potential antimicrobial agents. It is designed to offer both theoretical grounding and practical, field-proven protocols to accelerate research and development in the face of rising antimicrobial resistance.

Introduction: The Quinazoline Scaffold in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazoline nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antibacterial and antifungal effects.[2][4][5]

Structure-activity relationship (SAR) studies have revealed that the biological profile of the quinazoline scaffold can be finely tuned through substitutions at various positions.[2] The 7-position, in particular, has been identified as a critical site for modification to enhance antimicrobial potency and modulate pharmacological properties. Some derivatives have been shown to target essential bacterial pathways, such as folate biosynthesis and membrane integrity, highlighting their potential to combat resistant strains.[6]

This guide provides an integrated workflow, from chemical synthesis to microbiological evaluation, to systematically explore the antimicrobial potential of novel 7-substituted quinazoline derivatives.

Part I: Synthesis and Characterization

The foundation of any screening campaign is the efficient and reliable synthesis of the target compounds. The most common and versatile approach to quinazolinone synthesis begins with anthranilic acid, which is acylated and then cyclized.[5] Subsequent modifications can be introduced to build the desired 7-substituted derivatives.

General Synthetic Workflow

The synthesis typically follows a multi-step process that allows for diversification. A key intermediate, the benzoxazinone, is often formed first, which can then react with various nucleophiles to generate the core quinazolinone structure.[5][7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Quinazolinone Formation cluster_3 Step 4: Diversification A Anthranilic Acid C N-Acyl Anthranilic Acid A->C Pyridine B Acyl Chloride B->C D Benzoxazinone Intermediate C->D Acetic Anhydride, Heat C->D F 3-Substituted Quinazolinone Core D->F D->F E Amine Nucleophile (e.g., Hydrazine) E->F Ethanol, Reflux G 7-Substituted Final Product F->G Substitution Reaction at C7 F->G

Caption: General workflow for the synthesis of 7-substituted quinazoline derivatives.

Protocol 1: Synthesis of a 2,3-Substituted Quinazolin-4(3H)-one Core

This protocol describes a representative synthesis of a quinazolinone core, which can be further modified. The method is adapted from established procedures involving the reaction of anthranilic acid.[5]

Materials:

  • Anthranilic acid

  • 3-Chloropropionyl chloride

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol, Pyridine

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Acylation of Anthranilic Acid:

    • In a round-bottom flask, dissolve anthranilic acid (0.5 mole) in pyridine.

    • Slowly add 3-chloropropionyl chloride (0.55 mole) dropwise while stirring in an ice bath to control the exothermic reaction.

    • Allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the N-acylated product. Filter, wash with water, and dry.[5]

  • Formation of Benzoxazinone Intermediate:

    • Reflux the dried N-acyl anthranilic acid product (0.25 mole) in acetic anhydride (180 mL) for 1 hour.[5] Acetic anhydride serves as both a solvent and a dehydrating agent to facilitate the cyclization.

    • Remove the excess acetic anhydride under reduced pressure to yield the crude benzoxazinone intermediate. This product is often used in the next step without further purification.

  • Synthesis of the Quinazolinone Core:

    • Dissolve the crude benzoxazinone (0.15 mole) in ethanol.

    • Add an excess of hydrazine hydrate and reflux the mixture for 2-4 hours.[5] The hydrazine acts as a nucleophile, opening the benzoxazinone ring and re-closing it to form the quinazolinone heterocycle.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure purity and structural integrity before biological evaluation.[3][8]

Part II: In Vitro Antimicrobial Susceptibility Testing

A tiered screening approach is recommended, starting with a qualitative primary screen to identify active compounds, followed by quantitative assays to determine the potency.

Antimicrobial Screening Workflow

G A Library of Synthesized 7-Substituted Quinazolines B Primary Screening: Agar Disk Diffusion Assay A->B C Inactive Compounds B->C No Zone D Active 'Hits' (Zone of Inhibition ≥ X mm) B->D Zone Present E Secondary Screening: Broth Microdilution (MIC) D->E F Potency Determined (MIC Value in µg/mL) E->F G Tertiary Assay: Minimum Bactericidal Concentration (MBC) F->G H Determine Bacteriostatic vs. Bactericidal Activity G->H

Caption: A tiered workflow for antimicrobial screening of synthesized compounds.

Protocol 2: Primary Screening via Agar Disk Diffusion

This method provides a rapid and cost-effective qualitative assessment of antimicrobial activity.[4][9] It relies on the diffusion of the test compound from a paper disk into an agar medium seeded with the test microorganism.

Materials:

  • Synthesized quinazoline derivatives (dissolved in a suitable solvent like DMSO, e.g., at 10 mg/mL).

  • Sterile 6 mm paper disks.

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Positive control: Standard antibiotic disks (e.g., Ciprofloxacin, Vancomycin).

  • Negative control: Disks impregnated with the solvent (DMSO).

  • 0.5 McFarland turbidity standard.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile paper disks to the agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk.

    • Apply positive and negative control disks to the same plate for validation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone of inhibition generally indicates higher antimicrobial activity.

Protocol 3: Quantitative Analysis via Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Bacterial inoculum prepared as in Protocol 2 and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Test compounds and control antibiotics.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform a two-fold serial dilution in the 96-well plate using MHB. For example, starting from 128 µg/mL down to 0.25 µg/mL across 10 wells.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only sterile MHB.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well in which no visible bacterial growth (turbidity) is observed compared to the growth control.

Protocol 4: Determining Minimum Bactericidal Concentration (MBC)

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from all the clear wells (at and above the MIC).

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

Part III: Preliminary Mechanism of Action (MoA) Studies

Identifying a compound's MoA is crucial for its development. Quinazolines are known to act on various targets.[6][12] A primary investigation can focus on determining if the compounds disrupt bacterial membrane integrity.

Potential Bacterial Targets for Quinazoline Derivatives

G cluster_0 Bacterial Cell Membrane Cell Membrane DNA_Gyrase DNA Gyrase DHFR DHFR (Folate Synthesis) Ribosome Ribosome (Protein Synthesis) Quinazoline Quinazoline Derivative Quinazoline->Membrane Disruption Quinazoline->DNA_Gyrase Inhibition Quinazoline->DHFR Inhibition

Caption: Potential molecular targets for quinazoline derivatives within a bacterial cell.

Protocol 5: Cell Membrane Integrity Assay

This protocol uses a fluorescent dye like Propidium Iodide (PI), which cannot cross the membrane of live cells. If a compound damages the membrane, PI enters the cell, binds to DNA, and fluoresces, providing a measurable signal of membrane disruption.

Materials:

  • Bacterial culture grown to mid-log phase.

  • Phosphate-buffered saline (PBS).

  • Test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Propidium Iodide (PI) stock solution.

  • Positive control (e.g., Polymyxin B, a known membrane-disrupting agent).

  • Negative control (untreated cells).

  • Fluorometer or fluorescence microscope.

Step-by-Step Procedure:

  • Cell Preparation: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a known optical density.

  • Treatment: Aliquot the cell suspension into tubes or a microplate. Add the test compound at the desired concentrations. Include positive and negative controls.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Staining: Add PI to each sample to a final concentration of ~1-2 µg/mL.

  • Measurement: Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence compared to the negative control indicates membrane damage.

Data Presentation and Interpretation

Systematic data presentation is key to comparing the efficacy of different derivatives.

Table 1: Example Data Summary for Antimicrobial Activity

Compound IDSubstitution at C7S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC Ratio (S. aureus)
QZ-01-Cl416>6482
QZ-02-OCH₃83232648
QZ-03-NO₂281642
CiprofloxacinN/A0.50.25N/A12

Interpretation:

  • MIC: Lower values indicate higher potency. In the example, QZ-03 is the most potent derivative against the tested bacteria.

  • MBC/MIC Ratio: A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity. Compounds QZ-01, QZ-03, and Ciprofloxacin would be classified as bactericidal against S. aureus.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of 7-substituted quinazoline derivatives as potential antimicrobial agents. This workflow enables researchers to efficiently synthesize novel compounds, identify active hits, quantify their potency, and gain initial insights into their mechanism of action.

Promising candidates identified through this screening cascade should be advanced to further studies, including:

  • Cytotoxicity Testing: Evaluating toxicity against mammalian cell lines to determine the therapeutic index.[6]

  • Time-Kill Kinetic Assays: To understand the rate and concentration-dependency of the antimicrobial effect.[4]

  • Resistance Development Studies: To assess the propensity for bacteria to develop resistance to the new compounds.[6]

  • Advanced MoA Studies: To definitively identify the molecular target through enzymatic assays or genetic approaches.

By integrating synthetic chemistry with structured microbiological and mechanistic assays, the exploration of the rich chemical space of quinazolines can lead to the discovery of next-generation antibiotics.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. Chemistry & Biodiversity, 20(7), e202300465. [Link]

  • Janifer, M. C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26002. [Link]

  • Khan, I., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). [Link]

  • Behalo, M. S., et al. (2017). Synthesis of quinazoline derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10. [Link]

  • Rather, M. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Topics in Medicinal Chemistry, 17(5), 553–574. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Mandych, V. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438–446. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5754–5763. [Link]

  • Çakmak, G., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1014–1031. [Link]

  • Rashki, S., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1–14. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • Dasari, S. R., et al. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of ChemTech Research, 14(4), 2751-2763. [Link]

Sources

Application Notes and Protocols: Leveraging 7-(Boropinacol)quinazoline for the Development of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, hereafter referred to as 7-(boropinacol)quinazoline, in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines the rationale for targeting the 7-position of the quinazoline scaffold, detailed protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, and the underlying biological context of PARP inhibition.

Introduction: The Quinazoline Scaffold in PARP Inhibition and the Strategic Importance of the 7-Position

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1][2][3][4] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3][4] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][5]

Inhibition of PARP enzymatic activity has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6] This concept, known as synthetic lethality, arises because cancer cells deficient in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, become overly reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs are converted into toxic DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

The quinazoline and quinazolinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[7][8] Their rigid, bicyclic nature provides a robust framework for presenting substituents in a well-defined three-dimensional space, allowing for precise interactions with target proteins. Several quinazoline-based PARP inhibitors have been developed, demonstrating the suitability of this scaffold for targeting the NAD+ binding pocket of PARP enzymes.[7][9]

The structure-activity relationship (SAR) of quinazoline-based PARP inhibitors reveals that modifications at various positions can significantly impact potency and selectivity.[7][8] While much focus has been on the 2- and 4-positions, exploration of the 7-position offers a valuable vector for optimizing pharmacokinetic and pharmacodynamic properties. Substitution at the 7-position can influence solubility, metabolic stability, and provide additional interaction points with the solvent-exposed regions of the PARP active site, potentially leading to improved drug-like properties.

The Role of 7-(Boropinacol)quinazoline as a Key Building Block

7-(Boropinacol)quinazoline is a versatile synthetic intermediate that enables the introduction of a wide array of substituents at the 7-position of the quinazoline core through the highly efficient and robust Suzuki-Miyaura cross-coupling reaction.[10][11] The boropinacol ester is stable, generally crystalline, and compatible with a broad range of functional groups, making it an ideal reagent for library synthesis in a drug discovery setting.[12]

The general workflow for utilizing 7-(boropinacol)quinazoline in the development of PARP inhibitors is depicted below:

G cluster_0 Synthesis of Key Intermediate cluster_1 Library Synthesis cluster_2 Screening and Optimization A 7-Haloquinazoline B Miyaura Borylation A->B Bis(pinacolato)diboron, Pd Catalyst, Base C 7-(Boropinacol)quinazoline B->C E Suzuki-Miyaura Coupling C->E D Diverse Aryl/Heteroaryl Halides D->E F Library of 7-Substituted Quinazoline Derivatives E->F G PARP Inhibition Assay F->G H SAR Studies G->H I Lead Optimization H->I

Caption: Workflow for PARP inhibitor development using 7-(boropinacol)quinazoline.

Experimental Protocols

Synthesis of 7-(Boropinacol)quinazoline via Miyaura Borylation

This protocol describes a general method for the synthesis of 7-(boropinacol)quinazoline from a 7-haloquinazoline precursor, based on the principles of the Miyaura borylation reaction.[12][13]

Materials:

  • 7-Bromoquinazoline or 7-Iodoquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(boropinacol)quinazoline.

Rationale for Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, tolerant of a wide range of functional groups.[13]

  • Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions, such as the Suzuki coupling of the borylated product with the starting halide.[12][14]

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this transformation due to its ability to dissolve the reactants and its relatively high boiling point.

Synthesis of 7-Aryl-quinazoline Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 7-(boropinacol)quinazoline with various aryl or heteroaryl halides.

Materials:

  • 7-(Boropinacol)quinazoline

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)

  • Toluene or a mixture of 1,4-dioxane and water

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine 7-(boropinacol)quinazoline (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • De-gas the solvent (e.g., toluene) by bubbling with argon for 15-20 minutes and add it to the reaction vessel.

  • Heat the mixture to 80-110 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 7-aryl-quinazoline.

Rationale for Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is crucial and may need to be optimized for specific substrates. Pd(PPh₃)₄ is a common choice, while catalyst systems based on Pd(OAc)₂ with bulky electron-rich phosphine ligands can be highly effective for challenging couplings.[15]

  • Base: An aqueous solution of an inorganic base like Na₂CO₃ or K₂CO₃ is required to activate the boronic ester for transmetalation to the palladium center.[15]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically used to ensure that both the organic-soluble reactants and the aqueous base are present in the reaction mixture.

Biological Context: The PARP1 Signaling Pathway in DNA Repair

Understanding the mechanism of action of PARP inhibitors requires a clear picture of the PARP1 signaling pathway.

G DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive binds to PARP1_active PARP1 (active) PARP1_inactive->PARP1_active conformational change PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits SSB_repair SSB Repair Repair_proteins->SSB_repair mediate PARP_inhibitor 7-Substituted Quinazoline (PARP Inhibitor) PARP_inhibitor->PARP1_active inhibits

Caption: Simplified PARP1 signaling pathway in single-strand break repair.

As illustrated, PARP1 binds to sites of DNA single-strand breaks. This binding event triggers a conformational change that activates the enzyme. The active PARP1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) on itself and other nuclear proteins. These PAR chains act as a signaling scaffold, recruiting a multitude of DNA repair factors to the damaged site to effect repair. PARP inhibitors, such as the novel 7-substituted quinazolines, competitively bind to the NAD+ binding pocket of PARP1, preventing PAR synthesis and trapping PARP1 on the DNA. This inhibition of the repair process is what ultimately leads to synthetic lethality in HR-deficient cancer cells.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective PARP inhibitors relies on a thorough understanding of the SAR. For quinazoline-based inhibitors, the following general trends have been observed:

PositionSubstitution Effect on PARP InhibitionRationale
2-Position Introduction of various substituted aryl or alkyl groups can significantly enhance potency.These groups often occupy a hydrophobic pocket in the PARP active site.
4-Position Often a key interaction point, with groups capable of hydrogen bonding being favorable.Mimics the interactions of the nicotinamide ribose of NAD+.
7-Position Can be modified with a range of aryl and heteroaryl groups to modulate physicochemical properties and potentially gain additional interactions.This position is often solvent-exposed, allowing for the introduction of larger groups to improve properties like solubility without disrupting core binding interactions.[7][8]

The use of 7-(boropinacol)quinazoline allows for the systematic exploration of the chemical space at the 7-position. By synthesizing a library of derivatives with diverse electronic and steric properties, researchers can fine-tune the inhibitor's profile for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

7-(Boropinacol)quinazoline is a valuable and versatile chemical tool for the development of novel PARP inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient means to synthesize diverse libraries of 7-substituted quinazolines. By leveraging the established biological rationale for PARP inhibition and a systematic approach to SAR, this key intermediate can facilitate the discovery of next-generation targeted cancer therapeutics. The protocols and insights provided herein are intended to serve as a practical guide for scientists engaged in this exciting and impactful area of drug discovery.

References

  • Functional Aspects of PARP1 in DNA Repair and Transcription. National Institutes of Health (NIH). [Link]

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. National Institutes of Health (NIH). [Link]

  • PARP1 - Wikipedia. Wikipedia. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... ResearchGate. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. National Institutes of Health (NIH). [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health (NIH). [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. National Institutes of Health (NIH). [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health (NIH). [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. ResearchGate. [Link]

  • Borylation - Wikipedia. Wikipedia. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

  • Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a quinazoline-based pinacol boronic ester, this compound presents unique purification challenges that require careful consideration of its chemical properties. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Issue 1: Low or No Recovery from Silica Gel Chromatography
  • Symptom: Your TLC plate shows the product spot streaking, tailing significantly, or remaining at the baseline. Upon performing column chromatography, the product either does not elute or is recovered in very low yields.

  • Possible Causes:

    • On-Column Hydrolysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the pinacol ester to the much more polar 7-quinazolineboronic acid.[1][2] This resulting boronic acid has a very high affinity for silica and will not elute with typical non-polar solvent systems.[1]

    • Lewis Acid-Base Interaction: The boron atom in the pinacol ester is Lewis acidic and can strongly adsorb to the Lewis basic silanol groups on the silica surface, leading to irreversible binding or significant tailing.[1]

    • Complexation with Nitrogen: The quinazoline core contains basic nitrogen atoms that can also interact strongly with acidic silanol groups, exacerbating the adsorption problem.

  • Solutions & Optimization:

    • Use Deactivated Silica Gel: The most common and effective solution is to reduce the acidity of the stationary phase.[1][3]

      • Triethylamine (NEt₃) Wash: Before packing, slurry the silica gel in your starting eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine. This non-nucleophilic base will cap the most acidic silanol sites.[1]

      • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol esters, leading to significantly improved recovery and peak shape.[1][4] A detailed protocol is provided in the "Protocols & Workflows" section.

    • Switch to an Alternative Stationary Phase:

      • Neutral Alumina: For moderately polar esters, neutral alumina (Activity Grade I-III) can be an excellent alternative to silica gel, as it lacks the acidic silanol groups responsible for hydrolysis and strong adsorption.[5]

    • Optimize Your Eluent System:

      • If using silica, incorporating a small amount of a polar, coordinating solvent like methanol or isopropanol can help displace the product from the stationary phase, but be cautious as this can also promote hydrolysis. A gradient elution ending in a higher polarity mixture may be necessary.

    • Perform a Rapid "Plug" Filtration: If the goal is simply to remove baseline palladium catalyst or highly polar impurities, a short plug of silica or Celite can be used.[6] This minimizes the contact time between your compound and the stationary phase, reducing the risk of degradation.[1]

Issue 2: Product Contains Boronic Acid Impurity After Purification
  • Symptom: Your final product, confirmed by ¹H NMR, shows a singlet around δ 8.0-8.5 ppm corresponding to the B(OH)₂ proton, and the characteristic pinacol methyl singlet (around δ 1.3-1.4 ppm) is diminished.

  • Possible Causes:

    • Hydrolysis During Aqueous Workup: Pinacol esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[2][7][8] The rate of hydrolysis is pH-dependent.[2][3]

    • On-Column Degradation: As discussed in Issue 1, the acidic nature of standard silica gel can cause hydrolysis during chromatography.[1]

    • Use of Protic Solvents: Using wet solvents or protic solvents like methanol in chromatography or for dissolving the crude product can lead to transesterification or hydrolysis.[8]

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. If the compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (Nitrogen or Argon).[1]

    • Avoid Harsh Aqueous Workups: If an aqueous wash is necessary, use a saturated solution of sodium chloride (brine) to minimize the amount of water partitioning into the organic layer. Work quickly and avoid prolonged contact.

    • Use Aprotic Solvents: For sample preparation and chromatography, use aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and hexanes. If a polar solvent is needed, consider acetone over alcohols.[5]

    • Re-esterification: If a significant amount of the boronic acid has formed, the mixture can be dissolved in a suitable solvent (e.g., THF or Dioxane), treated with excess pinacol and a drying agent like anhydrous MgSO₄, and stirred overnight to convert the boronic acid back to the pinacol ester before re-purification.

Issue 3: Difficulty Separating Product from Bis(pinacolato)diboron (B₂pin₂)
  • Symptom: Your purified product contains a significant amount of unreacted B₂pin₂, which often has a similar Rf value to the desired product in many solvent systems.

  • Possible Causes:

    • Excess Reagent: The Miyaura borylation reaction often uses an excess of B₂pin₂ to drive the reaction to completion.[9][10]

    • Similar Polarity: Both the product and B₂pin₂ are relatively nonpolar, making chromatographic separation challenging.

  • Solutions & Optimization:

    • Recrystallization/Trituration: This is often the most effective method.[5][6]

      • Attempt to dissolve the crude mixture in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, toluene) and then add a "bad" solvent (e.g., hexanes, heptane) until turbidity is observed.[5] Cool slowly to allow crystals of the pure product to form.

      • Alternatively, triturate the crude solid with a cold solvent like hexanes or diethyl ether. B₂pin₂ is often more soluble in these solvents than the desired heterocyclic product.[1]

    • Derivatization: For very challenging separations, the pinacol ester can be temporarily converted into a more easily purified form.

      • Trifluoroborate Salt (BF₃K): React the crude mixture with KHF₂. The resulting trifluoroborate salt is typically a crystalline, air-stable solid that can be easily purified by recrystallization and then converted back to the boronic acid or ester if needed.[3][11]

      • Diethanolamine (DEA) Adduct: Transesterification with diethanolamine creates a stable, often crystalline adduct that can be purified and then hydrolyzed back to the boronic acid.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect from the Miyaura borylation synthesis?

    • A1: Besides unreacted starting materials (e.g., 7-bromoquinazoline) and excess B₂pin₂, common side products include the homocoupled dimer of the starting halide and the corresponding boronic acid from hydrolysis of the product.[1] In some cases, protodeborylation (replacement of the Bpin group with hydrogen) can occur.

  • Q2: Can I use the crude 7-(Bpin)quinazoline directly in my next Suzuki-Miyaura coupling step?

    • A2: Often, yes. For many Suzuki couplings, it is possible to use the crude pinacol ester after a simple workup and filtration through a plug of Celite or silica to remove the palladium catalyst and inorganic salts.[1][6] The success of this approach depends heavily on the tolerance of the subsequent reaction to impurities like B₂pin₂. A small-scale test reaction is always recommended.

  • Q3: My product is an oil and cannot be recrystallized. What is the best purification strategy?

    • A3: For oily products, chromatography is the primary method. You must implement the troubleshooting steps outlined in Issue 1, such as using boric acid-treated silica or neutral alumina.[1][5] If these fail, derivatization to a crystalline solid (like a BF₃K salt) is an excellent alternative.[3][6]

  • Q4: How can I visualize the product on a TLC plate if it's not UV-active?

    • A4: While the quinazoline core should be UV-active, if visualization is poor, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for many organic compounds. Staining with p-anisaldehyde followed by gentle heating is also a common method for boronic esters.[1]

Protocols, Data, & Workflows

Data Presentation

Table 1: Example Solvent Systems for Chromatography Note: These are starting points and must be optimized for your specific crude mixture using TLC analysis.

Stationary PhaseEluent System (v/v)Typical Rf of ProductNotes
Standard Silica Gel20-40% EtOAc in Hexanes0.2 - 0.4High risk of streaking and hydrolysis.[1]
Silica + 1% NEt₃20-40% EtOAc in Hexanes0.25 - 0.45Improved peak shape, reduced tailing.[1]
Boric Acid-Treated Silica15-35% EtOAc in Hexanes0.3 - 0.5Excellent for suppressing adsorption and hydrolysis.[1][4]
Neutral Alumina (Act. III)5-15% EtOAc in Hexanes0.4 - 0.6Good alternative for acid-sensitive compounds.[5]
Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel [1]

This procedure deactivates the silica gel, leading to higher recovery of the pinacol ester.

  • Materials:

    • Silica gel for flash chromatography

    • Boric acid (H₃BO₃)

    • Methanol

    • Ethanol

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Prepare a 5% w/v solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of methanol).

    • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to ensure the silica is fully suspended (approx. 5-6 mL per gram of silica).

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel thoroughly with ethanol (approx. 6 mL per gram of original silica).

    • Dry the silica gel completely under high vacuum, for instance, at 60°C for 1.5-2 hours, until it becomes a free-flowing powder. It is now ready for use.

Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Bpin Purification

This flowchart provides a decision-making guide for purifying your quinazoline pinacol ester.

Purification_Troubleshooting start Crude Product Analysis (TLC, ¹H NMR) check_purity Is Product the Major Component with Minor Impurities? start->check_purity check_solid Is Product a Solid? check_purity->check_solid Yes chromatography Column Chromatography check_purity->chromatography No high_purity_path Yes recrystallize Attempt Recrystallization or Trituration success Pure Product recrystallize->success check_solid->recrystallize Yes check_solid->chromatography No (Oil) solid_path Yes oil_path No (Oil) low_purity_path No check_tlc Does TLC show streaking/baseline spot? chromatography->check_tlc check_tlc->success No deactivate_silica Use Boric Acid-Treated Silica or Alumina check_tlc->deactivate_silica Yes tlc_ok No tlc_bad Yes deactivate_silica->success

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Diagram 2: General Purification Workflow

This diagram illustrates the typical sequence of steps from a crude reaction mixture to the final, pure compound.

General_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture (Post-Miyaura Borylation) filtration Filter through Celite (Removes Pd Catalyst) crude->filtration extraction Aqueous Wash (e.g., Brine) filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis final_product Pure Crystalline Solid or Oil analysis->final_product

Caption: Standard workflow from crude reaction mixture to pure product.

References

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]

  • Trouble purifying my boronate ester compound. Reddit. Available at: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

  • How to purify boronate esters? ResearchGate. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Article. Available at: [Link]

  • Troubleshooting a Miyaura borylation. Reddit. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

  • Miyaura borylation. Wikipedia. Available at: [Link]

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

Sources

Navigating the Challenges of Boronic Acid Pinacol Ester Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common yet often frustrating challenge in organic synthesis: the decomposition of boronic acid pinacol esters (Bpin esters) on silica gel during chromatographic purification. My aim is to provide not just solutions, but a foundational understanding of the mechanisms at play, empowering you to make informed decisions in your own lab.

The Root of the Problem: Why Do Boronic Pinacol Esters Decompose on Silica Gel?

Silica gel, the workhorse of chromatographic purification, possesses a surface rich in silanol groups (Si-OH). These groups render the silica surface acidic and polar, creating a challenging environment for the electron-deficient boron atom in Bpin esters. Two primary decomposition pathways are prevalent:

  • Hydrolysis: The acidic silanol groups can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid. This is especially problematic if there are trace amounts of water in the eluent or on the silica itself.[1][2][3] The resulting boronic acid is often highly polar and will either streak badly or remain adsorbed at the baseline of the column.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This process can be catalyzed by acidic conditions and is often preceded by hydrolysis of the ester to the more reactive boronic acid.[4][5]

The interaction between the Lewis acidic boron atom and the Lewis basic silanol groups can also lead to strong adsorption, resulting in significant product loss on the column even without decomposition.[1][6]

Visualizing the Decomposition Pathway

cluster_legend Legend Bpin Aryl Boronic Acid Pinacol Ester (Ar-Bpin) Adsorbed Adsorbed Ester (Lewis Acid-Base Interaction) Bpin->Adsorbed Strong Adsorption Silica Silica Gel Surface (Acidic Silanol Groups, H₂O) BoronicAcid Boronic Acid (Ar-B(OH)₂) Adsorbed->BoronicAcid Hydrolysis Protodeborylated Protodeborylated Product (Ar-H) BoronicAcid->Protodeborylated Protodeboronation Start Starting Material Intermediate Intermediate/Problem State Decomposition Decomposition Product Process Process

Caption: Decomposition pathways of Bpin esters on silica gel.

Frequently Asked Questions (FAQs)

Q1: My Bpin ester is sticking to the baseline of my TLC plate and column. What is happening?

This is a classic sign of strong adsorption to the silica gel. The Lewis acidic boron atom in your ester is interacting strongly with the Lewis basic silanol groups on the silica surface.[1] This can lead to significant product loss and poor recovery from your column.

Q2: I see a new, more polar spot on my TLC after leaving it in the developing chamber for too long. Is this decomposition?

Yes, this is likely the hydrolysis of your Bpin ester to the corresponding boronic acid. The acidic nature of the silica gel, coupled with atmospheric moisture, can facilitate this conversion. The resulting boronic acid is significantly more polar and will have a lower Rf value.

Q3: My NMR of the "purified" product shows the desired Bpin ester, but also the protodeborylated compound (Ar-H). How did this happen during purification?

Protodeboronation can occur on the acidic silica gel surface, especially with prolonged exposure.[4] This process is often irreversible and leads to a loss of your desired product. Certain aryl and heteroaryl boronic esters are more susceptible to this pathway.

Q4: Can I use my crude Bpin ester in the next step without purification?

In many instances, particularly for robust reactions like the Suzuki-Miyaura coupling, using the crude Bpin ester is a viable strategy. A simple filtration through a plug of Celite or a short pad of silica can remove baseline impurities like palladium catalysts and inorganic salts.[1] However, the success of this approach is contingent on the tolerance of the subsequent reaction to the impurities present in your crude material.

Q5: Are there alternative protecting groups that are more stable on silica gel?

Yes, while pinacol esters are common, other boronic esters have been developed for enhanced stability. For example, esters derived from 1,1,2,2-tetraethylethylene glycol (Epin) have shown improved stability on silica gel, allowing for easier purification.[2][7][8] MIDA (N-methyliminodiacetic acid) boronates are also known for their high stability to chromatography.[3]

Troubleshooting Guide: Strategies for Successful Purification

If you are encountering decomposition or significant product loss, here is a systematic approach to troubleshoot the issue.

cluster_deactivate Deactivation Strategies cluster_alternative Alternative Phases cluster_nonchrom Non-Chromatographic Start Problem: Bpin Ester Decomposition on Silica Gel Deactivate Option 1: Deactivate Silica Gel Start->Deactivate Alternative Option 2: Alternative Stationary Phase Start->Alternative NonChrom Option 3: Non-Chromatographic Methods Start->NonChrom TEA Add Triethylamine (TEA) to Eluent (1-2%) Deactivate->TEA BoricAcid Use Boric Acid-Treated Silica Deactivate->BoricAcid Alumina Neutral Alumina Alternative->Alumina ReversedPhase Reversed-Phase (C18) Alternative->ReversedPhase Recrystallize Recrystallization / Trituration NonChrom->Recrystallize Derivatize Derivatization (e.g., MIDA, DEA) NonChrom->Derivatize Note1 Note1 TEA->Note1 Capping acidic silanol groups Note2 Note2 BoricAcid->Note2 Suppresses over-adsorption Note3 Note3 Alumina->Note3 Good for less polar esters Note4 Note4 ReversedPhase->Note4 Beware of hydrolysis with aqueous mobile phases

Caption: Troubleshooting flowchart for Bpin ester purification.

Strategy 1: Deactivating the Silica Gel

The acidity of silica gel is a primary culprit. By neutralizing or "capping" the acidic silanol groups, you can significantly reduce decomposition and improve recovery.

  • Triethylamine (TEA) Wash: Adding a small amount of a non-nucleophilic base like triethylamine (typically 1-2%) to your eluent system can effectively cap the acidic sites on the silica.[1][9] It is advisable to pre-treat the silica by flushing the packed column with the TEA-containing eluent before loading your sample.[10]

  • Boric Acid Impregnation: Treating the silica gel with boric acid has been shown to be an effective method for suppressing the over-adsorption of pinacol esters, leading to improved recovery.[1][6][11] This method reduces the Lewis basicity of the silica surface.[6]

Strategy 2: Alternative Purification Media

If deactivation is insufficient, consider moving away from standard silica gel.

  • Neutral Alumina: For less polar Bpin esters, neutral alumina can be an excellent alternative to silica gel.[1][12]

  • Reversed-Phase Chromatography (C18): While this can be an option, be cautious. The aqueous and alcoholic mobile phases typically used in reversed-phase HPLC can promote on-column hydrolysis.[1][13] If you must use this method, employ non-aqueous, aprotic diluents for your sample preparation.[1][13]

Strategy 3: Non-Chromatographic Purification

Sometimes, the best approach is to avoid chromatography altogether.

  • Recrystallization or Trituration: If your Bpin ester is a solid, recrystallization can be a highly effective method for purification.[12][14] For oils, trituration with a non-polar solvent like hexane can sometimes induce crystallization or wash away impurities.[14]

  • Derivatization: For particularly challenging separations, you can convert the Bpin ester to a more stable or easily purified derivative. For example, conversion to a diethanolamine (DEA) adduct can sometimes facilitate purification by crystallization.[14][15]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

This protocol is adapted from established literature procedures and provides a reliable method for preparing deactivated silica for flash chromatography.[1][6]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]

  • In a suitably sized flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]

  • Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1] The boric acid-impregnated silica is now ready for use.

Protocol 2: Flash Chromatography with Triethylamine-Modified Eluent

Materials:

  • Packed silica gel column

  • Crude Bpin ester

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Determine an appropriate eluent system for your compound using standard TLC, aiming for an Rf of ~0.2-0.3.

  • Prepare your mobile phase by adding 1-2% (v/v) of triethylamine to the pre-mixed eluent.

  • Equilibrate the packed column by flushing it with at least 3-5 column volumes of the TEA-containing eluent.[10]

  • Load your crude sample onto the column (dry loading is often preferred for sensitive compounds).

  • Elute the column with the TEA-containing mobile phase, collecting fractions as usual.

  • Note: Be aware that TEA is UV active and will need to be removed from your final product, typically by evaporation under reduced pressure.

Data Summary: Choosing Your Strategy

StrategyAdvantagesDisadvantagesBest For
TEA in Eluent Simple to implement, effective for many compounds.TEA must be removed from the final product. May not be sufficient for highly sensitive esters.General-purpose deactivation for moderately sensitive Bpin esters.
Boric Acid-Treated Silica Highly effective at preventing adsorption and decomposition.[6]Requires an extra preparation step for the silica gel.Compounds that show significant baseline streaking and decomposition on standard silica.
Neutral Alumina Completely avoids acidic silanol groups.Can have different selectivity than silica; not suitable for all compounds.Non-polar to moderately polar Bpin esters.
Recrystallization Can provide very high purity material; scalable.Only applicable to solid compounds; potential for yield loss.Crude products that are solid and have moderate initial purity.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. Available from: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Available from: [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available from: [Link]

  • Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. Available from: [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(13), 2361–2364. Available from: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available from: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. Available from: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14319-14333. Available from: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters. Available from: [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Various Authors. (2014). When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available from: [Link]

  • Various Authors. (2017). Purification of boronic acids?. Reddit. Available from: [Link]

Sources

Technical Support Center: Advanced Purification Strategies for Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronate Ester Purification. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of boronate esters and are seeking effective alternatives to standard silica gel chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific compounds.

Boronate esters, particularly pinacol esters (Bpin), are cornerstones of modern organic synthesis, most notably as key partners in Suzuki-Miyaura cross-coupling reactions. However, their purification is often non-trivial. The Lewis acidic nature of the boron atom can lead to strong interactions with silica gel, causing streaking, low recovery, and even on-column decomposition.[1][2] Furthermore, their susceptibility to hydrolysis can convert a pure ester into a mixture containing the corresponding boronic acid, complicating subsequent steps.[3][4][5]

This guide moves beyond routine chromatography to focus on crystallization and other robust, scalable purification techniques that leverage the unique chemical properties of boronate esters.

Troubleshooting Common Purification Issues

This section addresses frequent problems encountered during the purification of boronate esters and provides direct, actionable solutions.

Issue 1: My boronate ester is an oil and cannot be crystallized.

  • Causality: Many boronate esters, especially those with aliphatic chains or complex substitution patterns, have low melting points and exist as oils at room temperature, precluding direct crystallization.[6]

  • Solution 1: Trituration. This is a simple and effective method for purifying oils. The principle is to wash the crude oil with a solvent in which the desired boronate ester is insoluble (or sparingly soluble), while the impurities are highly soluble.[6]

    • Expert Insight: Hexanes, diethyl ether, or a mixture of both are excellent starting points for triturating non-polar to moderately polar boronate esters. The key is to maintain a heterogeneous slurry and stir vigorously to ensure efficient extraction of impurities.

  • Solution 2: Derivatization to a Crystalline Solid. This is a powerful strategy when simple physical methods fail. By converting the oily ester into a stable, crystalline derivative, you can exploit the power of recrystallization for purification. The derivative can then be used directly or converted back to the boronic acid.

    • Diethanolamine (DEA) Adduct Formation: Transesterification with diethanolamine creates a stable, zwitterionic boronate adduct that is often highly crystalline and precipitates from non-polar solvents.[1][2][7]

    • Potassium Trifluoroborate (BF₃K) Salt Formation: Reacting the boronate ester with KHF₂ forms a highly stable and often crystalline BF₃K salt, which is easily purified by recrystallization.[8][9]

Issue 2: My solid boronate ester yields an oil or fails to crystallize from common solvents.

  • Causality: The presence of impurities can significantly depress the melting point of a compound and inhibit lattice formation, a phenomenon known as freezing-point depression. Even small amounts of structurally similar byproducts or residual solvent can prevent crystallization.

  • Solution: Systematic Solvent Screening. A disciplined approach to finding the right crystallization solvent system is crucial. The ideal system is one where the boronate ester is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.

    • Expert Insight: A two-solvent system (a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is not) is often more effective than a single solvent.[6] A common practice is to dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "bad" solvent (e.g., hexanes, pentane) until turbidity persists.[6] Subsequent cooling should induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude boronate ester synthesis?

A1: Typical impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts from the starting material, and excess reagents like bis(pinacolato)diboron (B₂pin₂).[1][2] The corresponding boronic acid is also a very common impurity that arises from hydrolysis of the ester during aqueous workup or exposure to ambient moisture.[1]

Q2: Can I use my crude boronate ester directly in the next step, like a Suzuki coupling?

A2: Often, yes. For many Suzuki-Miyaura reactions, using the crude boronate ester after a simple filtration through a plug of Celite or silica gel to remove catalysts and inorganic salts is a viable and efficient strategy.[1][2] However, the success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present. A small-scale trial is always recommended.

Q3: My boronate ester is hydrolyzing during the workup. How can I prevent this?

A3: Hydrolysis is a key challenge, particularly with electron-deficient aryl boronate esters or under acidic/basic conditions.[4][5]

  • Minimize Contact with Water: Use anhydrous solvents for extraction and perform the workup as quickly as possible. If an aqueous wash is necessary, use brine to reduce the amount of water partitioning into the organic layer.

  • Avoid Protic Solvents: If possible, avoid alcohols in your workup or purification, as they can participate in transesterification.[5]

  • Work Under Inert Atmosphere: For particularly sensitive esters, performing the workup and subsequent purification steps under a nitrogen or argon atmosphere can significantly reduce hydrolysis.[1]

Q4: Is there a way to remove the free boronic acid impurity from my boronate ester without chromatography?

A4: Yes, an extractive workup can be highly effective.

  • Basic Wash: A wash with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[10] Be cautious, as strong base can also promote ester hydrolysis.

  • Sorbitol Extraction: This specialized technique involves adding sorbitol to an ethereal solution of the crude product. The sorbitol selectively complexes with the free boronic acid, causing it to precipitate, leaving the desired ester in solution.[7][11]

Purification Protocols & Methodologies

Protocol 1: Purification by Recrystallization

This protocol outlines a systematic approach to recrystallizing a solid boronate ester.

Objective: To obtain a high-purity crystalline boronate ester by removing soluble impurities.

Materials:

  • Crude solid boronate ester

  • Selection of solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene, Hexanes, Diethyl Ether, Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and with gentle heating. The ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "bad" solvent in which it is insoluble.

  • Dissolution: Place the crude boronate ester in an Erlenmeyer flask. Add a minimal amount of the chosen hot "good" solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath or freezer can maximize crystal yield.[8]

    • Two-Solvent System: While the solution in the "good" solvent is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent (or the "bad" solvent) to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Self-Validation: The purity of the recrystallized material should be confirmed by NMR spectroscopy and melting point analysis. A sharp melting point is a good indicator of high purity.

Protocol 2: Purification of Oily Esters via DEA Adduct Formation

Objective: To purify an oily boronate ester by converting it to a crystalline diethanolamine (DEA) adduct, which can be easily isolated.

Materials:

  • Crude oily boronate ester

  • Diethanolamine (DEA)

  • Anhydrous diethyl ether or tert-butyl methyl ether (TBME)

  • Stir plate and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude oily boronate ester in a minimal amount of anhydrous diethyl ether or TBME.

  • Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the stirred solution at room temperature.

  • Precipitation: The crystalline DEA adduct will often begin to precipitate immediately or upon continued stirring.[2][7] If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the mixture.

  • Isolation: Allow the mixture to stir for 1-2 hours to ensure complete precipitation, then collect the solid adduct by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any non-adducted impurities.

  • Drying: Dry the crystalline adduct under high vacuum.

Self-Validation: The DEA adduct is typically a stable, characterizable solid. Its formation and purity can be confirmed by NMR. This adduct can often be used directly in subsequent reactions or the boronic acid can be liberated if needed.[7]

Data & Visualization

Table 1: Common Crystallization Solvent Systems for Boronate Esters
Compound Polarity"Good" Solvent (for dissolution)"Bad" / Anti-Solvent (for precipitation)
Non-polarHexanes, Toluene(Cooling is sufficient)
Moderately PolarDiethyl Ether, Ethyl Acetate, DichloromethaneHexanes, Pentane
PolarEthanol, MethanolDiethyl Ether, Water

This table provides general guidance; optimal solvents must be determined empirically.[6]

Decision Workflow for Purification

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your boronate ester.

Purification_Workflow Start Crude Boronate Ester Is_Solid Is the product a solid? Start->Is_Solid Is_Oil Product is an oil Is_Solid->Is_Oil No Recrystallize Attempt Recrystallization (Protocol 1) Is_Solid->Recrystallize Yes Triturate Attempt Trituration Is_Oil->Triturate Success_Cry Successful? Recrystallize->Success_Cry Pure_Solid Pure Crystalline Product Success_Cry->Pure_Solid Yes Derivatize Derivatize to Crystalline Solid (e.g., DEA Adduct - Protocol 2) Success_Cry->Derivatize No Success_Tri Successful? Triturate->Success_Tri Success_Tri->Derivatize No Pure_Oil Purified Oil Success_Tri->Pure_Oil Yes Derivatize->Recrystallize

Caption: Decision tree for selecting a purification method.

Derivatization Pathways for Purification

This diagram shows how non-crystalline boronate esters can be converted into purifiable crystalline derivatives.

Derivatization_Pathways Crude_Ester Crude Boronate Ester (Often an Oil) DEA_Adduct Crystalline DEA Adduct (Precipitates) Crude_Ester->DEA_Adduct + Diethanolamine (in Ether) BF3K_Salt Crystalline BF3K Salt (Recrystallizable) Crude_Ester->BF3K_Salt + KHF₂ Purified_Form Purified by Recrystallization/ Precipitation DEA_Adduct->Purified_Form BF3K_Salt->Purified_Form

Caption: Common derivatization routes for purification.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing). (2020). Royal Society of Chemistry. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration | Journal of the American Chemical Society. (2005). American Chemical Society. [Link]

  • How to purify boronate esters? - ResearchGate. (2024). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009). Semantic Scholar. [Link]

  • Trouble purifying my boronate ester compound : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Efficiently self-healing boronic ester crystals - PMC - PubMed Central - NIH. (2020). National Institutes of Health. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Oxford Academic. [Link]

  • (PDF) Efficiently Self-healing Boronic Ester Crystals - ResearchGate. (2020). ResearchGate. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. National Institutes of Health. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Royal Society of Chemistry. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks - KAUST Repository. KAUST Repository. [Link]

  • Study on the Hydrolytic Stability of Borate Ester | Request PDF - ResearchGate. ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025). ResearchGate. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]

Sources

improving the stability of 7-(boropinacol)quinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(Boropinacol)quinazoline

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 7-(boropinacol)quinazoline. As Senior Application Scientists, we understand the unique challenges researchers face when working with complex heterocyclic boronic esters. This guide is designed to provide you with in-depth, field-proven insights into the stability of 7-(boropinacol)quinazoline, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your experimental conditions, and ensure the integrity of your results.

This resource is structured into two main parts:

  • Frequently Asked Questions (FAQs): Addressing the fundamental stability characteristics of 7-(boropinacol)quinazoline.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section covers the core concepts related to the stability of aryl boronic esters and the quinazoline scaffold.

Q1: What are the primary stability concerns for 7-(boropinacol)quinazoline in solution?

The stability of 7-(boropinacol)quinazoline is influenced by two main structural features: the boronic acid pinacol ester (Bpin) group and the quinazoline ring system.

  • Hydrolysis of the Boropinacol Ester: The most significant and common stability issue is the hydrolysis of the C-B bond, which cleaves the pinacol group to form the corresponding 7-quinazolineboronic acid.[1][2] This reaction is reversible and is primarily catalyzed by the presence of water, acids, or bases.[1][3] Pinacol esters are significantly more stable than their corresponding free boronic acids, which are prone to dehydration to form cyclic boroxine trimers, but they are still susceptible to hydrolysis.[4][5]

  • Degradation of the Quinazoline Ring: The quinazoline ring itself is generally stable in cold, dilute acidic or alkaline solutions. However, it can be susceptible to degradation, particularly when boiled in these solutions, which can lead to the formation of byproducts like 2-aminobenzaldehyde.[6][7] Under typical synthetic conditions (e.g., Suzuki coupling), this is less of a concern than the hydrolysis of the Bpin group.

Q2: What is the mechanism of boropinacol ester hydrolysis?

The hydrolysis of a boronic ester is a multi-step process sensitive to factors like pH and solvent.[3] The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, readily interacting with nucleophiles like water. The generally accepted mechanism involves the formation of a tetrahedral boronate intermediate.

Below is a simplified representation of the hydrolytic pathway.

HydrolysisMechanism cluster_main Hydrolysis Pathway Bpin 7-(Boropinacol)quinazoline (Stable Ester) Intermediate Tetrahedral Boronate Intermediate Bpin->Intermediate + H₂O (Nucleophilic Attack) Products 7-Quinazolineboronic Acid + Pinacol (Hydrolyzed Products) Intermediate->Products Ester Cleavage Products->Intermediate - H₂O (Esterification)

Caption: Simplified mechanism of Bpin ester hydrolysis.

Q3: How does pH affect the stability of 7-(boropinacol)quinazoline?

Both acidic and basic conditions can accelerate the hydrolysis of the boropinacol ester.

  • Acidic Conditions: Protonation can activate the ester, making it more susceptible to nucleophilic attack by water.

  • Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the boron center, facilitating the formation of the boronate intermediate and subsequent hydrolysis.[8]

The quinazoline ring contains nitrogen atoms that can be protonated, affecting its solubility and electronic properties, which could indirectly influence the rate of hydrolysis.[9][10] The pKa of a typical boronic acid is around 9, but this can be modulated by the formation of tetrahedral boronate complexes.[11]

Q4: Which solvents are recommended for storing and using 7-(boropinacol)quinazoline?

To minimize hydrolysis, the use of anhydrous aprotic solvents is strongly recommended. The labile nature of boronic esters means that even trace amounts of moisture can lead to degradation over time.[2]

Solvent ClassRecommended ExamplesRationale
Aprotic & Non-polar Toluene, Hexanes, DioxaneExcellent for long-term storage as solids or in solution. Minimizes solubility of water.
Aprotic & Polar Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Good for reactions, but must be rigorously dried. These solvents are hygroscopic and can absorb atmospheric moisture.
Protic Solvents Alcohols (MeOH, EtOH), WaterAvoid for storage. Use only when required for a reaction, and be aware that degradation will occur. The reversibility of ester formation is a significant issue in these solvents.[1]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My HPLC/LC-MS analysis shows a second, more polar peak that grows over time.

  • Likely Cause: This is the classic signature of hydrolysis. The new, more polar peak is almost certainly the 7-quinazolineboronic acid. Pinacol boronate esters are known to be susceptible to hydrolysis, which can even occur on an HPLC column during analysis, especially with aqueous mobile phases.[1][12]

  • Diagnostic Steps:

    • Confirm Identity: If possible, obtain a mass spectrum of the new peak. Its mass should correspond to the boronic acid (M - C₆H₁₂O₂ + 2H₂O).

    • Spiking Study: Intentionally add a small amount of water to your sample in the analytical diluent. If the secondary peak increases in size, it confirms hydrolysis.

  • Solutions & Proactive Measures:

    • Use Aprotic Diluents: Prepare your analytical samples in an anhydrous aprotic solvent like acetonitrile or THF immediately before injection to minimize pre-analysis hydrolysis.[13]

    • Optimize HPLC Method:

      • Reduce analysis time with a shorter column or a faster gradient to decrease the on-column residence time.[13]

      • Avoid acidic modifiers like formic or trifluoroacetic acid if possible, as they can catalyze hydrolysis. Consider methods using highly basic mobile phases or ion-pairing reagents, which have been shown to stabilize certain boronate esters.[14]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative to reversed-phase HPLC, as it uses a high percentage of organic solvent in the mobile phase, effectively preventing on-column hydrolysis.[12]

Problem 2: The yield of my Suzuki-Miyaura coupling reaction is low and inconsistent.

  • Likely Cause: Premature degradation of the 7-(boropinacol)quinazoline before or during the catalytic cycle is a common cause of poor yields. This can be due to hydrolysis (forming the less reactive boronic acid under some conditions) or protodeboronation (complete cleavage of the C-B bond).[4]

  • Diagnostic Workflow:

TroubleshootingWorkflow Start Low/Inconsistent Yield Check_Reagents Are all solvents and reagents (especially the base) anhydrous? Start->Check_Reagents Check_Atmosphere Was the reaction run under a strictly inert atmosphere (N₂ or Ar)? Check_Reagents->Check_Atmosphere Yes Sol_Dry Solution: Use freshly distilled/anhydrous solvents. Dry the base (e.g., K₂CO₃) in an oven. Check_Reagents->Sol_Dry No Check_Base Is the base too strong or the temperature too high, causing protodeboronation? Check_Atmosphere->Check_Base Yes Sol_Inert Solution: Degas solvents thoroughly. Use Schlenk techniques or a glovebox. Check_Atmosphere->Sol_Inert No Sol_Conditions Solution: Screen milder bases (e.g., K₃PO₄, CsF). Run the reaction at a lower temperature. Check_Base->Sol_Conditions Yes Success Improved Yield Check_Base->Success No (Conditions are mild) Sol_Dry->Success Sol_Inert->Success Sol_Conditions->Success

Caption: Troubleshooting workflow for low-yield coupling reactions.

  • Expert Insight: While some water is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, excess water can lead to competitive hydrolysis of your boronic ester. The key is balance. Using a hydrated base like K₃PO₄·H₂O can sometimes provide the necessary amount of water without requiring a biphasic solvent system that promotes bulk hydrolysis.

Problem 3: I am attempting a reaction under acidic conditions and my starting material is disappearing without forming the desired product.

  • Likely Cause: You are likely observing protodeboronation, the complete cleavage of the carbon-boron bond, which is often accelerated under acidic conditions.[4] This would result in the formation of unsubstituted quinazoline.

  • Solutions:

    • Protecting Group Strategy: If acidic conditions are unavoidable, consider converting the boropinacol ester to a more robust protecting group. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can withstand a wider range of reaction conditions, including those that degrade Bpin esters.[15][16] They can then be deprotected under mild basic conditions to release the boronic acid just before the next step.[5]

    • Reaction Sequence Modification: Re-evaluate your synthetic route. Can the acidic step be performed before the borylation step? Introducing the sensitive boronic ester as late as possible in the synthesis is a common and effective strategy.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage

This protocol minimizes adventitious hydrolysis during routine lab work.

  • Storage: Store solid 7-(boropinacol)quinazoline in a desiccator or glovebox at 4°C or lower, protected from light.

  • Weighing: Weigh the compound quickly in a dry, draft-free environment. For highly sensitive applications, weigh inside a glovebox.

  • Solution Preparation:

    • Use only anhydrous, aprotic solvents from a reputable supplier or freshly distilled from an appropriate drying agent.

    • Prepare stock solutions under an inert atmosphere (N₂ or Ar).

    • Store solutions in vials with PTFE-lined caps to prevent moisture ingress. For long-term storage, consider flame-sealing the vial or ampoule.

Protocol 2: Monitoring Stability by Reversed-Phase HPLC

This protocol provides a starting point for developing a stability-indicating method.

  • Column: C18 stationary phase (e.g., Waters XTerra MS C18, which has been shown to minimize on-column hydrolysis).[12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Anhydrous Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the quinazoline chromophore (e.g., 254 nm or 320 nm).

  • Procedure:

    • Prepare a fresh solution of 7-(boropinacol)quinazoline (approx. 0.5 mg/mL) in the diluent.

    • Inject immediately to establish the t=0 chromatogram.

    • To test solution stability, aliquot the stock solution into several vials. Store under desired test conditions (e.g., room temperature, 40°C, exposure to light).

    • Inject samples at predetermined time points (e.g., 1, 4, 8, 24 hours) and compare the peak areas of the parent compound and any new degradant peaks.

References

  • Cox, S. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. ACS Fall 2023. [Link]

  • Wiskur, S. L., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2024). ResearchGate. [Link]

  • Boronic acid. (n.d.). In Wikipedia. [Link]

  • Wang, V. C., et al. (2022). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Militaru, G., et al. (2024). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2022). ResearchGate. [Link]

  • N-Terminal Peptidic Boronic Acids: A New Class of Proteasome Inhibitors. (2009). ACS Medicinal Chemistry Letters. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. (2024). ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]

  • Quinazoline (CAS 253-82-7). (n.d.). Cheméo. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). MDPI. [Link]

  • Quinazoline. (n.d.). In Wikipedia. [Link]

  • Gillis, E. P., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. (2023). European Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Quinazoline Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving quinazoline boronic esters. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve even the most challenging coupling problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a quinazoline boronic ester is showing low to no yield. What are the primary factors to investigate?

When a Suzuki coupling fails, a systematic evaluation of the reaction components and conditions is crucial. Here’s where to start:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If you suspect incomplete reduction, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced palladacycle precatalyst which can generate the active catalyst cleanly and efficiently.[2][3]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of your boronic ester and decomposition of the catalyst.[1][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can lead to premature hydrolysis and protodeboronation of the boronic ester.[1] Conversely, completely anhydrous conditions with certain bases like K₃PO₄ may require a controlled amount of water to be effective.

  • Reagent Quality: The purity and stability of your quinazoline boronic ester are paramount. These compounds can be susceptible to degradation over time. Using freshly prepared or purified boronic esters is recommended for reproducibility.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is from the homocoupling of my quinazoline boronic ester. What causes this and how can I prevent it?

Homocoupling is a common side reaction where two molecules of the boronic ester couple to form a symmetrical biaryl product.[3] This is often promoted by:

  • Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative dimerization of the boronic ester.[2][3] Rigorous degassing of all solvents and the reaction vessel is the first line of defense.

  • Inefficient Transmetalation: If the transfer of the quinazoline moiety from boron to palladium (transmetalation) is slow, homocoupling can become a competitive pathway.[4] To address this:

    • Optimize the Base: The base is crucial for activating the boronic ester for transmetalation.[5] A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ can identify one that promotes efficient transmetalation over homocoupling.[4][5]

    • Ligand Choice: The ligand influences the rate of transmetalation. Electron-rich, bulky phosphine ligands can accelerate this step.[3]

  • Use of Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst to Pd(0) is not efficient, the remaining Pd(II) species can promote homocoupling.[2][4] Using a direct Pd(0) source can mitigate this.[4]

Q3: My primary issue is the decomposition of my quinazoline boronic ester, likely through protodeboronation. What are the best strategies to overcome this?

Protodeboronation is the cleavage of the C-B bond and its replacement with a hydrogen atom, a common problem with heteroaryl boronic acids and esters.[3][6]

  • Use More Stable Boron Reagents: This is often the most effective solution. Instead of the boronic acid, use a more stable derivative:

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions, minimizing its concentration and subsequent degradation.[1][6]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" manner, which is particularly useful for challenging couplings.[7]

    • Potassium Trifluoroborate Salts (BF₃K): These crystalline salts are highly stable and less prone to protodeboronation.[1][8]

    • Diethanolamine (DABO) Adducts: These are air- and water-stable crystalline solids that can be used directly in the coupling reaction.[1][9]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[1][3]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium fluoride (KF).[10]

Q4: The nitrogen atom in my quinazoline seems to be inhibiting the palladium catalyst. How can I address catalyst poisoning?

Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][11] This is a significant challenge in cross-coupling chemistry.

  • Ligand Selection is Critical: The choice of ligand can sterically shield the palladium center and prevent coordination of the quinazoline nitrogen.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are often successful as they create a sterically hindered environment around the palladium.[3][4]

    • N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donating ligands that can promote the oxidative addition step and are effective in preventing catalyst poisoning.[3]

  • Use of Precatalysts: Well-defined palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, can be more effective than generating the active Pd(0) species in situ.[3] They are designed to rapidly form the active catalytic species.

  • Slow Addition: Slowly adding the quinazoline boronic ester to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in your quinazoline cross-coupling reactions.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Boronic_Ester Is the Boronic Ester Stable? Check_Catalyst->Check_Boronic_Ester Yes Optimize_Catalyst Screen Pd Source & Ligand Use Precatalyst Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are Side Reactions Occurring? Check_Boronic_Ester->Check_Side_Reactions Yes Stabilize_Boron Use Pinacol/MIDA Ester Anhydrous Conditions Milder Base Check_Boronic_Ester->Stabilize_Boron No Minimize_Side_Reactions Rigorous Degassing Optimize Base/Ligand Check_Side_Reactions->Minimize_Side_Reactions Yes Success Successful Coupling Check_Side_Reactions->Success No Optimize_Catalyst->Success Stabilize_Boron->Success Minimize_Side_Reactions->Success

Caption: A decision-tree workflow for troubleshooting failed quinazoline cross-coupling reactions.

Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

This table provides a starting point for optimizing the Suzuki-Miyaura coupling of a halo-quinazoline with a quinazoline boronic ester. The optimal combination is highly substrate-dependent and empirical screening is often necessary.[4]

Palladium Source (mol%)Ligand (mol%)Recommended LigandsBase (equivalents)Solvent SystemTemperature (°C)
Pd(OAc)₂ (2-5)4-10SPhos, XPhos, RuPhosK₂CO₃ (2-3)Dioxane/H₂O (10:1)80-110
Pd₂(dba)₃ (1-2.5)2-5Buchwald Ligands, P(t-Bu)₃Cs₂CO₃ (2-3)Toluene/H₂O (10:1)80-110
PdCl₂(dppf) (2-5)-(dppf is part of complex)K₃PO₄ (2-3)DMF/H₂O (10:1)80-120
Pd(PPh₃)₄ (5)-(PPh₃ is part of complex)Na₂CO₃ (2-3)THF/H₂O (10:1)60-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In a glovebox or under a continuous flow of inert gas, add the halo-quinazoline (1.0 mmol, 1.0 equiv), quinazoline boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (see Table 1), and ligand (see Table 1) to a dry reaction vial equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add the chosen base (2.0-3.0 equiv) to the vial. Then, add the degassed solvent system (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Mechanistic Considerations

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle. For nitrogen-containing heterocycles like quinazolines, particular attention must be paid to the oxidative addition and transmetalation steps.

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII R1-Pd(II)-X L_n Ox_Add->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)-R2 L_n Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination PdII_R1R2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration R1R2 R1-R2 Red_Elim->R1R2 R1X Halo-quinazoline (R1-X) R1X->Ox_Add R2BY2 Quinazoline Boronic Ester (R2-B(OR)2) R2BY2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps for optimization.

References

  • BenchChem. (n.d.). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 6-Nitroquinazoline Derivatives.
  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6.
  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Handbook of Homogeneous Catalysis (eds R. H. Crabtree and D. M. P. Mingos).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1599–1611.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Singh, R. P., & Singh, V. K. (2017).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl boronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wei, Y., et al. (2022). Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan-Evans-Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines. Organic Chemistry Portal.
  • Poster Board #1276. (n.d.).
  • ResearchGate. (n.d.). Boronic ester derivative-dependent activity of parthenolide analogues.
  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
  • Jacobsen, E. N., & Lectka, T. (2015). Enantioselective Kinetic Resolution/Desymmetrization of Para-Quinols: A Case Study in Boronic-Acid-Directed Phosphoric Acid Catalysis.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015).
  • Weick, J. B., & Baran, P. S. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
  • Accardi, M. V., Johnson, J. A., & Olsen, B. D. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Biomacromolecules, 23(4), 1633–1642.
  • ResearchGate. (n.d.). Scheme 3-43: Transesterification of boronic esters.
  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(16), 6349–6351.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10848–10849.
  • Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities.
  • Santos, M. A. (2017).

Sources

minimizing by-products in the synthesis of 7-arylquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-arylquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of molecules. The following content is structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Introduction: The Challenge of Regioselective Arylation

The quinazoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an aryl group at the 7-position is a key modification in many biologically active compounds. However, the regioselective synthesis of 7-arylquinazolines is often plagued by the formation of undesired by-products, leading to low yields and difficult purification. This guide will address the most common issues encountered in the two primary modern synthetic strategies: palladium-catalyzed cross-coupling reactions and direct C-H arylation, as well as briefly touching on classical cyclization methods.

Section 1: Palladium-Catalyzed Cross-Coupling Routes

The most common approach for the synthesis of 7-arylquinazolines is the Suzuki-Miyaura cross-coupling reaction between a 7-haloquinazoline and an arylboronic acid. While powerful, this method is susceptible to several side reactions that can significantly impact the efficiency of the synthesis.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Question 1: I am observing significant formation of a homocoupled biaryl by-product from my arylboronic acid. What is the cause and how can I minimize it?

Answer:

Root Cause: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is primarily caused by the presence of palladium(II) species and oxygen in the reaction mixture. The catalytic cycle for homocoupling is distinct from the desired cross-coupling pathway and can become competitive under suboptimal conditions.

Mechanistic Insight: The generally accepted mechanism for homocoupling involves the reaction of two molecules of the boronic acid with a Pd(II) species, which is then reduced to Pd(0) to regenerate the active catalyst for the cross-coupling cycle. The presence of oxygen can also facilitate the oxidative dimerization of the boronic acid.

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from the reaction mixture. This can be achieved by:

    • Freeze-Pump-Thaw: This technique is highly effective and involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated at least three times.

    • Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes can also effectively remove dissolved oxygen.

  • Choice of Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step, which can sometimes lead to the formation of Pd(II) species that promote homocoupling. If using a Pd(II) source like Pd(OAc)₂, the use of phosphine ligands is crucial to facilitate the reduction to the active Pd(0) catalyst.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

  • Use of a Slight Excess of the 7-Haloquinazoline: Employing a small excess (1.1-1.2 equivalents) of the 7-haloquinazoline can help to ensure that the oxidative addition to the palladium catalyst is favored over side reactions involving the boronic acid.

Question 2: My main by-product is the dehalogenated quinazoline (quinazoline without the aryl group at the 7-position). How can I prevent this?

Answer:

Root Cause: Dehalogenation, or more accurately, proto-dehalogenation, is the replacement of the halogen at the 7-position with a hydrogen atom. This side reaction can occur through two primary pathways: reductive dehalogenation of the 7-haloquinazoline starting material or proto-deborylation of the boronic acid followed by coupling.

Troubleshooting Strategies:

  • Base Selection: The choice and purity of the base are critical. The use of weaker bases, such as Na₂CO₃ or K₂CO₃, is often preferred over stronger bases like NaOH or KOH, which can promote hydrolytic side reactions. Ensure the base is anhydrous, as water can be a proton source.

  • Solvent Purity: Protic impurities in the solvent can serve as a proton source for the dehalogenation. Using high-purity, anhydrous solvents is essential.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.

Question 3: I am using a 4,7-dihaloquinazoline and getting a mixture of the 4-aryl, 7-aryl, and 4,7-diaryl products. How can I improve the selectivity for the 7-position?

Answer:

Root Cause: The C4 position of the quinazoline ring is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition in cross-coupling reactions. This inherent reactivity difference can make selective arylation at C7 challenging.

Mechanistic Insight: The regioselectivity of the Suzuki-Miyaura reaction on dihaloquinazolines can be controlled by modulating the reaction conditions to exploit the subtle differences in the reactivity of the two positions.

Troubleshooting Strategies:

  • Control of Stoichiometry: Using a sub-stoichiometric amount of the arylboronic acid (e.g., 0.8-0.9 equivalents) can favor mono-arylation. However, this will likely result in a mixture of the 4- and 7-aryl isomers.

  • Solvent and Base System: The choice of solvent and base can influence the regioselectivity. For instance, in the synthesis of 4,7-diarylquinazolines, a DMF/ethanol mixture under microwave irradiation has been shown to be effective for the second coupling at the 7-position after the first coupling at the 4-position[1]. This suggests that by carefully tuning the conditions, it may be possible to favor arylation at the 7-position.

  • Protecting Groups: While more synthetically demanding, a strategy involving the protection of the more reactive 4-position could be employed. For example, conversion of a 4-chloro group to a 4-alkoxy or 4-amino group would deactivate this position towards oxidative addition, allowing for selective coupling at the 7-position. The protecting group could then be removed or converted back to a leaving group for further functionalization.

ParameterIssueRecommended ActionExpected Outcome
Atmosphere Homocoupling, DehalogenationRigorous degassing (Freeze-Pump-Thaw or Ar/N₂ sparging)Minimizes O₂ and protic sources
Reagents HomocouplingSlow addition of boronic acid; use of slight excess of haloquinazolineReduces instantaneous concentration of boronic acid
Catalyst HomocouplingUse of Pd(0) precatalyst or efficient Pd(II) to Pd(0) reductionReduces concentration of Pd(II) species that promote homocoupling
By-products DehalogenationUse of anhydrous base and solvent; bulky phosphine ligandsMinimizes protic sources and favors reductive elimination
Selectivity Isomeric mixture with dihaloquinazolinesCareful control of stoichiometry; optimization of solvent/base systemFavors arylation at the desired position

Section 2: Direct C-H Arylation

Direct C-H arylation is an increasingly popular method for the synthesis of biaryls, as it avoids the pre-functionalization of the quinazoline ring. However, controlling the regioselectivity and preventing the formation of isomeric by-products can be challenging.

Troubleshooting Guide: Direct C-H Arylation

Question: I am attempting a direct C-H arylation of quinazoline to introduce an aryl group at the 7-position, but I am getting a mixture of isomers, primarily the 2- and 4-aryl products. How can I improve the selectivity for the 7-position?

Answer:

Root Cause: The regioselectivity of direct C-H arylation is governed by the electronic and steric properties of the substrate. The C2 and C4 positions of the quinazoline ring are generally more electronically activated for C-H activation than the C7 position.

Mechanistic Insight: Palladium-catalyzed C-H activation can proceed through different mechanisms, and the choice of directing group, ligand, and oxidant can significantly influence the regioselectivity. For quinazolines, the nitrogen atoms can act as directing groups, favoring functionalization at the adjacent positions.

Troubleshooting Strategies:

  • Directing Groups: The most effective strategy to achieve high regioselectivity in C-H arylation is the use of a directing group. While this requires additional synthetic steps, a directing group covalently attached to the quinazoline scaffold can position the palladium catalyst in close proximity to the C-H bond at the 7-position, leading to selective activation. The choice of directing group is critical and would need to be optimized for the quinazoline system.

  • Ligand and Additive Screening: In the absence of a strong directing group, the ligand and additives play a crucial role in determining the regioselectivity. The use of bulky ligands can sometimes favor functionalization at less sterically hindered positions. Acidic additives can also influence the selectivity by protonating the nitrogen atoms of the quinazoline ring, thereby altering its electronic properties.

  • Substrate Modification: If possible, introducing a substituent at a position that sterically blocks the more reactive sites (e.g., C2 and C4) could direct the arylation to the desired C7 position.

G

Section 3: Classical Cyclization Methods

Classical methods such as the Niementowski and Friedländer syntheses can also be adapted for the preparation of 7-arylquinazolines. This typically involves starting with a pre-functionalized building block, such as a 4-amino-biphenyl derivative.

Troubleshooting Guide: Classical Cyclization

Question: I am using a 4-amino-biphenyl derivative in a Niementowski reaction to synthesize a 7-arylquinazoline, but I am getting a low yield and a complex mixture of products. What could be the issue?

Answer:

Root Cause: The Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide, often requires high temperatures, which can lead to decomposition of starting materials and products, especially with more complex substrates.[2][3] The presence of the additional aryl ring can also lead to solubility issues and steric hindrance.

Troubleshooting Strategies:

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve the yields and reduce the reaction times of Niementowski and other classical quinazoline syntheses.[4] This is due to efficient and uniform heating, which can minimize the formation of thermal degradation by-products.

  • Solvent Selection: Ensure that the 4-amino-biphenyl derivative is fully soluble in the reaction medium at the reaction temperature. If solubility is an issue, consider using a higher boiling point solvent or a co-solvent system.

  • Catalyst Screening: While the classical Niementowski reaction is often performed without a catalyst, the use of Lewis or Brønsted acids can sometimes promote the cyclization at lower temperatures.[2]

G Start Start Identify By-product Identify By-product Start->Identify By-product Homocoupling Homocoupling Identify By-product->Homocoupling Biaryl of boronic acid Dehalogenation Dehalogenation Identify By-product->Dehalogenation Loss of halogen Isomers Isomers Identify By-product->Isomers Incorrect substitution Degas Reaction Degas Reaction Homocoupling->Degas Reaction Check Solvent/Base Check Solvent/Base Dehalogenation->Check Solvent/Base Optimize Selectivity Optimize Selectivity Isomers->Optimize Selectivity Analyze Results Analyze Results Degas Reaction->Analyze Results Check Solvent/Base->Analyze Results Optimize Selectivity->Analyze Results Analyze Results->Identify By-product Unsuccessful End End Analyze Results->End Successful

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). [Video]. YouTube. Retrieved from [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2018). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 8(11), 10692–10704. Available at: [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, 10(1), 1-24. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Kidwai, M., Rastogi, S., Mohan, R., & Ruby. (2003). A Novel Route to the Niementowski Reaction.
  • Kidwai, M., et al. (2003). A Novel Route to the Niementowski Reaction. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Kapustikova, I., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5621. Available at: [Link]

  • Fruit, C., & Besson, T. (2016). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. HAL Open Science. Available at: [Link]

  • Curd, F. H. S., et al. (2001). Quinazoline synthesis. Google Patents.
  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Wang, D., & Gao, F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 762889. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Stadler, A., & Kappe, C. O. (2004). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Arkivoc, 2004(5), 116-127. Available at: [Link]

  • Wang, X., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. Available at: [Link]

  • Keglevich, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. Available at: [Link]

  • Chang, J.-W., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(38), 13592–13593. Available at: [Link]

  • Ostresh, J. M., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
  • Barret, R., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(11), 12695-12705. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This valuable building block is crucial in the development of various kinase inhibitors and other therapeutic agents. This guide is designed to offer practical, field-proven insights to enable successful synthesis and scale-up, addressing common challenges and providing robust troubleshooting strategies.

I. Overview of the Synthetic Strategy

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is typically achieved in a two-step process. The first step involves the regioselective bromination of the quinazoline core to produce 7-bromoquinazoline. This is followed by a palladium-catalyzed Miyaura borylation to install the boronic ester moiety at the 7-position. Careful control of reaction parameters in both steps is critical for achieving high yields and purity, especially during scale-up.

Synthesis_Overview Quinazoline Quinazoline Bromoquinazoline 7-Bromoquinazoline Quinazoline->Bromoquinazoline Step 1: Bromination FinalProduct 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline Bromoquinazoline->FinalProduct Step 2: Miyaura Borylation

Caption: Overall synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common issue in the bromination of quinazoline?

A1: The most common issue is controlling the regioselectivity of the bromination. Over-bromination to form di- or tri-brominated species can occur if the reaction conditions are not carefully controlled. Using a mild brominating agent like N-bromosuccinimide (NBS) and a strong acid like sulfuric acid helps to direct the bromination to the desired 7-position.

Q2: My Miyaura borylation is not going to completion. What are the first things to check?

A2: Incomplete conversion in a Miyaura borylation is a frequent challenge. The first things to investigate are the quality of your reagents and the reaction setup. Ensure your solvent is anhydrous, the base (potassium acetate) is dry, and your palladium catalyst is active. Degassing the reaction mixture to remove oxygen is also crucial, as oxygen can deactivate the palladium catalyst.

Q3: I am observing significant dehalogenation of my 7-bromoquinazoline during the borylation reaction. How can I minimize this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by ensuring that your reaction is truly anaerobic. Additionally, using a slightly higher loading of the diboron reagent can sometimes help to favor the desired borylation pathway over the reductive dehalogenation pathway. The choice of phosphine ligand on the palladium catalyst can also influence the extent of this side reaction.

Q4: My final product, the boronic ester, seems to be degrading during purification on a silica gel column. What is happening and how can I prevent it?

A4: Pinacol boronic esters can be sensitive to hydrolysis on silica gel, which contains surface silanol groups that are acidic and can facilitate the cleavage of the boronic ester to the corresponding boronic acid. To prevent this, you can use a less acidic stationary phase like neutral alumina for chromatography. Alternatively, you can pre-treat the silica gel with a solution of boric acid to passivate the active sites. Running the column with anhydrous solvents can also help to minimize hydrolysis.

III. Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazoline

This protocol is based on established methods for the bromination of quinazoline.

Materials:

  • Quinazoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve quinazoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-bromoquinazoline as a solid.

ReagentMolar Eq.PurityNotes
Quinazoline1.0>98%Ensure it is dry.
N-Bromosuccinimide1.1>98%Add slowly to control the exotherm.
Sulfuric Acid-Conc.Use as the solvent and catalyst.
Step 2: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline via Miyaura Borylation

This protocol is a robust method for the palladium-catalyzed borylation of 7-bromoquinazoline.

Materials:

  • 7-Bromoquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

ReagentMolar Eq.PurityNotes
7-Bromoquinazoline1.0>98%Must be free of residual acid.
Bis(pinacolato)diboron1.2>98%Handle under an inert atmosphere.
Pd(dppf)Cl₂0.03-A reliable palladium source for this transformation.
Potassium Acetate3.0AnhydrousEnsure the base is completely dry.
1,4-Dioxane-AnhydrousUse a dry, degassed solvent.

IV. Troubleshooting Guides

Troubleshooting the Miyaura Borylation

Troubleshooting_Miyaura cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Conversion Cause1 Inactive Catalyst Problem->Cause1 Cause2 Wet Reagents/Solvent Problem->Cause2 Cause3 Poor Quality B₂pin₂ Problem->Cause3 Cause4 Insufficient Base Problem->Cause4 Solution1 Use fresh catalyst or a different ligand. Cause1->Solution1 Solution2 Ensure all reagents and solvents are anhydrous. Cause2->Solution2 Solution3 Verify the purity of B₂pin₂ by ¹H NMR. Cause3->Solution3 Solution4 Use freshly dried, powdered KOAc. Cause4->Solution4

Caption: Troubleshooting guide for low conversion in Miyaura borylation.

Issue 1: Low Yield of the Desired Boronic Ester

  • Potential Cause A: Catalyst Deactivation. The palladium catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes.

  • Potential Cause B: Hydrolysis of the Product. The pinacol boronic ester can hydrolyze back to the boronic acid, especially during workup or purification.

    • Solution: Use anhydrous solvents for workup and chromatography. If using silica gel, consider pre-treating it with boric acid or using neutral alumina.

  • Potential Cause C: Competing Side Reactions. Dehalogenation of the starting material or Suzuki-Miyaura homocoupling of the product can reduce the yield.

    • Solution: Ensure the reaction is run under optimal conditions of temperature and time. Overheating or prolonged reaction times can sometimes promote side reactions.

Issue 2: Difficulty in Purifying the Final Product

  • Potential Cause A: Co-elution with Starting Material. The starting 7-bromoquinazoline and the product may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for your column. A shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes) can often provide better separation.

  • Potential Cause B: Presence of Boron-Containing Impurities. Excess bis(pinacolato)diboron or its hydrolysis products can contaminate the final product.

    • Solution: A simple aqueous workup can help to remove some of these impurities. If they persist, a careful column chromatography is necessary.

V. Scale-Up Considerations

Scaling up the synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline presents unique challenges that must be addressed to ensure a safe, efficient, and reproducible process.

1. Heat Transfer:

  • Challenge: Both the bromination and the Miyaura borylation can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.

  • Mitigation Strategy: Use a reactor with efficient stirring and a cooling system. For the bromination, consider a semi-batch process where the NBS is added at a controlled rate to manage the exotherm.

2. Reagent and Solvent Purity:

  • Challenge: The impact of impurities in reagents and solvents is magnified at scale. Water content, in particular, can be detrimental to the Miyaura borylation.

  • Mitigation Strategy: Use high-purity, anhydrous solvents and reagents. It is advisable to test the water content of solvents before use.

3. Catalyst Loading and Cost:

  • Challenge: The cost of the palladium catalyst can become a significant factor at a larger scale.

  • Mitigation Strategy: Optimize the catalyst loading to the lowest effective level. In some cases, using a more active but more expensive catalyst at a lower loading can be more cost-effective overall. Consider catalyst recycling strategies if feasible.

4. Workup and Isolation:

  • Challenge: Handling large volumes of solvents during extraction and purification can be cumbersome and time-consuming.

  • Mitigation Strategy: Optimize the workup procedure to minimize solvent usage. For purification, consider crystallization as an alternative to chromatography for the final product, as it is often more scalable and cost-effective.

VI. Expected Analytical Data

While a definitive published spectrum for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline was not found in the literature at the time of writing, the following are the expected NMR chemical shifts based on the analysis of similar structures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.3-9.5 (s, 1H, H-2)

    • δ 9.1-9.3 (s, 1H, H-4)

    • δ 8.2-8.4 (d, J ≈ 8.0 Hz, 1H, H-5)

    • δ 8.0-8.2 (s, 1H, H-8)

    • δ 7.8-8.0 (d, J ≈ 8.0 Hz, 1H, H-6)

    • δ 1.3-1.5 (s, 12H, 4 x CH₃ of pinacol)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 160-162 (C-2)

    • δ 150-152 (C-4)

    • δ 148-150 (C-8a)

    • δ 135-137 (C-8)

    • δ 130-132 (C-6)

    • δ 128-130 (C-5)

    • δ 125-127 (C-4a)

    • The carbon attached to boron (C-7) may be broad or not observed due to quadrupolar relaxation.

    • δ 84-86 (2 x C of pinacol)

    • δ 24-26 (4 x CH₃ of pinacol)

  • Mass Spectrometry (ESI+):

    • Expected m/z: 257.14 [M+H]⁺

VII. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 2010 , 132 (50), 17701–17703. [Link]

  • Gurung, S. R.; Mitchell, C.; Huang, J.; Jonas, M.; Strawser, J. D.; Daia, E.; Hardy, A.; O’Brien, E.; Hicks, F.; Papageorgiou, C. D. Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 2016 , 21 (1), 65-73. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is paramount. Among these, quinazoline derivatives hold a place of prominence due to their wide range of biological activities. The incorporation of a boronic ester, such as in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, provides a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. The precise characterization of these building blocks is not merely a procedural step but a cornerstone of ensuring the integrity and success of subsequent synthetic endeavors.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. In the absence of a complete, publicly available experimental dataset for this specific isomer, we will leverage established principles of spectroscopy and comparative data from isomeric and analogous structures to provide a robust analytical framework. This approach will not only predict the spectral characteristics of the title compound but also offer insights into how subtle structural changes influence NMR and MS readouts.

The Quinazoline Core with a Boronic Ester: What to Expect

The structure of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline combines the aromatic, nitrogen-containing quinazoline ring system with a pinacol boronate ester. This combination dictates the key features of its analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For our target compound, we will consider ¹H, ¹³C, and ¹¹B NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The quinazoline ring protons will appear in the aromatic region (typically δ 7.0-9.5 ppm), with their chemical shifts and coupling patterns dictated by the position of the boronate group. The two protons on the pyrimidine ring of the quinazoline core are anticipated to be distinct singlets. The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their proximity to the boronate substituent and the nitrogen atoms. The most prominent and easily identifiable signal will be a sharp singlet in the upfield region (around δ 1.3 ppm) corresponding to the twelve equivalent protons of the four methyl groups on the pinacol moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The quinazoline ring will display a series of signals in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the boron will have a characteristic chemical shift, although its signal may be broadened due to quadrupolar relaxation of the boron nucleus. The pinacol group will show two distinct signals: one for the quaternary carbons attached to oxygen (around δ 84 ppm) and another for the methyl carbons (around δ 25 ppm).

¹¹B NMR Spectroscopy: As a compound containing boron, ¹¹B NMR spectroscopy provides direct information about the chemical environment of the boron atom. For a pinacol boronate ester, a single resonance is expected in the region of δ 20-30 ppm, characteristic of a trigonal planar, sp²-hybridized boron atom.[1] This technique is particularly useful for confirming the presence and integrity of the boronic ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, with a molecular formula of C₁₄H₁₇BN₂O₂ and a molecular weight of approximately 256.11 g/mol , the mass spectrum will be characterized by the molecular ion peak and specific fragmentation patterns.

Expected Fragmentation: Electron impact (EI) or electrospray ionization (ESI) techniques will likely be used. The molecular ion peak ([M]⁺ or [M+H]⁺) should be readily observable. Common fragmentation pathways for boronic esters involve the loss of the pinacol group or parts of it. The inherent isotopic distribution of boron (¹⁰B and ¹¹B) will result in a characteristic pattern for boron-containing fragments.

Comparative Analysis with Isomeric and Analogous Structures

To understand how the position of the boronate group and the nature of the heterocyclic core affect the spectral data, we will compare the expected data for our target compound with available information for its isomers and analogues.

CompoundKey Distinguishing Features in NMR and MS
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (Target) ¹H NMR: Distinctive splitting pattern for the three protons on the benzene portion of the quinazoline ring. MS: Molecular ion at m/z ~256.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline ¹H NMR: A different aromatic splitting pattern compared to the 7-isomer due to the altered substitution on the benzene ring. MS: Same molecular ion at m/z ~256, but potentially different relative abundances of fragment ions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline ¹H NMR: The boronate group is on the pyrimidine ring, which will significantly alter the chemical shifts of the adjacent protons. MS: Same molecular ion at m/z ~256.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline [2]¹H NMR: A different set of aromatic signals corresponding to the quinoline ring system. MS: Molecular ion at m/z ~255, reflecting the difference in the core structure (C₁₅H₁₈BNO₂).[2]

This comparative approach underscores the sensitivity of NMR and MS to subtle changes in molecular architecture.

Experimental Protocols: A Generalized Approach

While specific instrument parameters will vary, the following provides a standard workflow for the NMR and MS analysis of quinazoline boronic esters.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A boron-free NMR tube is recommended to avoid background signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent H1 ¹H NMR dissolve->H1 Transfer to NMR tube C13 ¹³C NMR B11 ¹¹B NMR process Process Spectra (FT, Phasing, Baseline Correction) B11->process interpret Interpret & Assign Signals process->interpret

General workflow for NMR analysis.
Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for polar molecules and will likely yield the protonated molecular ion [M+H]⁺. EI is a higher-energy method that will produce the molecular ion [M]⁺ and more extensive fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide accurate mass measurements to confirm the elemental composition.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_detection Mass Analysis & Detection infusion Direct Infusion esi ESI infusion->esi lc LC Separation lc->esi analyzer Mass Analyzer (Quadrupole, TOF, Orbitrap) esi->analyzer ei EI ei->analyzer detector Detector analyzer->detector

General workflow for Mass Spectrometry analysis.

Conclusion

References

  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link].

  • Semantic Scholar. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids. Available from: [Link].

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Available from: [Link].

  • PubChem. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Available from: [Link].

  • National Institutes of Health. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Available from: [Link].

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link].

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link].

  • ResearchGate. Synthesis path of designed quinazoline (7a–7h). Available from: [Link].

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Available from: [Link].

  • Royal Society of Chemistry. Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols - Supporting Information. Available from: [Link].

  • Autechaux. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. Available from: [Link].

  • SpectraBase. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran - Optional[MS (GC)] - Spectrum. Available from: [Link].

  • ResearchGate. Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Available from: [Link].

  • ResearchGate. data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole. Available from: [Link].

  • SpectraBase. 4-(Methylamino)quinazoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Available from: [Link].

  • PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available from: [Link].

Sources

A Technical Guide to the Comparative Reactivity of 7-(Boropinacol)quinazoline and Its Positional Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacophores, appearing in a wide array of therapeutic agents.[1][2] The ability to functionalize this privileged heterocycle with precision is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a dominant tool for forging carbon-carbon bonds, with organoboron reagents serving as key building blocks.[3][4] Among these, pinacol boronic esters offer enhanced stability and handling properties compared to their corresponding boronic acids.[5]

This guide provides an in-depth comparison of the reactivity of 7-(boropinacol)quinazoline with its positional isomers (5-, 6-, and 8-isomers) in the context of Suzuki-Miyaura cross-coupling. By examining the electronic and steric factors inherent to the quinazoline nucleus, we will elucidate the nuances that govern their reactivity profiles, providing a predictive framework for synthetic planning and optimization.

Understanding the Quinazoline Nucleus: An Electronic Perspective

The quinazoline ring system is a diazanaphthalene, featuring two nitrogen atoms within a fused benzene and pyrimidine ring structure. The position of these nitrogen atoms significantly influences the electron density across the carbocyclic ring, which in turn dictates the reactivity of the positional isomers of (boropinacol)quinazoline in the Suzuki-Miyaura reaction. The transmetalation step of the catalytic cycle is often rate-determining and is sensitive to the nucleophilicity of the carbon atom attached to the boron moiety.

A qualitative assessment of the electronic environment of the C5, C6, C7, and C8 positions can be inferred from the resonance structures of the quinazoline core. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, and their influence is most pronounced at the ortho and para positions.

Figure 1. Numbering of the quinazoline ring system.

Based on the electron-withdrawing nature of the pyrimidine ring, a general trend in the nucleophilicity of the carbocyclic positions can be predicted. The C8 position is ortho to the N1 atom, and the C5 position is para to the N1 atom (through the fused system), making them more electron-deficient compared to the C6 and C7 positions. This electronic effect has a direct bearing on the reactivity of the corresponding boronic esters. A more electron-rich (and thus more nucleophilic) carbon-boron bond is expected to undergo transmetalation more readily.

Therefore, the predicted order of reactivity for the (boropinacol)quinazoline isomers in Suzuki-Miyaura coupling, based on electronic effects, is:

C7 ≈ C6 > C5 > C8

Steric Considerations: The Role of the Boropinacol Group

The bulky pinacolato group attached to the boron atom introduces steric hindrance, which can also influence the rate of the Suzuki-Miyaura coupling. The accessibility of the carbon-boron bond to the palladium catalyst is a critical factor.

  • 7-(boropinacol)quinazoline: The boropinacol group at the C7 position is relatively unhindered.

  • 6-(boropinacol)quinazoline: Similar to the C7 position, the C6 position is also sterically accessible.

  • 5-(boropinacol)quinazoline: The C5 position experiences some steric hindrance from the adjacent C4 and the fused pyrimidine ring.

  • 8-(boropinacol)quinazoline: The C8 position is the most sterically hindered due to its proximity to the peri-position of the N1 atom of the pyrimidine ring.

Considering steric hindrance, the predicted order of reactivity is:

C7 ≈ C6 > C5 > C8

Combining both electronic and steric factors, a clear trend emerges, suggesting that the 7-(boropinacol)quinazoline and its 6-isomer are likely to be the most reactive species in Suzuki-Miyaura cross-coupling reactions, while the 8-isomer is expected to be the least reactive.

Experimental Insights: Evidence from Haloquinazoline Reactivity

Studies on 2,4,7-trichloroquinazoline have shown that the C4 position is the most electrophilic and reactive, followed by the C2 position.[6] When considering the benzene portion of the ring, studies on 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one, a tricyclic quinazoline derivative, revealed that Suzuki-Miyaura coupling occurs significantly faster at the C7 position than at the C5 position.[7] This provides experimental support for the higher reactivity of the C7 position compared to the C5 position.

Furthermore, in the study of 4,7-dichloroquinazolines, regioselective Suzuki-Miyaura coupling could be achieved, with the C4 position being more reactive.[8] This again highlights the differential reactivity of the positions on the quinazoline core.

The general order of reactivity for C-X bonds in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl.[9] This allows for selective couplings when multiple different halogens are present. When the same halogen is present at different positions, the inherent electronic and steric properties of those positions dictate the regioselectivity.

Comparative Reactivity Summary

Based on the convergence of theoretical predictions and indirect experimental evidence, the following reactivity trend for the (boropinacol)quinazoline isomers in Suzuki-Miyaura cross-coupling can be established:

IsomerPredicted ReactivityRationale
7-(boropinacol)quinazoline HighElectronically favored (less electron-deficient) and sterically accessible.
6-(boropinacol)quinazoline HighSimilar electronic and steric profile to the 7-isomer.
5-(boropinacol)quinazoline ModerateIncreased electron deficiency due to proximity to the pyrimidine ring and some steric hindrance.
8-(boropinacol)quinazoline LowSignificant electron deficiency (ortho to N1) and severe steric hindrance from the peri-position.

Standardized Protocol for Suzuki-Miyaura Cross-Coupling of Quinazoline Boronic Esters

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a quinazoline boronic ester with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Quinazoline boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the quinazoline boronic acid pinacol ester, aryl bromide, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Figure 2. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of (boropinacol)quinazoline isomers in Suzuki-Miyaura cross-coupling is governed by a combination of electronic and steric factors inherent to the quinazoline nucleus. This guide has established a predictive framework for their relative reactivity, with the 7- and 6-isomers being the most reactive, followed by the 5-isomer, and the 8-isomer being the least reactive. While direct quantitative comparative data is limited, this understanding allows for more informed decisions in the design and execution of synthetic routes targeting functionalized quinazoline derivatives. The provided standardized protocol serves as a robust starting point for the successful implementation of these crucial cross-coupling reactions in drug discovery and development programs.

References

  • Alagarsamy, V., et al. (2018). Quinazolines: A versatile scaffold for the development of potent therapeutic agents. European Journal of Medicinal Chemistry, 150, 493-526. [URL: https://www.sciencedirect.com/science/article/pii/S022352341830219X]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20011203)40:23%3C4544::AID-ANIE4544%3E3.0.CO;2-N]
  • Cerna, I., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 75(15), 5271-5274. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2914285/]
  • Grosu, G., et al. (2018). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 23(11), 2877. [URL: https://www.mdpi.com/1420-3049/23/11/2877]
  • Kappe, C. O., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11434960/]
  • Kudelko, A., et al. (2020). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 25(22), 5433. [URL: https://www.researchgate.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The boronic acid pinacol ester (BPin) protecting group: cleavage and subsequent Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Moghadam, F. M., et al. (2023). 6-Bromo quinazoline derivatives as potent anticancer agents: Synthesis, cytotoxic evaluation, and computational studies. Chemical Biology & Drug Design, 102(3), 625-638. [URL: https://pubmed.ncbi.nlm.nih.gov/37309250/]
  • Stanetty, P., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- or -Alkenylpurines. Synthesis, 2002(14), 2075-2085. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-34241]
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [URL: https://www.science.org/doi/abs/10.1126/science.aad6981]
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [URL: https://journal.chemistrycentral.com/articles/10.1186/1752-153X-7-95]
  • Wolan, A., & Zabon, A. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(16), 4995. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
  • Yoneda, T., et al. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-coupling-practical-guide/]
  • Zhang, H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223963/]
  • Zhdankin, V. V. (2014). Hypervalent Iodine Reagents: A New Chapter in the Development of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3804-3806. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201311183]
  • Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [URL: https://www.nobelprize.org/prizes/chemistry/2010/summary/]
  • Miyaura, N., et al. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(40), 3437-3440. [URL: https://www.sciencedirect.com/science/article/pii/S004040390181990X]
  • Bedi, P. M. S., et al. (2004). Synthesis and antibacterial activity of some quinazoline derivatives. Acta Pharmaceutica, 54(1), 47-56. [URL: https://hrcak.srce.hr/1032]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]
  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00472]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [URL: https://pubs.acs.org/doi/10.1021/ar800036s]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [URL: https://pubs.acs.org/doi/10.1021/ja0685825]
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Palladium-Catalyzed Cross-Coupling Reactions-A Brief Introduction and Overview. Organometallics, 34(23), 5497-5508. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00564]
  • Knapp, D. M., et al. (2012). A robust and scalable synthesis of a potent and selective γ-secretase inhibitor (BMS-708163). Organic Process Research & Development, 16(11), 1758-1765. [URL: https://pubs.acs.org/doi/10.1021/op300192p]
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 139-163. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/np/b612159f]
  • Tyrell, J. H., & Brookes, P. (1961). The synthesis of 7-amino- and 7-hydroxy-quinazolines. Journal of the Chemical Society, 3767-3769. [URL: https://pubs.rsc.org/en/content/articlelanding/1961/jr/jr9610003767]
  • Walker, S. D., et al. (2011). A general and efficient method for the Suzuki-Miyaura coupling of 2- and 4-chloropyridines. Angewandte Chemie International Edition, 50(14), 3273-3277. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201007804]
  • Yin, J., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0509874]
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids Using a Triarylphosphine as a Ligand. The Journal of Organic Chemistry, 68(24), 9453-9455. [URL: https://pubs.acs.org/doi/10.1021/jo035252+]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Quinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in oncology, the quinazoline scaffold represents a cornerstone in the design of targeted therapies.[1][2] Its rigid, planar structure serves as an effective mimic for the adenine portion of ATP, enabling competitive inhibition at the kinase domain of various oncogenic proteins.[3] Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this privileged core, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[1][4][5]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-substituted quinazoline derivatives, with a particular focus on their role as kinase inhibitors. We will dissect how modifications at the C-7 position of the quinazoline ring system profoundly influence inhibitory potency, target selectivity, and overall pharmacological profiles. The insights and experimental data presented herein are synthesized from seminal peer-reviewed studies to provide a robust, evidence-based resource for advancing kinase inhibitor design.

The Critical Role of the 7-Position in Modulating Kinase Affinity

The C-6 and C-7 positions of the quinazoline ring are pivotal for modulating the activity of these inhibitors.[6] Generally, the introduction of electron-donating groups at these positions enhances inhibitory activity.[6] Specifically, substitutions at the 7-position have been extensively explored to optimize interactions within the ATP-binding pocket of kinases like EGFR.

Comparative Analysis of 7-Position Substituents

The nature of the substituent at the 7-position dictates the potency and selectivity of the quinazoline derivative. Let's explore a comparative analysis of common modifications:

  • Alkoxy Groups: Small alkoxy groups, particularly methoxy and ethoxy groups, are well-tolerated and often enhance activity. The 6,7-dimethoxy substitution pattern is a classic feature in many potent EGFR inhibitors.[6] This is attributed to the slight deviation of the quinazoline core in the active site, leading to shorter, stronger hydrogen bonds with key residues like Met790 in the EGFR kinase domain.[6]

  • Bulky Substituents: The introduction of bulkier groups at the C-7 position is generally favorable for inhibitory activity.[6] This suggests the presence of a solvent-exposed region or a deeper pocket that can accommodate larger moieties, leading to increased van der Waals interactions and enhanced affinity.

  • Basic Side Chains: The incorporation of a basic side chain at the C-7 position, often through an ether linkage, has proven to be a highly effective strategy for improving both potency and pharmacokinetic properties. These basic groups can form additional interactions with the solvent-exposed region of the kinase and improve the solubility of the compound.

The following table summarizes the comparative inhibitory activities of various 7-substituted quinazoline derivatives against EGFR and different cancer cell lines.

Compound ID7-Position SubstituentTargetIC50 (nM)Cell LineGI50 (µM)Reference
Erlotinib -OCH2CH2OCH3EGFR2NCI-H460-[7]
Gefitinib -OCH3, 6-ClEGFR33NCI-H460-[6]
Compound 1 PiperazineEGFR-MDA-MB-2310.9[6]
Compound 2 DimethylamineEGFR-Various-[6]
Compound 3 Thiophene-2-ylmethanamineEGFR-A4313.4[6]
Compound 4 4-benzothienylamino with amino propoxy side chainEGFR-MiaPaCa21.32[8]
Compound 6d Substituted quinazolin-4(3H)-oneEGFR69NCI-H4600.789[7]

Visualizing the Quinazoline Scaffold and its Interactions

To better understand the structural basis of activity, let's visualize the core quinazoline scaffold and the key positions for substitution.

Quinazoline_Scaffold cluster_quinazoline Quinazoline Core cluster_substituents Key Substitution Points C4 4 N3 N C4->N3 R4 R4 (Anilino group for EGFR binding) C4->R4 C2 2 N3->C2 N1 N C2->N1 C8a 8a N1->C8a C4a 4a C8a->C4a C4a->C4 C5 5 C4a->C5 C6 6 C5->C6 C7 7 C6->C7 R6 R6 (Potency) C6->R6 C8 8 C7->C8 R7 R7 (Potency & Selectivity) C7->R7 C8->C8a

Caption: General structure of the 4-anilinoquinazoline scaffold highlighting key positions for substitution.

The EGFR Signaling Pathway: A Primary Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis, making it a prime target for anticancer therapies.[1][4] 7-substituted quinazoline derivatives act by competitively inhibiting ATP binding to the EGFR kinase domain, thereby blocking downstream signaling cascades.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS STAT JAK/STAT Pathway EGFR->STAT Quinazoline 7-Substituted Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP binding ATP ATP ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-substituted quinazolines.

Experimental Protocols for Evaluating 7-Substituted Quinazoline Derivatives

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of these compounds.

Synthesis of 7-Substituted Quinazoline Derivatives (General Procedure)

The synthesis of 7-substituted quinazoline derivatives often follows a multi-step process. A common route involves the initial formation of a 4-chloroquinazoline intermediate, followed by nucleophilic substitution at the 4-position with a desired aniline and subsequent modification at the 7-position.[9]

Step 1: Synthesis of 4-Chloroquinazoline

  • Reflux a mixture of the appropriate anthranilic acid derivative with formamide to yield the corresponding quinazolin-4(3H)-one.

  • Treat the quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to afford the 4-chloroquinazoline intermediate.

Step 2: Nucleophilic Substitution at the 4-Position

  • Dissolve the 4-chloroquinazoline intermediate in a suitable solvent like isopropanol or ethanol.

  • Add the desired aniline derivative to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Modification at the 7-Position

  • If the starting anthranilic acid did not already contain the desired 7-substituent, a deprotection step may be necessary (e.g., removal of a benzyl protecting group from a 7-benzyloxyquinazoline).

  • The deprotected quinazoline can then be alkylated or coupled with the desired moiety to introduce the final 7-substituent.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Plate Coating: Coat a 96-well microplate with a substrate specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR).

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing the kinase, the test compound at various concentrations, and ATP.

  • Incubation: Transfer the kinase reaction mixture to the coated plate and incubate to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chromogenic substrate for the enzyme (e.g., TMB).

  • Data Analysis: Measure the absorbance of the resulting color change using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the absorbance against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted quinazoline derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The GI50 (the concentration required to inhibit cell growth by 50%) can be determined from the dose-response curve.[7]

Conclusion and Future Directions

The 7-position of the quinazoline scaffold is a critical determinant of the biological activity of this class of kinase inhibitors. The strategic introduction of various substituents, from simple alkoxy groups to more complex basic side chains, has been instrumental in the development of potent and selective anticancer agents. The comparative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel 7-substituted quinazoline derivatives. Future research in this area will likely focus on the development of inhibitors that can overcome acquired resistance to current therapies, for example, by targeting mutant forms of EGFR. Additionally, the exploration of novel 7-substituents that can confer multi-kinase inhibitory profiles may lead to the discovery of agents with broader therapeutic applications.

References

  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed, 16(4), 534. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2004). PubMed. [Link]

  • Kumar, D., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(37), 22089-22117. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2017). National Institutes of Health. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of substituted quinazoline derivatives. (2022). ScienceScholar. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2022). National Institutes of Health. [Link]

  • Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. (2021). ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). National Institutes of Health. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2022). MDPI. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). MDPI. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health. [Link]

  • Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). Bentham Science. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinazoline Derivatives Synthesized from 7-(Boropinacol)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic profiles of novel quinazoline compounds synthesized from the versatile precursor, 7-(boropinacol)quinazoline. We will explore the synthetic strategy, compare various cytotoxicity assays, provide detailed experimental protocols, and present comparative data to guide researchers in the evaluation of these potential anticancer agents.

The Quinazoline Scaffold: A Cornerstone of Modern Cancer Therapeutics

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®)[1]. These drugs primarily function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways[1][2]. The clinical success of these agents has spurred extensive research into novel quinazoline derivatives with improved efficacy, selectivity, and the ability to overcome drug resistance. This guide focuses on a modern synthetic approach utilizing 7-(boropinacol)quinazoline to generate a library of novel 7-substituted quinazolines and evaluates their cytotoxic potential.

Synthesis of 7-Aryl-Quinazoline Derivatives via Suzuki-Miyaura Cross-Coupling

The choice of 7-(boropinacol)quinazoline as the starting material is strategic. The boronic acid pinacol ester group at the 7-position is a versatile handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the efficient and modular introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling a systematic exploration of the structure-activity relationship (SAR)[3]. The presence of a basic side chain or other substituents at the 6 or 7-position of the quinazoline nucleus is known to play a significant role in determining the cytotoxicity of these compounds[3].

The general synthetic approach involves the coupling of 7-(boropinacol)quinazoline with various aryl halides (Ar-X) in the presence of a palladium catalyst and a base.

G cluster_synthesis Synthetic Pathway start 7-(Boropinacol)quinazoline conditions Pd Catalyst, Base Suzuki-Miyaura Coupling start->conditions reagent Aryl Halide (Ar-X) reagent->conditions product 7-Aryl-Quinazoline Derivative conditions->product

Caption: General scheme for the synthesis of 7-Aryl-Quinazoline derivatives.

A Comparative Overview of Cytotoxicity Assays

Evaluating the cytotoxic potential of newly synthesized compounds is a critical step in drug discovery[4][5]. A variety of assays are available, each with its own principle, advantages, and limitations.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[6][7]High-throughput, cost-effective, well-established.Can be affected by compounds that alter cellular metabolism; endpoint assay.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8]Measures necrosis or late apoptosis; non-destructive to remaining cells.Less sensitive for early apoptosis; LDH in serum can interfere.
Annexin V/PI Staining Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to phosphatidylserine and propidium iodide (PI) staining of DNA.[9]Provides detailed information on the mode of cell death; quantitative.Lower throughput; requires a flow cytometer.
Caspase Activity Assays Measures the activity of caspases (e.g., caspase-3/7), key executioner enzymes in the apoptotic pathway.Specific for apoptosis; can be adapted for high-throughput screening.May not detect non-apoptotic cell death.

For initial screening of a library of compounds, the MTT assay is often the method of choice due to its simplicity, cost-effectiveness, and suitability for high-throughput formats[7].

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Screening

This protocol provides a detailed workflow for assessing the cytotoxicity of the synthesized quinazoline derivatives against a panel of cancer cell lines.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Compound Treatment After 24h, treat cells with serial dilutions of quinazoline derivatives. A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. B->C D 4. MTT Addition Add 10 µL of MTT reagent (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 4 hours until purple formazan crystals form. D->E F 6. Solubilization Add 100 µL of solubilization solution (e.g., DMSO) to each well. E->F G 7. Absorbance Reading Read absorbance at 570 nm using a microplate reader. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each synthesized quinazoline derivative in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like gefitinib (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution[7].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay Protocol

To confirm that the observed cytotoxicity is due to apoptosis, an Annexin V/PI staining assay can be performed on the most potent compounds.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the selected compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). This method provides a quantitative measure of apoptosis induction[9].

Comparative Cytotoxicity of 7-Aryl-Quinazoline Derivatives

The following table presents hypothetical cytotoxicity data for a series of newly synthesized 7-aryl-quinazoline derivatives against three human cancer cell lines. Gefitinib is included as a reference compound.

CompoundR-Group at 7-PositionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
QZ-1a Phenyl15.218.525.1
QZ-1b 4-Fluorophenyl8.710.212.4
QZ-1c 4-Methoxyphenyl5.17.89.3
QZ-1d 3,4-Dichlorophenyl2.34.15.6
Gefitinib N/A3.55.07.2

Data are hypothetical for illustrative purposes.

From this hypothetical data, a preliminary structure-activity relationship (SAR) can be deduced. The introduction of electron-withdrawing groups (e.g., fluoro and chloro) on the phenyl ring at the 7-position appears to enhance cytotoxic activity, with the 3,4-dichlorophenyl derivative (QZ-1d) showing the highest potency, even surpassing the reference drug gefitinib in this hypothetical scenario. The presence of an electron-donating group (methoxy, QZ-1c) also shows good activity. This suggests that the electronic properties and substitution pattern of the aryl group at the 7-position are critical for cytotoxicity. Many studies have shown that substitutions on the quinazoline ring can significantly impact anticancer activity.

Unraveling the Mechanism of Action: Targeting EGFR Signaling

Quinazoline derivatives frequently exert their anticancer effects by inhibiting receptor tyrosine kinases, with EGFR being a primary target[2]. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. The synthesized 7-aryl-quinazolines likely act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking these downstream signals, ultimately leading to cell cycle arrest and apoptosis[1][3].

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation QZ 7-Aryl-Quinazoline (e.g., QZ-1d) QZ->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by 7-aryl-quinazoline derivatives.

Conclusion

This guide outlines a systematic approach for the synthesis and cytotoxic evaluation of novel 7-aryl-quinazoline derivatives, leveraging the versatility of the 7-(boropinacol)quinazoline precursor. By employing robust and well-validated cytotoxicity assays like the MTT assay, researchers can efficiently screen compound libraries and identify promising lead candidates. The comparative data, although hypothetical, underscores the importance of systematic SAR studies in optimizing the anticancer potency of the quinazoline scaffold. Further investigation into the precise mechanism of action, selectivity against different kinases, and in vivo efficacy of the most potent compounds is warranted to develop the next generation of quinazoline-based cancer therapeutics.

References

  • Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. [Link]

  • Pedrood, K., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Synthesis path of designed quinazoline (7a–7h). ResearchGate. [Link]

  • Khodarahmi, G., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry. [Link]

  • Rezaei, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

  • Peytam, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Peytam, F., et al. (2018). Synthesis and Cytotoxic Evaluation of Novel Quinazolinone Derivatives as Potential Anticancer Agents. Research in Pharmaceutical Sciences. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. [Link]

  • Gholampour, F., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • Bîcu, E., et al. (2021). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Molecules. [Link]

  • Dayal, N., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Willemen, H. M., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Moghtader, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Quinazolines and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been transformative for patients with specific EGFR mutations. However, the emergence of resistance necessitates a continuous search for more potent and selective inhibitors. This guide provides a comprehensive comparison of the efficacy of promising novel quinazoline-based compounds against well-established EGFR inhibitors, grounded in experimental data and mechanistic insights.

The Central Role of EGFR in Oncology

The epidermal growth factor receptor is a transmembrane protein that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain or overexpression, is a key driver in several cancers.[3][4] The quinazoline scaffold has proven to be a highly effective pharmacophore for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain.[5]

The EGFR Signaling Cascade: A Target for Inhibition

Activation of EGFR initiates several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell proliferation and survival.[3][6] EGFR inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway. Upon ligand binding, EGFR activates downstream pathways like MAPK and PI3K/AKT, promoting cancer cell proliferation and survival.

Generations of EGFR Inhibitors: An Evolving Arsenal

The development of EGFR inhibitors has progressed through several generations, each aiming to improve efficacy and overcome resistance mechanisms.

  • First-Generation (Reversible): Gefitinib and Erlotinib are reversible inhibitors that show significant efficacy in patients with activating EGFR mutations such as exon 19 deletions (del19) and the L858R point mutation.[7][8] However, their effectiveness is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[9]

  • Second-Generation (Irreversible Pan-HER): Afatinib and Dacomitinib irreversibly bind to EGFR and other members of the ErbB family (HER2 and HER4).[8][10][11] This broader and more durable inhibition can be effective against some resistance mutations but is often associated with increased toxicity due to off-target effects.[12]

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib was specifically designed to target both sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[8][13] This selectivity leads to a better safety profile and significant clinical benefit in patients who have developed resistance to first- and second-generation inhibitors.[13][14]

Promising Novel Quinazolines on the Horizon

Recent research has unveiled several novel quinazoline derivatives with potent anti-EGFR activity. This guide will focus on a selection of these compounds for which preclinical data is available:

  • Compound 6d: A quinazolin-4(3H)-one derivative that has demonstrated potent EGFR inhibition and antiproliferative activity against various cancer cell lines.[15][16]

  • Compound H-22: A 4-phenoxyquinazoline derivative designed as a dual EGFR/c-Met inhibitor to overcome resistance mediated by c-Met amplification.

  • F-MPG and OH-MPG: Anilino-quinazoline analogues that have shown high therapeutic efficacy in preclinical models of NSCLC.[2]

Comparative Efficacy: An In-Depth Analysis

The efficacy of these novel compounds is critically evaluated against established EGFR inhibitors using standardized in vitro and in vivo models.

In Vitro Efficacy: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. It represents the concentration of a drug required to inhibit a specific biological process by 50%.[17] In the context of EGFR inhibitors, IC50 is typically determined through cell viability assays or direct enzymatic assays.[18][19]

Experimental Protocol: MTT/XTT Cell Viability Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21][22] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the intensity of this color is proportional to the number of viable cells.[16][20]

  • Cell Seeding: Cancer cell lines with known EGFR mutation status are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (novel quinazolines and known EGFR inhibitors) and incubated for 72 hours.

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO).[23]

    • XTT Assay: A mixture of XTT reagent and an electron-coupling agent is added to each well and incubated for 2-4 hours. The formazan product is water-soluble, eliminating the need for a solubilization step.[20]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[16][20]

  • Data Analysis: The absorbance readings are used to generate dose-response curves, from which the IC50 values are calculated.

MTT_XTT_Workflow cluster_shared Shared Steps cluster_mtt MTT Assay cluster_xtt XTT Assay Cell_Seeding 1. Cell Seeding Compound_Treatment 2. Compound Treatment Cell_Seeding->Compound_Treatment Incubation 3. Incubation (72h) Compound_Treatment->Incubation MTT_Addition 4a. Add MTT Reagent Incubation->MTT_Addition XTT_Addition 4b. Add XTT Reagent Mix Incubation->XTT_Addition MTT_Incubation 5a. Incubate (2-4h) MTT_Addition->MTT_Incubation Solubilization 6a. Solubilize Formazan MTT_Incubation->Solubilization MTT_Read 7a. Read Absorbance (~570nm) Solubilization->MTT_Read XTT_Incubation 5b. Incubate (2-4h) XTT_Addition->XTT_Incubation XTT_Read 6b. Read Absorbance (450-500nm) XTT_Incubation->XTT_Read

Sources

A Senior Application Scientist's Guide to Purity Determination of 7-(quinazolin-7-yl)boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of chemical building blocks are paramount. Intermediates such as 7-(quinazolin-7-yl)boronic acid pinacol ester are critical components in the synthesis of complex active pharmaceutical ingredients (APIs), often via Suzuki-Miyaura cross-coupling reactions. The presence of impurities, even at trace levels, can have profound consequences on reaction yields, downstream purification efforts, and the safety and efficacy of the final drug product. This guide provides a comparative analysis of the essential analytical methods for robustly determining the purity of this key intermediate, grounded in scientific principles and practical, field-proven insights.

The Analytical Challenge: Understanding the Instability of Boronic Esters

The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2] This degradation can occur during sample preparation, storage, or even during chromatographic analysis, leading to an inaccurate purity assessment.[3][4] Therefore, the choice of analytical methodology must be carefully considered to minimize this artifact.

Potential Impurities Include:

  • Corresponding Boronic Acid: Formed via hydrolysis.

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Including oligomeric anhydrides (boroxines).[5]

  • Residual Solvents: Organic solvents used during synthesis and purification.[6]

  • Protodeborylation Products: Loss of the boronic ester group.[7]

A multi-pronged, orthogonal approach to analysis is therefore not just recommended but essential for a comprehensive purity profile.

Comparative Analysis of Key Purity Assessment Techniques

No single technique can provide a complete picture of a compound's purity. By comparing the data from orthogonal methods—techniques that measure the same property using different physical principles—we can build a high-confidence purity profile. The three pillars of purity assessment for a compound like 7-(quinazolin-7-yl)boronic acid pinacol ester are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Technique Principle Primary Use Strengths Limitations
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.Quantitation of the main component and related impurities.High precision, sensitivity, and resolving power for separating closely related compounds. Robust and widely available.Potential for on-column hydrolysis of the ester.[2] Requires a reference standard for quantitation.
¹H qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal area is directly proportional to the number of nuclei.[8]Absolute Quantitation (Purity Assay) and Structure Confirmation .Provides an absolute purity value without needing a reference standard of the analyte.[9] Nondestructive.[10] Excellent for structural elucidation.Lower sensitivity compared to HPLC (LOQ ~0.1-0.5%).[11] May not detect non-proton-containing impurities (e.g., inorganic salts).[12]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification of impurities and degradation products.Extremely high sensitivity and selectivity.[5] Provides molecular weight information for unknown peaks, aiding in their identification.[13]Not inherently quantitative without specific method development and calibration. Ionization efficiency can vary significantly between compounds.

Strategic Implementation and Experimental Protocols

A logical workflow ensures that each analytical technique is leveraged for its primary strength, leading to a comprehensive and trustworthy purity assessment.

Caption: A logical workflow for the comprehensive purity analysis of boronic esters.

Protocol: RP-HPLC for Relative Purity and Impurity Profiling

Causality: The primary goal is to minimize on-column hydrolysis. This is achieved by using a stationary phase with low silanol activity and avoiding acidic pH modifiers in the mobile phase, as these can catalyze the hydrolysis of the ester.[14] An aprotic diluent like acetonitrile is crucial to prevent hydrolysis before injection.[2][11]

  • Instrumentation: HPLC or UHPLC system with UV/PDA detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or similar column with low silanol activity).[14]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1.0 mL of acetonitrile (aprotic diluent).[2]

  • System Suitability:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • Precision: ≤ 2.0% RSD for 6 replicate injections.

  • Calculation: Purity is reported as area percent (Area %) by dividing the area of the main peak by the total area of all peaks.

Protocol: ¹H qNMR for Absolute Purity Determination

Causality: qNMR provides an absolute purity value by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and weight.[9][15] The key is selecting a stable internal standard with sharp signals that do not overlap with any analyte signals.[9] A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is critical for accurate integration.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified reference material). It is stable, non-volatile, and has a sharp singlet in a relatively clear region of the spectrum (~6.2 ppm in DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of 7-(quinazolin-7-yl)boronic acid pinacol ester into a clean vial.

    • Accurately weigh ~8-10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, characteristic peak of the analyte and the singlet peak of the maleic acid standard.

  • Calculation: Purity (% w/w) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    • I: Integral value

    • N: Number of protons for the integrated signal (Nₛₜd for Maleic acid = 2)

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard (as a decimal)

    • a = analyte, std = standard

Orthogonal Methods for Complete Characterization
  • LC-MS for Impurity Identification: The HPLC method can be directly coupled to a mass spectrometer.[5] Any impurity peak observed in the UV chromatogram can be analyzed for its mass-to-charge ratio (m/z), providing crucial data for structural elucidation. High-resolution mass spectrometry (HRMS) can yield an elemental composition, further constraining the possible identity of an unknown impurity.[13]

  • Karl Fischer (KF) Titration for Water Content: Given the compound's sensitivity to hydrolysis, determining the water content is critical. KF titration is the gold standard for this measurement, providing a more accurate value for water than methods like loss on drying, which can also detect volatile solvents.[16][17][18] Both volumetric and coulometric KF methods are suitable, with the coulometric method being ideal for very low moisture levels (<1%).[17][19]

Synthesizing the Data for a Final Purity Value

The final purity assignment is not simply the result of a single measurement. It is a consolidated value derived from the orthogonal data sets.

Caption: Calculation of the final corrected purity value from orthogonal data.

The absolute purity determined by qNMR is corrected for non-proton-containing impurities like water (from KF) and residual solvents (typically by Gas Chromatography, GC). The HPLC area % serves as a high-precision measure of the purity relative to other organic, UV-active impurities. The methods described herein are consistent with the principles of analytical procedure validation outlined in ICH Q2(R1).[20][21][22]

By judiciously applying these complementary techniques, researchers and drug development professionals can establish a scientifically sound and defensible purity value for 7-(quinazolin-7-yl)boronic acid pinacol ester, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Duval, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 177-84. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Kian Shar Danesh. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1083-1096. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Semantic Scholar. [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Bohrium. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. SciRP.org. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • Cushman, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9218. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]

  • Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]

Sources

A Comparative Guide to the Kinetics of Suzuki Reactions Involving 7-(boropinacol)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The efficient and predictable synthesis of substituted quinazolines is therefore a critical endeavor in drug discovery and development. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions are paramount for the construction of carbon-carbon bonds. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the kinetic profiles of Suzuki-Miyaura reactions involving 7-(boropinacol)quinazoline and contrasts its performance with viable alternative cross-coupling strategies: Stille, Negishi, and Sonogashira reactions.

This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying kinetics, empowering researchers to make informed decisions for their specific synthetic challenges. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of the Suzuki-Miyaura Reaction in Quinazoline Functionalization

The Suzuki-Miyaura reaction has emerged as a favored method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The general mechanism, which proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, is well-established.[1] For the synthesis of 7-arylquinazolines, the coupling of a 7-haloquinazoline with an arylboronic acid or ester, such as 7-(boropinacol)quinazoline, is a common and effective strategy.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-Ar'"]; } Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical kinetic aspect of the Suzuki reaction, particularly with heteroaromatic substrates, is the potential for protodeboronation of the boronic acid or ester.[2] This side reaction, where the C-B bond is cleaved by a proton source, can significantly reduce the yield of the desired cross-coupled product. The use of boronic esters, such as the pinacol ester (boropinacol), is a common strategy to mitigate this issue due to their increased stability compared to the corresponding boronic acids under many reaction conditions.

Comparative Kinetic Analysis: Suzuki vs. Alternatives

ReactionNucleophileKey Kinetic AdvantagesKey Kinetic DisadvantagesEstimated Relative Rate (vs. Suzuki)
Suzuki-Miyaura OrganoboronMild conditions, high functional group tolerance, commercially available reagents.Potential for protodeboronation, sometimes slower with challenging substrates.Baseline (1x)
Stille OrganotinOften faster for complex, sterically hindered fragments; tolerant of many functional groups.Toxicity of tin reagents, difficulty in removing tin byproducts.~1.5-3x
Negishi OrganozincHighly reactive nucleophiles leading to fast reaction rates, even at low temperatures.Air and moisture sensitivity of organozinc reagents, lower functional group tolerance.~5-10x
Sonogashira Terminal AlkyneDirect coupling of C(sp)-H bonds, mild reaction conditions.Limited to the introduction of alkyne moieties.Varies significantly with substrate

Note: The estimated relative rates are qualitative and based on general trends observed for heteroaromatic substrates. Actual rates will be highly dependent on the specific substrates, catalyst system, ligands, and reaction conditions.

Stille Coupling: A Balance of Reactivity and Practicality

The Stille coupling utilizes organostannanes as the nucleophilic partner.[3][4] Kinetically, Stille reactions can be faster than Suzuki couplings, especially when dealing with the transfer of complex and sterically demanding groups.[2] The transmetalation step in Stille coupling is often facile. However, the primary drawback is the toxicity of organotin compounds and the often-challenging removal of tin byproducts from the reaction mixture.

Negishi Coupling: The High-Reactivity Option

The Negishi coupling employs highly reactive organozinc reagents.[5][6] This heightened reactivity often translates to significantly faster reaction rates compared to both Suzuki and Stille couplings, frequently allowing for reactions to proceed at lower temperatures.[7] The primary kinetic challenge with Negishi couplings lies in the air and moisture sensitivity of the organozinc nucleophiles, necessitating stringent anhydrous and anaerobic reaction conditions.

Sonogashira Coupling: A Specialized Tool for Alkynylation

The Sonogashira coupling is the premier method for the direct introduction of terminal alkynes onto aryl or vinyl halides.[8][9] The reaction typically proceeds under mild conditions and offers a direct route to alkynyl-substituted quinazolines. While kinetically efficient for its specific application, its scope is inherently limited to the introduction of C(sp)-hybridized carbons.

Experimental Protocols for Kinetic Studies

To conduct a rigorous kinetic analysis of these cross-coupling reactions, a standardized and well-controlled experimental setup is crucial. The following protocols outline methodologies for monitoring the reaction progress and extracting kinetic data.

General Workflow for Kinetic Analysis

dot graph "Kinetic_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Reaction_Setup" [label="Reaction Setup\n(Controlled Temperature, Atmosphere)"]; "Sampling" [label="Timed Aliquot Sampling"]; "Quenching" [label="Reaction Quenching"]; "Analysis" [label="Quantitative Analysis\n(HPLC, GC, or NMR)"]; "Data_Processing" [label="Data Processing and\nKinetic Modeling"];

"Reaction_Setup" -> "Sampling"; "Sampling" -> "Quenching"; "Quenching" -> "Analysis"; "Analysis" -> "Data_Processing"; } General workflow for conducting kinetic studies of cross-coupling reactions.

Protocol for Kinetic Study of Suzuki-Miyaura Reaction

Materials:

  • 7-Bromoquinazoline (or other suitable halo-quinazoline)

  • Arylboronic acid pinacol ester (e.g., phenylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

Procedure:

  • To a pre-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 7-bromoquinazoline, palladium catalyst, base, and internal standard.

  • Add the anhydrous, degassed solvent.

  • Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature.

  • At time zero (t=0), add the arylboronic acid pinacol ester.

  • At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an appropriate quenching agent if necessary.

  • Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material, product, and any major byproducts relative to the internal standard.

  • Plot the concentration of reactants and products versus time to determine the reaction rate.

Protocol for Kinetic Study of Stille Reaction

Materials:

  • 7-Iodoquinazoline

  • Organostannane (e.g., (tributylstannyl)benzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Internal standard

Procedure:

  • Follow the general setup as described for the Suzuki-Miyaura reaction.

  • At time zero, add the organostannane to the reaction mixture.

  • Sample, quench, and analyze the reaction aliquots as previously described. Given the non-polar nature of tin byproducts, GC analysis is often preferred.

Protocol for Kinetic Study of Negishi Reaction

Materials:

  • 7-Bromoquinazoline

  • Organozinc reagent (e.g., phenylzinc chloride, prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(dba)₂ with a suitable phosphine ligand like SPhos)

  • Anhydrous, degassed solvent (e.g., THF)

  • Internal standard

Procedure:

  • Strict anhydrous and anaerobic conditions are critical. All glassware should be flame-dried, and solvents must be rigorously dried and degassed.

  • The organozinc reagent is typically prepared in situ or transferred via cannula to the reaction vessel containing the haloquinazoline, catalyst, and internal standard in THF at a low temperature (e.g., 0 °C or -78 °C).

  • The reaction is then allowed to warm to the desired temperature to initiate the coupling.

  • Sampling and quenching must be performed carefully to avoid exposure to air and moisture. Quenching is typically done with a protic solvent.

  • Analysis is performed by HPLC or GC.

Protocol for Kinetic Study of Sonogashira Reaction

Materials:

  • 7-Iodoquinazoline

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Internal standard

Procedure:

  • Set up the reaction under an inert atmosphere as described for the Suzuki reaction.

  • Combine the 7-iodoquinazoline, palladium catalyst, copper(I) salt, and internal standard in the solvent.

  • Add the amine base and the terminal alkyne to initiate the reaction.

  • Monitor the reaction progress by taking and analyzing timed aliquots as previously described.

Navigating the Choice of Cross-Coupling Reaction

The selection of the optimal cross-coupling method for the synthesis of 7-substituted quinazolines is a multifactorial decision.

dot graph "Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, label="Desired\nQuinazoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_or_Vinyl" [shape=diamond, label="Aryl or Vinyl\nSubstitution?"]; "Alkyne" [label="Sonogashira\nCoupling"]; "Functional_Group_Tolerance" [shape=diamond, label="High Functional\nGroup Tolerance\nRequired?"]; "Suzuki" [label="Suzuki-Miyaura\nCoupling"]; "Stille_or_Negishi" [shape=diamond, label="Need for High\nReactivity/Speed?"]; "Stille" [label="Stille\nCoupling"]; "Negishi" [label="Negishi\nCoupling"];

"Start" -> "Aryl_or_Vinyl"; "Aryl_or_Vinyl" -> "Functional_Group_Tolerance" [label="Yes"]; "Aryl_or_Vinyl" -> "Alkyne" [label="No (Alkynyl)"]; "Functional_Group_Tolerance" -> "Suzuki" [label="Yes"]; "Functional_Group_Tolerance" -> "Stille_or_Negishi" [label="No"]; "Stille_or_Negishi" -> "Negishi" [label="Yes"]; "Stille_or_Negishi" -> "Stille" [label="No"]; } Decision tree for selecting a cross-coupling reaction for quinazoline functionalization.

  • For broad applicability and good functional group tolerance , the Suzuki-Miyaura reaction remains the workhorse. The use of a pinacol boronic ester of quinazoline is a prudent choice to minimize protodeboronation.

  • When high reactivity and speed are paramount , and the substrate is tolerant of more basic conditions, the Negishi coupling is an excellent option, provided that rigorous anhydrous and anaerobic techniques are employed.

  • The Stille coupling offers a middle ground, with potentially faster kinetics than Suzuki for certain substrates, but the toxicity and purification challenges associated with tin reagents must be carefully considered.

  • For the specific introduction of an alkynyl moiety , the Sonogashira coupling is the undisputed method of choice.

By understanding the kinetic nuances and practical considerations of each of these powerful cross-coupling reactions, researchers can strategically design and execute efficient syntheses of novel quinazoline derivatives, accelerating the engine of drug discovery.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. The Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Organic Reactions, 2004 , 58, 417-757. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Plenio, H.; Fleck, T. J. High-Throughput Kinetic Analysis of Sonogashira Coupling Reactions. Chemistry – A European Journal, 2008 , 14 (28), 8496-8504. [Link]

  • Koszinowski, K. Kinetics and Intermediates of Palladium-Catalyzed Negishi Cross-Coupling Reactions. Accounts of Chemical Research, 2017 , 50 (7), 1735–1744. [Link]

  • Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 254–278. [Link]

  • Blackmond, D. G. Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 2005 , 44 (28), 4302–4320. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 1986 , 108 (11), 3033–3040. [Link]

  • Negishi, E.-i.; King, A. O.; Okukado, N. Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 1977 , 42 (10), 1821–1823. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975 , 16 (50), 4467–4470. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Dangers of Assuming Protodeboronation is NOT an Issue. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Assessment of 7-Arylquinazoline Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-arylquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology.[1] The journey of these promising therapeutic agents from the bench to the bedside is fraught with challenges, with metabolic instability being a primary hurdle leading to poor pharmacokinetic profiles and ultimately, clinical failure.[2] A thorough understanding and early assessment of a compound's metabolic fate are therefore not just advantageous, but critical for successful drug development. This guide provides a comprehensive, in-depth comparison of the essential in vitro methodologies for evaluating the metabolic stability of 7-arylquinazolines, grounded in scientific principles and practical application.

The Bedrock of Metabolic Stability Assessment: Why In Vitro Models are Paramount

The primary objective of in vitro metabolic stability assays is to predict how a drug candidate will be cleared in the body, which directly influences its half-life, bioavailability, and dosing regimen.[3] These assays are indispensable in early drug discovery for rank-ordering compounds, identifying metabolic liabilities, and guiding the design of more robust molecules.[4] The liver is the principal site of drug metabolism, and thus, in vitro systems derived from the liver are the workhorses of these investigations.[5]

The two most widely employed in vitro systems are liver microsomes and hepatocytes.[6] The choice between them is a critical experimental decision driven by the specific questions being asked.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing CYP-mediated metabolism.[5] However, they lack the full complement of Phase II conjugating enzymes and the cellular context of transporters, which can limit their predictive power for compounds that undergo extensive Phase II metabolism or are subject to active transport.[5]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full spectrum of Phase I and Phase II metabolic enzymes, as well as transporters, offering a more holistic and physiologically relevant model of hepatic drug metabolism.[3][6] Hepatocyte stability assays can provide a more accurate prediction of in vivo clearance, especially for compounds with complex metabolic pathways.[7] However, they are more expensive, have lower throughput, and can exhibit greater variability compared to microsomal assays.[5]

Visualizing the Workflow: A Tale of Two Assays

To better understand the practical application of these models, let's visualize the experimental workflows for both liver microsomal and hepatocyte stability assays.

microsomal_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-course Sampling cluster_analysis Analysis Test_Compound Test Compound Stock Incubation_Mix Incubation Mixture (Compound, Microsomes, Buffer) Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Cofactors NADPH regenerating system Start_Reaction Add Cofactors Cofactors->Start_Reaction Incubation_Mix->Start_Reaction Time_Points Aliquots at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

Caption: Workflow for a typical liver microsomal stability assay.

hepatocyte_workflow cluster_prep Preparation cluster_incubation Incubation (37°C, with shaking) cluster_sampling Time-course Sampling cluster_analysis Analysis Test_Compound Test Compound Stock Incubation_Mix Incubation Mixture (Compound, Hepatocytes, Media) Test_Compound->Incubation_Mix Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Incubation_Mix Media Incubation Medium Media->Incubation_Mix Time_Points Aliquots at 0, 15, 30, 60, 120 min Incubation_Mix->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

Caption: Workflow for a typical hepatocyte stability assay.

In the Trenches: Detailed Experimental Protocols

A robust and reproducible protocol is the cornerstone of reliable metabolic stability data. Here, we provide detailed, step-by-step methodologies for both liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, enabling higher throughput screening of 7-arylquinazoline analogs.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
  • Test Compound Stock Solution (1 mM in DMSO): Accurately weigh the 7-arylquinazoline and dissolve in high-purity DMSO.
  • Liver Microsomes (e.g., human, rat, mouse): Thaw pooled liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH.

2. Incubation Procedure:

  • Add 94 µL of the diluted microsomal suspension to each well of a 96-well plate.
  • Add 1 µL of the test compound stock solution to the appropriate wells to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
  • Initiate the metabolic reaction by adding 5 µL of the NRS to each well.

3. Time-Course Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard to the respective wells. The acetonitrile precipitates the proteins, halting enzymatic activity.

4. Sample Processing and Analysis:

  • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Hepatocyte Stability Assay: A Deeper Dive into Cellular Metabolism

This protocol utilizes cryopreserved hepatocytes in suspension, providing a more comprehensive assessment of metabolic stability.

1. Reagent and Cell Preparation:

  • Hepatocyte Incubation Medium: Use a specialized medium, such as Williams' Medium E, supplemented with appropriate nutrients. Warm to 37°C.
  • Cryopreserved Hepatocytes (e.g., human, rat, mouse): Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to 1 x 10^6 viable cells/mL.
  • Test Compound Stock Solution (1 mM in DMSO): As prepared for the microsomal assay.

2. Incubation Procedure:

  • In a 24-well plate, add the appropriate volume of hepatocyte suspension to each well.
  • Add the test compound stock solution to achieve a final concentration of 1 µM.
  • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the hepatocytes in suspension.

3. Time-Course Sampling and Reaction Termination:

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect an aliquot of the cell suspension.
  • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Vortex the samples to lyse the cells and precipitate proteins.
  • Centrifuge the samples to pellet cell debris and precipitated proteins.
  • Transfer the supernatant for LC-MS/MS analysis of the parent compound concentration.

From Raw Data to Actionable Insights: Data Analysis and Interpretation

The primary output of these assays is the concentration of the parent compound over time. This data is then used to calculate two key parameters: the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

1. Calculating the In Vitro Half-Life (t1/2):

  • The disappearance of the parent compound typically follows first-order kinetics.
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • The half-life is calculated using the following equation: t1/2 = 0.693 / k

2. Calculating the Intrinsic Clearance (CLint):

  • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.
  • For microsomal assays: CLint (µL/min/mg microsomal protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein)
  • For hepatocyte assays: CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (incubation volume / number of hepatocytes in 10^6)

A Comparative Look at 7-Arylquinazoline Analogs: A Case Study

To illustrate the practical application of these assays in a drug discovery program, let's consider a hypothetical series of 7-arylquinazoline analogs designed as EGFR inhibitors. The goal is to improve metabolic stability while maintaining potent inhibitory activity.

CompoundR1R2Microsomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
Lead Compound A HOCH31592.42527.7
Analog B FOCH32555.44017.3
Analog C HOCHF24530.8709.9
Analog D FOCHF2>60<23.1>120<5.8
Positive Control (Verapamil) --5277.2886.6

Analysis of the Data:

  • Lead Compound A shows moderate to high clearance in both microsomes and hepatocytes, suggesting it is a substrate for both Phase I and potentially Phase II enzymes.

  • Analog B , with the introduction of a fluorine atom on the aryl ring, shows improved metabolic stability in both systems. This is a common strategy to block potential sites of oxidation.

  • Analog C , where the methoxy group is replaced with a difluoromethoxy group, demonstrates a significant increase in stability. The electron-withdrawing nature of the fluorine atoms can deactivate the adjacent aromatic ring towards oxidative metabolism.

  • Analog D , combining both modifications, exhibits the highest metabolic stability, with a half-life exceeding the duration of the assay. This compound would be prioritized for further in vivo studies.

  • The positive control , verapamil, is rapidly metabolized as expected, validating the activity of the in vitro systems.

Unraveling the Metabolic Pathways of 7-Arylquinazolines

The metabolic fate of 7-arylquinazolines is primarily dictated by the interplay of two key enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).[8][9]

CYP-Mediated Metabolism:

The quinazoline ring and its aryl substituent are susceptible to a variety of CYP-mediated oxidations, including:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • O-dealkylation: Cleavage of ether linkages, such as the methoxy group at the 7-position.

  • N-dealkylation: Removal of alkyl groups from nitrogen atoms, if present in the side chains.

Aldehyde Oxidase (AO) Metabolism:

The quinazoline core, being an aza-heterocycle, is a potential substrate for aldehyde oxidase.[8][9] AO catalyzes the oxidation of the quinazoline ring, often leading to the formation of a lactam metabolite. The contribution of AO to the overall clearance can be significant and should not be overlooked, especially if a discrepancy is observed between microsomal and hepatocyte stability data (as AO is a cytosolic enzyme and thus present in hepatocytes but not in microsomes).

metabolic_pathways cluster_cyp CYP450-Mediated Oxidation cluster_ao Aldehyde Oxidase (AO) Oxidation Parent 7-Arylquinazoline Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation Hydroxylation O_Dealkylation O-Dealkylated Metabolite Parent->O_Dealkylation O-Dealkylation Lactam Lactam Metabolite Parent->Lactam Oxidation

Caption: Major metabolic pathways for 7-arylquinazolines.

Identifying and Mitigating Metabolic "Soft Spots"

A "soft spot" is a site within a molecule that is particularly susceptible to metabolic modification.[10] Identifying these liabilities early allows for rational chemical modifications to improve metabolic stability.[4] For 7-arylquinazolines, common soft spots include:

  • The 7-alkoxy group: This is a common site for O-dealkylation. Replacing a methoxy group with a more stable alternative, such as a difluoromethoxy or a cyclopropylmethoxy group, can significantly enhance stability.

  • Unsubstituted positions on the aryl ring: These are prone to hydroxylation. The introduction of electron-withdrawing groups, such as fluorine or chlorine, can deactivate the ring and block these sites of metabolism.

  • The quinazoline ring itself: If AO-mediated metabolism is a significant clearance pathway, modifications to the quinazoline core may be necessary to reduce its susceptibility to oxidation.

Conclusion: A Strategic Approach to Metabolic Stability Assessment

The in vitro assessment of metabolic stability is a critical and iterative process in the development of 7-arylquinazoline-based therapeutics. A strategic and well-informed approach, utilizing both liver microsomes and hepatocytes, can provide invaluable insights into a compound's pharmacokinetic potential. By understanding the underlying enzymatic pathways, identifying metabolic soft spots, and employing rational design strategies, drug discovery teams can navigate the metabolic maze and develop more effective and durable medicines. This guide serves as a foundational resource for researchers in this dynamic field, empowering them to make data-driven decisions and accelerate the translation of promising molecules into life-saving therapies.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Patel, K., & Patel, J. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Pharmaceutical Fronts, 03(03), e139–e152. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Grbac, R. T., Stanley, F. A., Ambo, T., Barbara, J. E., Haupt, L. J., Smith, B. D., Buckley, D. B., & Kazmi, F. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from [Link]

  • Ito, K. (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. Retrieved from [Link]

  • Wójcik-Pszczoła, K., Chlebek, I., Kocot-Kępska, M., & Wyska, E. (2020). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Molecules, 25(19), 4499. [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487–503. [Link]

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry, 52(2), 329–335. [Link]

  • ResearchGate. (n.d.). Metabolic soft-spots of seven model compounds, which were determined... Retrieved from [Link]

  • Siramshetty, V. B., & Yu, H. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(8), 263–270. [Link]

  • Dalvie, D., & Di, L. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 103–143. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Li, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676868. [Link]

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Retrieved from [Link]

  • Kumar, G., & S, P. (2022). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. bioRxiv. [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehyde oxidase and its role as a drug metabolizing enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF. Retrieved from [Link]

  • Toma, V.-A., & Pătruț, A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • de Oliveira, A. C. A., da Silva, G. N., de Souza, J. C. S., de Oliveira, G. A. R., & de Oliveira, V. (2024). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Metabolites, 14(3), 154. [Link]

  • XenoTech. (2013, September 27). XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter [Video]. YouTube. [Link]

  • An, G., Chen, G., Zhang, K., Zhu, M., & Jiang, H. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 12(11), 1121. [Link]

  • Kumar, G., & S, P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from [Link]

  • Järvinen, E., & Fridén, M. (2024). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 7-Substituted Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in-silico performance of 7-substituted quinazoline kinase inhibitors, with a focus on their interaction with the Epidermal Growth Factor Receptor (EGFR), a pivotal target in oncology. We will explore the nuances of molecular docking as a predictive tool in drug discovery and provide a detailed, field-proven protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel kinase inhibitors.

The quinazoline scaffold is a cornerstone in the development of potent and selective kinase inhibitors, forming the structural basis of several FDA-approved drugs.[1] Modifications at the 7-position of the quinazoline ring have been extensively explored to enhance binding affinity and selectivity.[2] This guide will present a comparative docking analysis of a representative 7-substituted quinazoline analog against the well-established EGFR inhibitors, Gefitinib and Erlotinib.

The Biological Landscape: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a common driver in various cancers.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events.[4] Key signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[5]

Caption: Simplified EGFR signaling pathway.

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective therapeutic agents.[5] The quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are prime examples of this class of drugs.[6]

The Power of Prediction: Molecular Docking in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is an invaluable tool for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.[8] The fundamental principle behind molecular docking is to find the lowest energy conformation of the ligand-protein complex, which is assumed to correspond to the most stable binding mode.

A critical aspect of any docking study is the validation of the docking protocol. This is typically achieved by redocking a co-crystallized ligand back into the active site of its receptor.[9] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered an acceptable validation of the docking protocol.[10][11]

A Step-by-Step Guide to Comparative Docking

This section provides a detailed protocol for performing a comparative docking study of 7-substituted quinazoline inhibitors against the EGFR kinase domain using AutoDock Vina.[12][13]

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 1XKK) Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens) PDB->Receptor_Prep Ligand 2. Prepare Ligand Structures (7-substituted quinazoline, Gefitinib, Erlotinib) Vina 5. Run AutoDock Vina Ligand->Vina Grid 4. Define Grid Box (Center on active site) Receptor_Prep->Grid Grid->Vina Validation 6. Validate Protocol (Redock co-crystalized ligand, RMSD < 2.0 Å) Vina->Validation Results 7. Analyze Docking Results (Binding energies, interactions) Validation->Results Comparison 8. Comparative Analysis Results->Comparison

Caption: Molecular docking workflow.

Experimental Protocol

1. Software and Hardware Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[14]

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • A workstation with a multi-core processor is recommended for efficient computation.

2. Protein Preparation:

  • Download the crystal structure of the EGFR kinase domain in complex with a quinazoline-based inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1XKK.[15][16]

  • Load the PDB file into AutoDock Tools.

  • Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.

  • Add polar hydrogens to the protein.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein in the PDBQT file format.

3. Ligand Preparation:

  • Obtain the 3D structures of the 7-substituted quinazoline analog, Gefitinib, and Erlotinib. These can be drawn using chemical drawing software or downloaded from databases like PubChem.

  • Load each ligand into AutoDock Tools.

  • Detect the root and set the number of rotatable bonds.

  • Save each prepared ligand in the PDBQT file format.

4. Docking Protocol Validation (Redocking):

  • Extract the co-crystallized ligand from the 1XKK PDB file and prepare it as described in step 3.

  • Define the grid box for docking. The grid box should encompass the entire binding site of the co-crystallized ligand.

  • Perform the docking of the co-crystallized ligand back into the prepared receptor using AutoDock Vina.

  • Superimpose the docked pose of the ligand with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å validates the docking protocol.[10][11]

5. Molecular Docking:

  • Using the validated protocol and the same grid parameters, perform the docking for the 7-substituted quinazoline analog, Gefitinib, and Erlotinib.

  • Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

6. Analysis of Results:

  • Analyze the output files from AutoDock Vina to obtain the binding energies for the top-ranked poses of each ligand.

  • Visualize the docked poses and the interactions with the protein residues using PyMOL or Chimera. Identify key hydrogen bonds and hydrophobic interactions.

Comparative Docking Analysis

The following table summarizes the hypothetical docking results for a representative 7-substituted quinazoline (7-methoxy-4-anilinoquinazoline) compared to Gefitinib and Erlotinib against the EGFR kinase domain (PDB: 1XKK).

CompoundStructureBinding Energy (kcal/mol)Key Interacting Residues
7-Methoxy-4-anilinoquinazoline 7-methoxy substitution-8.9Met793, Leu718, Cys797, Thr790
Gefitinib 7-methoxypropoxy substitution-9.8Met793, Leu718, Cys797, Thr790
Erlotinib 6,7-bis(2-methoxyethoxy) substitution-9.5Met793, Leu718, Cys797, Thr790

Note: The binding energies are illustrative and can vary based on the specific docking software and parameters used.

Discussion and Mechanistic Insights

The docking results indicate that all three compounds bind within the ATP-binding pocket of the EGFR kinase domain. The quinazoline core forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region, a hallmark interaction for this class of inhibitors.[15][16]

The differences in binding energies can be attributed to the substitutions at the 7-position of the quinazoline ring. The methoxypropoxy group of Gefitinib and the bis(2-methoxyethoxy) groups of Erlotinib are able to form additional favorable interactions within the hydrophobic pocket of the active site, leading to their higher predicted binding affinities compared to the simpler 7-methoxy analog.[17] These substitutions can also influence the solubility and pharmacokinetic properties of the compounds.[5]

The comparative docking analysis provides a rational basis for the observed structure-activity relationships (SAR) of 7-substituted quinazoline inhibitors.[18][19] The in-silico data strongly suggests that bulkier and more flexible substituents at the 7-position can lead to enhanced binding affinity, a hypothesis that can be further tested through experimental validation.

Conclusion

This guide has provided a comprehensive overview of the comparative docking analysis of 7-substituted quinazoline kinase inhibitors, with a focus on EGFR. We have detailed a robust and validated protocol for performing molecular docking studies and have presented a comparative analysis of a representative analog against established drugs. The insights gained from such in-silico studies are instrumental in guiding the rational design and optimization of novel and more potent kinase inhibitors for cancer therapy. The experimental validation of these computational predictions is a critical next step in the drug discovery pipeline.[20][21]

References

  • Chen, et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(4), 534. Available from: [Link]

  • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. Available from: [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-32. Available from: [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Available from: [Link]...

  • Eldaly, S. M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(48), 31235-31256. Available from: [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Available from: [Link]...

  • Damm, K. L., & Carlson, H. A. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(5), 2043–2051. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship and molecular docking of compound 1 in the human EGFR kinase domain (PDB ID 1XKK). Available from: [Link]

  • Isopescu, R.-D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • Sabe, V. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8963. Available from: [Link]

  • Salo-Ahen, O. M. H., et al. (2019). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE, 14(7), e0219321. Available from: [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Available from: [Link]

  • Isopescu, R.-D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Available from: [Link]...

  • Ruiz-Carmona, S., et al. (2017). LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking. Bioinformatics, 33(14), 2214–2216. Available from: [Link]

  • ResearchGate. (n.d.). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. Der Pharma Chemica, 8(1), 163-171. Available from: [Link]

  • ResearchGate. (n.d.). What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose?. Available from: [Link]

  • Saravanan, R., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Journal of Pharmaceutical Research International, 34(23B), 1-13. Available from: [Link]

  • Pant, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(13), 4714-4724. Available from: [Link]

  • Peng, Y.H., et al. (2019). Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Available from: [Link]

  • Wood, E. R., et al. (2003). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 376(Pt 2), 529–536. Available from: [Link]

  • Li, Y., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega, 8(1), 1234–1245. Available from: [Link]

  • ResearchGate. (n.d.). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(31), 21635-21651. Available from: [Link]

  • Isopescu, R.-D., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534. Available from: [Link]

  • Vlasiou, M., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12119. Available from: [Link]

  • ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. Available from: [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of 4v and lapatinib, showing proposed.... Available from: [Link]

  • Yang, J., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. Oncotarget, 8(26), 43333–43345. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel 7-Arylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven framework for elucidating and validating the mechanism of action (MoA) of novel 7-arylquinazoline compounds. We move beyond simplistic, linear protocols to present an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals. Our approach is grounded in establishing a clear line of sight from direct target engagement within the cell to the ultimate phenotypic outcome, ensuring the highest degree of scientific integrity.

The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous FDA-approved kinase inhibitors such as gefitinib and erlotinib.[1][2] These compounds predominantly function by competing with ATP at the kinase catalytic site, making kinase inhibition the primary hypothesis for any new 7-arylquinazoline analogue.[3][4] This guide will detail a robust, multi-pronged strategy to rigorously test this hypothesis, providing the high-quality, reproducible data required for publication and project advancement.

Our validation workflow is built on a logical, four-stage cascade designed to answer critical questions at each step:

  • Target Engagement: Does the compound bind to its intended target in a native cellular environment?

  • Target Selectivity: Which other proteins, particularly kinases, does the compound interact with?

  • Pathway Modulation: Does target binding translate into inhibition of the downstream signaling cascade?

  • Phenotypic Consequence: Does pathway inhibition result in the desired anti-proliferative effect?

The Integrated MoA Validation Workflow

This workflow provides a strategic overview of the experimental progression, ensuring that each stage logically informs the next.

MoA_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Target Selectivity & Off-Target Profiling cluster_2 Phase 3: Functional Pathway Analysis cluster_3 Phase 4: Cellular Outcome CETSA Cellular Thermal Shift Assay (CETSA) Confirms physical binding in intact cells Kinobeads Kinobeads + LC-MS/MS Identifies kinase targets and off-targets CETSA->Kinobeads Informs Target Identity WB Multiplex Western Blot Measures inhibition of downstream signaling Kinobeads->WB Defines Pathway for Analysis MTT MTT Cell Viability Assay Quantifies anti-proliferative effects WB->MTT Links Mechanism to Function

Caption: Integrated workflow for MoA validation of 7-arylquinazoline compounds.

Phase 1: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Before investing resources in extensive profiling, it is paramount to confirm that your compound physically engages its putative target within the complex milieu of a living cell. While in-vitro binding assays are useful, they lack physiological relevance. CETSA is the gold-standard for demonstrating target engagement in an intact cellular environment.[5][6] The core principle is that ligand binding confers thermodynamic stability to a target protein, increasing its resistance to heat-induced denaturation.[6][7] By heating cell lysates treated with your compound across a temperature gradient and quantifying the amount of soluble target protein that remains, you can directly observe this stabilizing effect.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to 80-90% confluency.[8]

    • Harvest cells and resuspend in PBS with protease and phosphatase inhibitors to a concentration of 10-20 million cells/mL.

    • Aliquot the cell suspension. Treat aliquots with your novel 7-arylquinazoline compound (e.g., at 1x, 10x, and 100x the expected IC50), a known inhibitor as a positive control (e.g., Gefitinib), and a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C to allow for compound entry and binding.[5]

  • Thermal Challenge:

    • Transfer 50-100 µL of each treated cell suspension into separate PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).[5] Include an unheated control at room temperature.

    • Immediately cool the tubes to 4°C for 3 minutes.

  • Cell Lysis & Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein in the supernatant using Western Blotting or ELISA.

    • Plot the percentage of soluble protein remaining at each temperature relative to the unheated control for each treatment condition. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and engagement.

Data Presentation: CETSA Thermal Shift Comparison
CompoundTarget ProteinVehicle Control Tm (°C)Compound (10 µM) Tm (°C)Thermal Shift (ΔTm)
Novel Compound X EGFR52.158.6+6.5°C
Gefitinib (Control)EGFR52.157.9+5.8°C
Novel Compound X c-Src49.550.1+0.6°C
Dasatinib (Control)c-Src49.556.2+6.7°C

Phase 2: Unveiling the Kinome Profile via Kinobeads & Mass Spectrometry

Expertise & Causality: Demonstrating engagement with a primary target is a crucial first step, but understanding a compound's selectivity is equally important for predicting efficacy and potential toxicity. Many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases.[9] A kinobeads assay is a powerful chemoproteomic approach to profile inhibitor interactions against hundreds of endogenously expressed kinases simultaneously in an unbiased manner.[10][11] The method relies on competition; the compound of interest competes with a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to the kinases present in a cell lysate.[11] Kinases that are potently bound by the free compound will not be captured by the beads, allowing for their identification and quantification by LC-MS/MS.

Experimental Workflow: Kinobeads Kinase Profiling

Kinobeads_Workflow Lysate Prepare Cell Lysate Compound Treat Lysate with Novel Compound or DMSO Lysate->Compound Beads Incubate with Kinobeads (Competitive Binding) Compound->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elute Elute Bound Kinases Wash->Elute MS Digest, LC-MS/MS Analysis, and Quantification Elute->MS

Caption: Workflow for competitive kinase profiling using kinobeads.

Data Presentation: Kinase Selectivity Profile
Kinase TargetFunction / Pathway% Inhibition (Novel Compound X @ 1 µM)% Inhibition (Gefitinib @ 1 µM)
EGFR RTK, Proliferation98.2% 99.1%
HER2 (ERBB2) RTK, Proliferation75.4% 25.3%
ABL1Non-receptor TK15.6%85.7% (Imatinib Control)
DDR1 RTK, Cell Adhesion68.9% 10.1%
LCKSrc-family TK5.2%12.8%
ERK2 (MAPK1) MAP Kinase Pathway2.1% 1.5%

Phase 3: Mapping Downstream Signaling with Western Blotting

Expertise & Causality: After identifying the direct targets, the next logical step is to confirm that binding leads to functional inhibition of the associated signaling pathway. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of its downstream substrates. Western blotting is the ideal technique for this, allowing for the simultaneous detection of both the phosphorylated (active) and total protein levels of key signaling nodes.[12][13] This dual detection is critical for trustworthy data, as it ensures that any observed decrease in phosphorylation is due to kinase inhibition, not a general depletion of the protein. Based on our hypothetical kinobeads data, a primary target is EGFR, which signals through the RAS/MEK/ERK and PI3K/AKT pathways.

Hypothesized EGFR Signaling Pathway

EGFR_Pathway cluster_0 RAS/MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound Novel 7-Arylquinazoline (Compound X) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of EGFR by 7-arylquinazoline blocks downstream signaling.

Detailed Protocol: Multiplex Western Blot for Pathway Analysis
  • Cell Treatment & Lysis:

    • Seed A549 cells and grow until 70-80% confluent. Serum-starve the cells overnight.

    • Pre-treat cells with a dose-range of Novel Compound X or a control inhibitor for 2 hours.

    • Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to activate the EGFR pathway. Include an unstimulated control.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Quantify total protein concentration using a BCA assay for equal loading.

  • Electrophoresis & Transfer:

    • Denature 20-30 µg of protein per sample in Laemmli buffer.[13]

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a cocktail of primary antibodies (e.g., rabbit anti-p-EGFR, mouse anti-EGFR, rabbit anti-p-ERK, mouse anti-ERK, and rabbit anti-GAPDH for loading control). Ensure antibodies are from different host species or are validated for multiplexing.

    • Wash the membrane extensively with TBST.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores for 1 hour.

    • Wash again and image the blot on a fluorescent imaging system.

  • Analysis:

    • Quantify the band intensities for each phospho-protein and normalize to its corresponding total protein. Then, normalize this ratio to the loading control (GAPDH). Compare the treated samples to the EGF-stimulated vehicle control.

Phase 4: Tying Mechanism to Phenotype with Cell Viability Assays

Expertise & Causality: The final and most critical piece of the puzzle is to connect the molecular mechanism (target engagement and pathway inhibition) to a relevant cellular phenotype. For anticancer agents, the primary desired outcome is the inhibition of cell proliferation or the induction of cell death.[14] The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[15]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of your novel compound and control drugs in culture medium.

    • Treat the cells and incubate for 48-72 hours. Include wells with untreated cells (100% viability) and wells with media only (background).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple crystals.[15]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Data Presentation: Comparative Anti-Proliferative Activity
CompoundCell LineIC50 (µM)Primary Target(s) from Kinobeads
Novel Compound X A549 (EGFR wt)0.05 µM EGFR, HER2, DDR1
Gefitinib (Control)A549 (EGFR wt)0.08 µMEGFR
Novel Compound X H1975 (EGFR T790M)5.2 µM EGFR, HER2, DDR1
Osimertinib (Control)H1975 (EGFR T790M)0.02 µMEGFR (T790M)

Conclusion

This structured, multi-phase approach provides a rigorous and self-validating pathway to elucidate the mechanism of action for novel 7-arylquinazoline compounds. By systematically progressing from direct target engagement (CETSA) to selectivity profiling (Kinobeads), functional pathway analysis (Western Blot), and finally to a phenotypic outcome (MTT assay), researchers can build a compelling, data-rich narrative. This integrated strategy not only confirms the primary mechanism but also uncovers potential polypharmacology and provides a solid foundation for further preclinical and clinical development.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: SciPharm, URL: [Link])

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (Source: MDPI, URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (Source: Spandidos Publications, URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: National Center for Biotechnology Information, URL: [Link])

  • Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. (Source: PubMed, URL: [Link])

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (Source: ACS Publications, URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: National Center for Biotechnology Information, URL: [Link])

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (Source: PubMed, URL: [Link])

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (Source: National Center for Biotechnology Information, URL: [Link])

  • Cellular Thermal Shift Assay (CETSA). (Source: News-Medical.Net, URL: [Link])

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (Source: ACS Publications, URL: [Link])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (Source: UKM Medical Molecular Biology Institute, URL: [Link])

  • Western Blot: Principles, Procedures, and Clinical Applications. (Source: National Center for Biotechnology Information, URL: [Link])

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (Source: PNAS, URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol, URL: [Link])

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (Source: RSC Publishing, URL: [Link])

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (Source: National Center for Biotechnology Information, URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (Source: National Center for Biotechnology Information, URL: [Link])

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (Source: Taylor & Francis Online, URL: [Link])

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (Source: ResearchGate, URL: [Link])

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (Source: National Center for Biotechnology Information, URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: ACS Publications, URL: [Link])

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (Source: Bio-Techne, URL: [Link])

Sources

Safety Operating Guide

Navigating the Safe Disposal of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends beyond its use in synthesis. The proper disposal of complex molecules such as 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a key building block in medicinal chemistry, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of our research environment.

I. Hazard Profile and Core Safety Principles

Anticipated Hazard Profile:

Based on analogous compounds, this reagent should be handled as a hazardous substance with the following potential classifications[1][2]:

Hazard CategoryAnticipated RiskGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

The GHS07 pictogram, an exclamation mark, is associated with these hazards, signaling the need for caution.[1]

Core Safety Directive: Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[3][4] All waste materials containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[5][6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the following minimum PPE is mandatory to mitigate exposure risks[1][5]:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use.[1]

  • Body Protection: A laboratory coat and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][5][7]

III. Step-by-Step Disposal Protocol for Solid Waste and Contaminated Materials

This protocol outlines the systematic procedure for the collection and segregation of solid 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline waste.

Step 1: Waste Segregation Isolate all waste containing 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline from other chemical waste streams to prevent unintended reactions.[1]

Step 2: Collection of Solid Waste Collect any unused or expired solid compound, as well as contaminated disposable materials (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.[6]

Step 3: Container Labeling The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline."

  • Associated hazard pictograms (e.g., GHS07 exclamation mark).[1]

Step 4: Secure Storage Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials, until collection.[7]

Step 5: Arrange for Professional Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5] Provide them with an accurate description of the waste contents.

Disposal Workflow for Solid Waste

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Don Appropriate PPE B Generate Solid Waste (Unused chemical, contaminated labware) A->B C Place in Dedicated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F

Caption: Workflow for solid hazardous waste disposal.

IV. Decontamination and Disposal of Empty Containers

Empty containers that held 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline must be properly decontaminated to prevent environmental contamination. The boronic ester functional group can be hydrolyzed to a more water-soluble boronate salt under basic conditions, which facilitates safer handling and disposal.[1]

Step 1: Initial Rinse (Organic) In a fume hood, rinse the empty container three times with a suitable organic solvent such as ethanol or acetone.[7] Crucially, this first rinsate must be collected as hazardous waste. Transfer the rinsate to your designated hazardous liquid waste container.[7]

Step 2: Deactivating Rinse (Basic) For the boronic acid moiety, a deactivating rinse is recommended. Carefully rinse the container with a dilute basic solution (e.g., 1M sodium hydroxide). This converts the residual boronic acid derivative to the more water-soluble boronate salt.[1] Collect this aqueous rinsate in a separate, clearly labeled hazardous waste container.

Step 3: Final Rinse (Water) Rinse the container thoroughly with water. This final rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

Step 4: Final Container Disposal Allow the clean container to air dry completely.[7] Deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[7]

Decision Tree for Container Decontamination

Start Empty Container of 7-(...)quinazoline Rinse1 Triple rinse with organic solvent (e.g., Acetone) Start->Rinse1 Collect1 Collect rinsate as 'Hazardous Organic Waste' Rinse1->Collect1 Rinse2 Rinse with dilute NaOH solution Collect1->Rinse2 Collect2 Collect rinsate as 'Hazardous Aqueous Waste' Rinse2->Collect2 Rinse3 Final rinse with water Collect2->Rinse3 DisposeRinse3 Dispose of final rinsate per EHS guidelines Rinse3->DisposeRinse3 Dry Air dry container DisposeRinse3->Dry Deface Deface original label Dry->Deface DisposeContainer Dispose of container in appropriate recycling stream Deface->DisposeContainer

Caption: Decontamination workflow for empty containers.

V. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Communicate: Inform your supervisor and institutional EHS office.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.

  • Containment (Solid Spill): Carefully sweep or vacuum up the material, avoiding dust generation.[5] Place the collected material into a labeled hazardous waste container.

  • Containment (Liquid Spill): For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Trust in these protocols is built upon the foundational principles of chemical hazard mitigation and regulatory compliance, ensuring that our innovative work does not come at the cost of safety.

References

  • BenchChem. (2025). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
  • BenchChem. (2025). Proper Disposal of 2- Bromobenzo[h]quinazoline: A Step-by. Benchchem.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. As a bifunctional molecule, its safety profile is dictated by both the biologically active quinazoline core and the reactive boronic acid pinacol ester group. This guide is designed to empower researchers with the knowledge to implement robust safety measures, ensuring personal protection and experimental integrity.

Hazard Assessment: A Tale of Two Moieties

Understanding the potential hazards of this compound requires examining its constituent parts. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer a risk profile from extensive data on its structural components.

The Quinazoline Core: A Biologically Active Scaffold

Quinazoline and its derivatives are a cornerstone in medicinal chemistry, known for a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This inherent bioactivity is a double-edged sword. While beneficial for therapeutic development, it means the compound can potently interact with biological systems. Some substituted quinazoline derivatives have been identified as potentially carcinogenic.[5] Therefore, minimizing exposure is paramount, as the long-term effects of this specific derivative are unknown.

The Boronic Acid Pinacol Ester: An Irritant and Potential Mutagen

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic acid pinacol ester, is a widely used functional group in organic synthesis, most notably for Suzuki-Miyaura cross-coupling reactions.[6][7] While essential for its synthetic utility, this moiety presents specific hazards:

  • Irritation: Boronic acids and their esters are often classified as skin, eye, and respiratory irritants.[8]

  • Mutagenicity: Some boronic acids have returned positive Ames tests, indicating potential mutagenic activity, thought to arise from the generation of organic radicals via oxidation.[6][9]

  • Hydrolysis: The pinacol ester can hydrolyze, especially in the presence of water, to the corresponding boronic acid.[6] This can alter the reactivity and toxicological profile of the compound during an experiment or in a waste stream.

Based on data for structurally similar compounds, a "Warning" signal word is appropriate, with associated hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

Personal Protective Equipment (PPE) Protocol

Engineering controls are the first and most effective line of defense. All operations involving the solid compound or its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

The following table summarizes the minimum PPE requirements for various laboratory operations.

Operation Eye Protection Hand Protection Body & Foot Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coat, closed-toe shoesNot generally required
Weighing Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Lab coat, closed-toe shoesRequired if not in a fume hood (N95/FFP2 minimum)
Preparing Solutions Chemical safety gogglesNitrile glovesLab coat, closed-toe shoesNot required if in a fume hood
Reaction & Workup Chemical safety gogglesNitrile glovesLab coat, closed-toe shoesNot required if in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coat, closed-toe shoesAir-purifying respirator with appropriate cartridges
Detailed PPE Specifications:
  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory when handling the compound. Standard safety glasses are insufficient as they do not protect against dust or splashes. An eyewash station must be readily accessible.[10][11]

  • Hand Protection: Nitrile gloves are required. Always check for tears or holes before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] For extended operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of as chemical waste.[10]

  • Body Protection: A clean, buttoned lab coat and closed-toe shoes are required at all times.

  • Respiratory Protection: While a fume hood is the primary control, if weighing must be done on an open bench (which is strongly discouraged), a properly fitted N95 or FFP2 respirator is the minimum requirement to prevent inhalation of fine particulates.[7]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Experimental Workflow Diagram

Caption: A logical workflow for the safe handling of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Step-by-Step Handling Procedures:
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel distance.

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Handling the Solid Compound (Weighing & Transfer):

    • Perform all manipulations of the solid compound within the fume hood.

    • To prevent static discharge, which can cause the fine powder to become airborne, use anti-static weigh paper or a grounded balance.

    • Use a dedicated spatula. Tap the spatula gently to transfer the solid; avoid scraping, which can generate dust.

    • Close the container immediately after dispensing the required amount.

  • Preparing Solutions:

    • Add the solid to the solvent vessel first.

    • Slowly add the solvent to the solid to avoid splashing. If using a magnetic stirrer, start at a low speed and gradually increase.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[12] Seek immediate medical attention and provide the Safety Data Sheet for the compound if available.

Spill Response:
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place the cleaning materials in the hazardous waste container.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection and PPE to conduct the cleanup.

Decontamination and Disposal

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Equipment Decontamination: All glassware and equipment should be rinsed with a suitable solvent to remove residues. Because boronic acids and their esters can be hydrolyzed to water-soluble boronate salts under basic conditions, a final rinse with a dilute aqueous base (e.g., 1M NaOH) can be an effective decontamination step before standard washing.[13][14]

  • Waste Disposal:

    • Solid Waste: Unused compound and grossly contaminated materials (gloves, weigh paper) must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[5]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not mix with incompatible waste streams.

    • All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[15]

References

  • Gabitova, A., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative. Antibiot Khimioter = Antibiotics and Chemotherapy.
  • Szabo-Scandic.
  • Wikipedia. Boronic acid.
  • ResearchGate.
  • CymitQuimica. Safety Data Sheet - 5-Cyclopropylpyridine-3-boronic acid pinacol ester. (2024).
  • PubChem. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1][16]dioxino[2,3-b]pyridine.

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • ChemicalBook. 7-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
  • Al-Ostoot, F. H., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • ECHEMI.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. (2025).
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminopyridine-4-boronic acid pinacol ester. (2025).
  • Chemos GmbH & Co.KG.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. (2025).
  • CymitQuimica. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
  • Fisher Scientific Canada. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%, Thermo Scientific.
  • GOV.UK. What to do in a chemical emergency. (2024).
  • SiliCycle Inc. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Silva, F., et al. (2020).
  • Reddit. Trying to remove a boronic acid in a workup. Help! (2017).
  • Al-Omar, M. A., & Amr, A.-G. E. (2018).
  • ResearchGate. Can I remove boronic acid using Work up process? (2016).
  • Al-Abdullah, E. S., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.